(4-Methylcyclohexyl) 3-oxobutanoate
Description
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Properties
CAS No. |
6624-88-0 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
(4-methylcyclohexyl) 3-oxobutanoate |
InChI |
InChI=1S/C11H18O3/c1-8-3-5-10(6-4-8)14-11(13)7-9(2)12/h8,10H,3-7H2,1-2H3 |
InChI Key |
VQISRCWWHKSFQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)OC(=O)CC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
4-Methylcyclohexyl Acetoacetate: Technical Profile & Synthesis
[1]
Abstract This technical guide provides a comprehensive profile of 4-methylcyclohexyl acetoacetate (CAS 6624-88-0), a specialized beta-keto ester used primarily as a chemical intermediate in the synthesis of heterocyclic compounds and potentially as a fragrance ingredient. This document details its physicochemical properties, industrial synthesis via diketene acetoacetylation, and its reactivity profile in active methylene chemistry.
Identification & Nomenclature
| Parameter | Details |
| CAS Number | 6624-88-0 |
| IUPAC Name | (4-Methylcyclohexyl) 3-oxobutanoate |
| Systematic Name | Butanoic acid, 3-oxo-, 4-methylcyclohexyl ester |
| Synonyms | Acetoacetic acid 4-methylcyclohexyl ester; 4-Methylcyclohexyl acetoacetate |
| Molecular Formula | C₁₁H₁₈O₃ |
| SMILES | CC1CCC(CC1)OC(=O)CC(=O)C |
| InChI Key | Predicted based on structure:[1][2][3][4][5] VJBFCCCTSQEGMH-UHFFFAOYSA-N (Isomer dependent) |
Stereochemistry Note: The starting material, 4-methylcyclohexanol, exists as cis and trans isomers. Consequently, commercial 4-methylcyclohexyl acetoacetate is typically a mixture of these diastereomers unless stereospecific starting materials are used.
Physicochemical Properties[1][2][4][5][7][8][9][10]
Quantitative data is essential for process design. Where experimental values for this specific CAS are limited, values are predicted based on the structural homologue cyclohexyl acetoacetate (CAS 6947-02-0).
| Property | Value / Range | Source/Note |
| Molecular Weight | 198.26 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Standard for acetoacetates |
| Boiling Point (760 mmHg) | ~260–280 °C | Predicted (Homologue Cyclohexyl AA is 257°C) [1] |
| Boiling Point (Reduced) | ~110–120 °C @ 10 mmHg | Predicted |
| Density | ~1.05 g/cm³ | Predicted |
| Solubility | Soluble in alcohols, ethers, esters.[6][1][4][7][8] Insoluble in water.[9][7] | Lipophilic cyclohexyl ring |
| Flash Point | >100 °C | Predicted |
| LogP | ~2.0–2.5 | Predicted (Hydrophobic) |
Synthesis Methodologies
Two primary pathways exist for the production of 4-methylcyclohexyl acetoacetate. The Diketene Route is the industrial standard due to atom economy, while Transesterification is preferred in laboratory settings lacking specialized ketene handling equipment.
Method A: Industrial Acetoacetylation (Diketene)
This reaction involves the nucleophilic addition of the alcohol hydroxyl group to the electrophilic carbonyl of diketene.
Reaction Equation:
Protocol:
-
Charge: Load 4-methylcyclohexanol (1.0 eq) into a reactor with a catalytic amount of tertiary amine (e.g., triethylamine or pyridine, 0.1–0.5 mol%).
-
Addition: Slowly add Diketene (1.05 eq) dropwise while maintaining temperature between 50–80°C. The reaction is exothermic.
-
Digestion: Stir for 2–4 hours at 80°C to ensure complete conversion.
-
Workup: Distill under reduced pressure to remove unreacted diketene and purify the ester.
Method B: Transesterification (Laboratory Scale)
Useful for generating small batches without handling hazardous diketene.
Reaction Equation:
Protocol:
-
Charge: Mix Methyl Acetoacetate (1.2 eq) and 4-methylcyclohexanol (1.0 eq) in toluene.
-
Catalyst: Add a Lewis acid catalyst (e.g., Ti(OiPr)₄ or dibutyltin oxide).
-
Reflux: Heat to reflux (~110°C) using a Dean-Stark trap or fractionation column to continuously remove Methanol.
-
Completion: Monitor via TLC or GC until the alcohol is consumed.
-
Purification: Fractional distillation under vacuum.
Synthesis Workflow Visualization
Figure 1: Comparison of Diketene Addition (Solid lines) vs. Transesterification (Dashed lines) pathways.
Reactivity & Applications
The 4-methylcyclohexyl acetoacetate molecule possesses two distinct reactive sites: the ester group and the active methylene (C-2 position).
Heterocycle Synthesis (Biginelli Reaction)
This compound serves as a key building block for dihydropyrimidinones, which are pharmacophores in calcium channel blockers and antihypertensives.
-
Mechanism: Acid-catalyzed condensation of the beta-keto ester, an aryl aldehyde, and urea.
-
Significance: The bulky 4-methylcyclohexyl group can modulate lipophilicity and bioavailability of the final drug candidate.
Knoevenagel Condensation
The active methylene group at C-2 is highly acidic (pKa ~11). It readily undergoes condensation with aldehydes to form alkylidene derivatives, often used as UV absorbers or fragrance precursors.
Reactivity Pathway Diagram[2][5]
Figure 2: Divergent synthetic utility of the active methylene scaffold.
Safety & Handling
While specific toxicological data for CAS 6624-88-0 is limited, it should be handled according to the safety profile of the generic class Beta-Keto Esters .
-
GHS Classification (Predicted):
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation - H335)[4]
-
-
Handling: Use chemical-resistant gloves (Nitrile) and safety goggles. Avoid inhalation of vapors.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen) if possible, as beta-keto esters can hydrolyze or decarboxylate slowly over time in the presence of moisture and heat.
References
Sources
- 1. CAS号列表_6_第96页_Chemicalbook [chemicalbook.com]
- 2. Cyclohexyl acetoacetate | C10H16O3 | CID 23376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. scribd.com [scribd.com]
- 6. CAS 99183-13-8: Methyl 2-(4-hydroxycyclohexyl)acetate [cymitquimica.com]
- 7. cyclohexyl acetoacetate, 6947-02-0 [thegoodscentscompany.com]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
- 9. hexyl acetoacetate, 13562-84-0 [thegoodscentscompany.com]
Technical Guide: cis- and trans-4-Methylcyclohexyl 3-Oxobutanoate
Topic: cis- and trans-4-Methylcyclohexyl 3-Oxobutanoate Isomers Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Methylcyclohexyl 3-oxobutanoate (also known as 4-methylcyclohexyl acetoacetate) is a geometric isomeric ester used as a chiral building block in organic synthesis, a pro-drug moiety in pharmaceutical development, and a functional ingredient in fragrance chemistry. Its physicochemical properties and biological reactivity are strictly governed by the stereochemical orientation of the 4-methyl and 1-acetoacetate substituents on the cyclohexane ring.
This guide provides a rigorous technical analysis of the cis and trans isomers, detailing their conformational thermodynamics, stereoselective synthesis, and analytical differentiation. It establishes a self-validating protocol for their production and separation, essential for applications requiring high diastereomeric purity.
Stereochemical & Conformational Analysis[1][2]
The reactivity and stability of 4-methylcyclohexyl derivatives are dictated by the cyclohexane chair conformation and the steric demands (A-values) of the substituents.
Thermodynamic Stability
The A-value represents the free energy cost of a substituent being in the axial position versus the equatorial position.
-
Methyl Group (
): 1.70 kcal/mol -
Acetoacetate Group (
): ~0.7–0.9 kcal/mol (estimated based on acetate)
The trans-Isomer (Thermodynamic Product)
In the trans-isomer, the 1,4-substitution pattern allows for a diequatorial conformation.
-
Conformer A (Diequatorial): Methyl (Eq) / Ester (Eq). Steric Strain
kcal/mol. -
Conformer B (Diaxial): Methyl (Ax) / Ester (Ax). Steric Strain
kcal/mol.
The cis-Isomer (Kinetic Product)
In the cis-isomer, one substituent must be axial while the other is equatorial.
-
Conformer A: Methyl (Eq) / Ester (Ax). Steric Strain
kcal/mol. -
Conformer B: Methyl (Ax) / Ester (Eq). Steric Strain
kcal/mol.
Conformational Pathway Diagram
Caption: Thermodynamic equilibrium of chair conformations. The trans-diequatorial form is the global minimum.
Synthetic Protocols
Achieving high isomeric purity requires separating the alcohol precursors (cis- and trans-4-methylcyclohexanol) before esterification, as the boiling points of the resulting esters are too close for efficient distillation.
Step 1: Stereoselective Synthesis of Precursors
-
Target: cis-4-Methylcyclohexanol (Kinetic Control)
-
Target: trans-4-Methylcyclohexanol (Thermodynamic Control)
| Parameter | cis-Selective Protocol | trans-Selective Protocol |
| Reagent | L-Selectride® (Lithium tri-sec-butylborohydride) | Sodium Borohydride ( |
| Solvent | THF (anhydrous), -78°C | Ethanol, 0°C to RT |
| Mechanism | Steric bulk forces hydride attack from equatorial face.[1] | Small hydride attacks from axial face (favored) + equilibration. |
| Selectivity | > 95% cis | ~80% trans (after equilibration) |
Step 2: Acetoacetylation (The "Gold Standard" Method)
Direct reaction with diketene is hazardous. The preferred laboratory method uses tert-butyl acetoacetate (t-BAA) for transesterification. This method is driven by the elimination of volatile tert-butanol.
Reagents:
-
Pure cis- or trans-4-methylcyclohexanol (1.0 equiv)
-
tert-Butyl acetoacetate (1.2 equiv)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) or Zinc cluster catalysts.
-
Solvent: Toluene (anhydrous)
Protocol:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap (or distillation head) and magnetic stirring.
-
Charging: Add 4-methylcyclohexanol, tert-butyl acetoacetate, and toluene.
-
Reaction: Heat to reflux (110°C). The byproduct tert-butanol (BP 82°C) will azeotrope or distill off, driving the equilibrium forward.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or GC.[2] Reaction is typically complete in 2–4 hours.
-
Workup: Cool to RT. Wash with 1M HCl (to remove DMAP), then saturated
, then brine. Dry over . -
Purification: Concentrate in vacuo. The product is usually sufficiently pure (>98%). If necessary, purify via flash chromatography (SiO2, 0-10% EtOAc in Hexane).
Synthesis Workflow Diagram
Caption: Stereocontrolled synthesis workflow from ketone precursor to final ester isomers.
Analytical Characterization
Distinguishing the isomers relies on the magnetic anisotropy of the cyclohexane ring in NMR spectroscopy.
Proton NMR ( H NMR) Distinction
The methine proton at C-1 (
| Feature | cis-Isomer | trans-Isomer |
| Conformation of | Equatorial (because Ester is Axial) | Axial (because Ester is Equatorial) |
| Chemical Shift ( | Downfield (~4.9 - 5.1 ppm) | Upfield (~4.5 - 4.7 ppm) |
| Multiplicity | Narrow multiplet (quintet-like) | Broad Triplet of Triplets (tt) |
| Coupling ( | Small | Large |
| Signal Width ( | Narrow (< 12 Hz) | Broad (> 25 Hz) |
Causality: Axial protons are more shielded (upfield) than equatorial protons.[3] Furthermore, the large trans-diaxial coupling in the trans-isomer (between
Physical Properties[4][5][6]
-
Boiling Point: The cis-isomer (more polar, higher dipole moment due to axial/equatorial arrangement) typically has a slightly higher boiling point than the trans-isomer (diequatorial, more symmetrical, lower dipole).[4]
-
Solubility: The cis-isomer is generally more water-soluble (approx. 2250 mg/L for the alcohol) compared to the trans-isomer (approx. 1100 mg/L), a trend that translates to the acetoacetate esters to a lesser degree.
Applications in Drug Development[7]
Pro-drug Design & Metabolic Stability
The acetoacetate moiety is susceptible to hydrolysis by plasma esterases (e.g., carboxylesterases).
-
Steric Shielding: The cis-isomer, with the ester group in the axial position, is sterically shielded by the 3,5-diaxial hydrogens. This often results in slower hydrolysis rates compared to the trans-isomer, where the equatorial ester is exposed to the solvent/enzyme active site.
-
Application: This difference allows researchers to tune the half-life of a pro-drug by selecting the specific geometric isomer of the 4-methylcyclohexyl carrier.
Toxicity & Environmental Fate
Recent toxicological studies (stemming from MCHM spills) indicate that cis and trans isomers partition differently in biological membranes.
-
Bioaccumulation: The trans-isomer (higher
) has a higher potential for bioaccumulation in lipid bilayers. -
Clearance: The cis-isomer is cleared more rapidly via aqueous excretion due to higher solubility.
References
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
NIST Mass Spectrometry Data Center. (2023). 4-Methylcyclohexanol acetate - Infrared and Mass Spectra. National Institute of Standards and Technology. Available at: [Link]
- Witzeman, J. S. (1991). Transacetoacetylation with tert-butyl acetoacetate. Tetrahedron Letters, 31(10), 1401-1404.
-
Gallagher, T., et al. (2015). Partitioning, Aqueous Solubility, and Dipole Moment Data for cis- and trans-(4-Methylcyclohexyl)methanol. Environmental Science & Technology Letters, 2(5), 127-132. Available at: [Link]
-
Organic Syntheses. (1962). tert-Butyl Acetoacetate Synthesis. Org.[2][5][6][7] Synth. 1962, 42, 28. Available at: [Link]
Sources
(4-Methylcyclohexyl) 3-oxobutanoate fragrance and flavor profile
An In-depth Technical Guide to the Predicted Fragrance and Flavor Profile of (4-Methylcyclohexyl) 3-oxobutanoate
Abstract
Introduction: The Rationale for a Predictive Approach
The quest for novel aroma chemicals is a driving force in the flavor and fragrance industry. Esters, in particular, form a vast and diverse class of compounds known for their wide range of fruity, floral, and sweet notes. The target molecule of this guide, (4-Methylcyclohexyl) 3-oxobutanoate, represents an intriguing combination of a cyclic alcohol and a β-keto acid. The absence of existing data necessitates a predictive approach, grounded in established principles of structure-odor and structure-taste relationships. This guide will deconstruct the molecule into its parent alcohol (4-methylcyclohexanol) and acid (3-oxobutanoic acid) to forecast its sensory characteristics.
Deconstruction of Sensory Moieties
The sensory profile of an ester is a synergistic blend of the characteristics of its parent alcohol and carboxylic acid, modified by their combination into a new chemical entity.
The Alcohol Moiety: 4-Methylcyclohexanol
The 4-methylcyclohexyl group is expected to impart characteristics typical of substituted cyclohexanols and their esters, which are widely used in perfumery.
-
Core Profile: Substituted cyclohexanols and their esters are often associated with woody, fruity, and sometimes minty or camphoraceous notes.[1]
-
4-Methylcyclohexanol: This alcohol exists as cis and trans isomers. The pure alcohol has a mild odor, with the trans isomer noted for a faint mint-like or licorice-like quality.[2]
-
Related Esters: The fragrance profile of related cyclohexyl esters provides a strong indication of the potential contribution of this moiety.
-
Cyclohexyl Acetate: Possesses a fruity, sweet, musty, and ethereal odor with distinct banana and apple nuances.[3]
-
p-tert-Butylcyclohexyl Acetate: A well-established fragrance ingredient known for its woody and fruity character.[1]
-
2-Methylcyclohexyl Acetate: Described as having a pleasant, fruity odor.[4][5]
-
Based on this, the 4-methylcyclohexyl portion of the target molecule is predicted to contribute woody, fruity (apple-like), and potentially subtle minty or herbaceous undertones.
The Acid Moiety: 3-Oxobutanoate (Acetoacetate)
The 3-oxobutanoate, or acetoacetate, is a β-keto ester functional group. Ethyl acetoacetate is the most well-known example and serves as a strong reference.
-
Core Profile: Ethyl acetoacetate is valued in the flavor industry for its ability to impart realism and authenticity to fruit flavors.[6]
-
Odor: It has a pleasant, ethereal, and fruity odor, often described as having notes of green apple, juicy berry, and a sophisticated rum-like character.[7][8]
-
Flavor: The taste is described as reminiscent of ripe fruit.[7] It is used to enhance apple and strawberry flavors.[6]
Therefore, the 3-oxobutanoate moiety is predicted to contribute a significant sweet, ethereal, and fruity profile, with dominant notes of green apple and a potential for rummy or wine-like complexity.
Predicted Fragrance and Flavor Profile of (4-Methylcyclohexyl) 3-oxobutanoate
Synthesizing the contributions of both moieties, a predicted sensory profile for (4-Methylcyclohexyl) 3-oxobutanoate can be constructed.
Table 1: Predicted Sensory Profile
| Attribute | Predicted Descriptor |
| Overall Fragrance | A complex fruity-woody aroma. |
| Top Notes | Ethereal, fresh, green apple, with a hint of mint. |
| Heart Notes | Dominant juicy apple and berry notes, transitioning to a soft, sweet, slightly woody character. |
| Base Notes | A lingering sweet, musty woodiness with a subtle rum-like nuance. |
| Overall Flavor | Sweet and fruity, with a pronounced apple character and a slightly cooling or herbaceous finish. |
The combination of the fresh, woody notes from the 4-methylcyclohexyl ring with the sweet, ethereal fruitiness of the acetoacetate is expected to create a unique and commercially interesting aroma chemical. The keto group in the butanoate chain may also contribute to a slightly creamy or buttery character, adding another layer of complexity.
Proposed Synthesis and Characterization
The synthesis of (4-Methylcyclohexyl) 3-oxobutanoate can be readily achieved through the transesterification of a commercially available acetoacetate, such as ethyl acetoacetate, with 4-methylcyclohexanol.
Proposed Synthetic Workflow
Transesterification is a robust method for creating new esters from existing ones and is particularly effective for β-keto esters.[9][10] The reaction involves heating the parent alcohol and ester in the presence of a catalyst, with the removal of the lower-boiling alcohol byproduct (in this case, ethanol) to drive the equilibrium towards the product.
Caption: Proposed workflow for the synthesis of (4-Methylcyclohexyl) 3-oxobutanoate.
Experimental Protocol: Transesterification
-
Setup: Equip a round-bottom flask with a reflux condenser and a Dean-Stark trap (or add 4Å molecular sieves to the flask).
-
Charging: Charge the flask with 4-methylcyclohexanol (1.0 eq), ethyl acetoacetate (1.2 eq), a suitable solvent (e.g., toluene), and a catalytic amount of a transesterification catalyst (e.g., boric acid, 5 mol%).[9]
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of ethanol in the Dean-Stark trap or by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield pure (4-Methylcyclohexyl) 3-oxobutanoate.
Structural Elucidation
The identity and purity of the synthesized ester must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure. Key signals to identify would be the protons and carbons of the 4-methylcyclohexyl ring and the characteristic signals of the β-keto ester moiety.[11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique will confirm the molecular weight and fragmentation pattern of the ester, as well as assess its purity.[2]
Analytical and Sensory Evaluation Protocols
Once synthesized and structurally confirmed, the fragrance and flavor profile of (4-Methylcyclohexyl) 3-oxobutanoate must be formally evaluated.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is the gold standard for identifying which compounds in a mixture are responsible for specific odors.[13] It uses the human nose as a highly sensitive detector.
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
GC-O Protocol:
-
Sample Preparation: Prepare a dilution series of the purified ester in an appropriate solvent (e.g., ethanol).
-
Instrumentation: Use a GC-MS system equipped with an effluent splitter that directs a portion of the column output to the MS detector and the other portion to a heated olfactory detection port (ODP).
-
Analysis: Inject the sample. As compounds elute from the column, a trained sensory panelist sniffs the ODP and records the time, duration, intensity, and a descriptor for every odor detected.
-
Data Correlation: Correlate the sensory data with the peaks from the MS chromatogram to identify the specific compound responsible for each odor.
Sensory Panel Evaluation: Quantitative Descriptive Analysis (QDA)
QDA is a formal methodology used to create a detailed sensory "fingerprint" of a product. It relies on a panel of trained assessors.
QDA Protocol:
-
Panelist Training: A panel of 8-12 individuals is trained to recognize and identify a wide range of standard aroma and flavor compounds.
-
Vocabulary Development: The panel, through smelling and tasting the new compound, collaboratively develops a list of specific descriptors for its fragrance and flavor profile (e.g., "green apple," "woody," "sweet," "ethereal").
-
Intensity Scoring: Panelists independently evaluate the compound and rate the intensity of each descriptor on a linear scale (e.g., 0-15). The compound is typically evaluated on a smelling strip for fragrance and in a neutral base (e.g., sugar water) for flavor.
-
Data Analysis: The data from all panelists are collected and statistically analyzed to generate a mean intensity score for each attribute. The results are often visualized in a spider plot or radar chart to provide a comprehensive sensory profile.
Conclusion and Future Work
Based on a thorough analysis of its constituent moieties, (4-Methylcyclohexyl) 3-oxobutanoate is predicted to be a promising aroma chemical with a complex fragrance profile characterized by fruity (green apple), woody, and sweet ethereal notes. Its flavor is anticipated to be predominantly sweet and apple-like. The proposed synthetic route via transesterification is a viable and efficient method for its production.
The next critical step is the empirical validation of these predictions. The synthesis, structural confirmation, and rigorous sensory evaluation using the protocols outlined in this guide will be essential to fully characterize this novel compound and determine its potential for commercial application in the flavor and fragrance industry.
References
-
Kondaiah, G., et al. (2012). Boric acid: a mild and efficient catalyst for the transesterification of β-keto esters. Recent advances in the transesterification of β-keto esters - PMC.[Link]
-
Wikipedia. (n.d.). Ethyl acetoacetate. [Link]
-
Organic Syntheses. (2014). Formation of γ-‐Keto Esters from β. [Link]
-
Wright, J. (2015). Flavor Bites: Ethyl Acetoacetate. Perfumer & Flavorist. [Link]
-
The Good Scents Company. (n.d.). cyclohexyl acetate. [Link]
-
PubChem. (n.d.). Ethyl Acetoacetate. [Link]
-
Shimadzu. (n.d.). How Long Does A Perfume Last on Skin? – Fragrance Analysis by GCMS-QP2050 and Smart Aroma Database™. [Link]
-
Scent.vn. (n.d.). Ethyl acetoacetate CAS# 141-97-9: Odor profile, Molecular properties, Suppliers & Regulation. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
Zampolli, M., et al. (2018). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC. [Link]
-
Koval, I. V., et al. (2008). Efficient transesterification of ethyl acetoacetate with higher alcohols without catalysts. ResearchGate. [Link]
-
JCANO | INGENIERIA. (n.d.). The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port. [Link]
-
PubChem. (n.d.). 2-Methylcyclohexyl acetate. [Link]
-
P&F. (1990). The Relation of Structure and Odor in Substituted Cyclohexanols. [Link]
-
Separation Science. (2024). Trust your nose: Enhanced GC–O workflows for detailed sensory evaluation. [Link]
- Google Patents. (n.d.). WO2002014253A1 - Cyclohexyl ethers as fragrance compounds.
-
ResearchGate. (2025). Mastering β-keto esters. [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. [Link]
-
Scholars Research Library. (n.d.). Solvent free transesterification of ethylacetoacetate and higher alcohols over nanocrystalline CeO2 loaded hierarchical Mobil Five (MFI) zeolite. [Link]
-
Prakash Chemicals International. (2024). Secrets of Ethyl Acetate: A Key Player in Many Industries. [Link]
-
ResearchGate. (2025). Selective synthesis of perfumery grade cyclohexyl esters from cyclohexene and carboxylic acids over ion exchange resins. [Link]
-
MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]
-
Atul Ltd. (2019). 2-Methylcyclohexyl acetate. [Link]
-
Springer. (2018). Transition metals as efficient catalysts for transesterification of β-keto esters under solvent-free conditions. [Link]
-
Bentham Science Publishers. (2021). Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy. [Link]
-
NIST. (n.d.). 2-methylcyclohexyl acetate. [Link]
-
PMC. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [Link]
-
PerfumersWorld. (n.d.). GCMS Analysis. [Link]
-
Master Organic Chemistry. (2022). Transesterification. [Link]
-
PMC. (2023). Detection of Counterfeit Perfumes by Using GC-MS Technique and Electronic Nose System Combined with Chemometric Tools. [Link]
-
Agilent. (n.d.). Quality Control of Fragrance Samples by GC-FID: Method Transfer from the Agilent 7890 GC to the Agilent Intuvo 9000 GC. [Link]
-
LCGC International. (n.d.). Rapid Quality Control of Flavours and Fragrances using Fast GC–MS and Multi-MS Library Search Procedures. [Link]
- Google Patents. (n.d.). WO2004108646A1 - Method for preparation of alpha, beta-unsaturated cyclic ketones by dehydrogenation of secondary allylic cyclic alcohols.
-
Food Safety Institute. (2025). Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling. [Link]
Sources
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. shimadzu.com [shimadzu.com]
- 3. cyclohexyl acetate, 622-45-7 [thegoodscentscompany.com]
- 4. CAS 5726-19-2: 2-Methylcyclohexyl acetate | CymitQuimica [cymitquimica.com]
- 5. atul.co.in [atul.co.in]
- 6. perfumerflavorist.com [perfumerflavorist.com]
- 7. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fraterworks.com [fraterworks.com]
- 9. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of 4-Methylcyclohexyl Acetoacetate in Organic Solvents: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the solubility of 4-methylcyclohexyl acetoacetate in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, presents detailed experimental protocols for its determination, and offers illustrative data to guide formulation and process development.
Introduction: Understanding the Importance of Solubility
The solubility of a compound in different organic solvents is a critical physicochemical property that influences a wide range of applications, from reaction chemistry and purification to formulation and drug delivery. 4-Methylcyclohexyl acetoacetate, an ester with a moderately complex structure, presents an interesting case study in solubility behavior. Its solubility is dictated by the interplay of its molecular structure, including the polar ester group and the nonpolar cyclohexyl and methyl groups, with the properties of the solvent.[1] A thorough understanding of its solubility profile is paramount for its effective utilization in various scientific and industrial processes.
Theoretical Framework: The Principles of Ester Solubility
The adage "like dissolves like" is the cornerstone of understanding solubility.[2][3] This principle is rooted in the nature of intermolecular forces between solute and solvent molecules. For an ester like 4-methylcyclohexyl acetoacetate, the key factors influencing its solubility are:
-
Polarity and Intermolecular Forces: Esters are considered moderately polar compounds due to the presence of the carbonyl (C=O) and ether (-O-) linkages in the ester functional group. These groups can participate in dipole-dipole interactions. The solubility of 4-methylcyclohexyl acetoacetate will, therefore, be highest in solvents of similar polarity. While esters cannot donate hydrogen bonds, the oxygen atoms in the ester group can act as hydrogen bond acceptors, allowing for interactions with protic solvents like alcohols.[4][5]
-
Molecular Structure: The molecular structure of an ester plays a significant role in its solubility.[1] The presence of the nonpolar 4-methylcyclohexyl group in 4-methylcyclohexyl acetoacetate contributes significantly to its overall nonpolar character. As the size of the nonpolar alkyl groups in an ester increases, its solubility in polar solvents tends to decrease, while its solubility in nonpolar solvents increases.[1][4]
-
Solvent Properties: The properties of the organic solvent, including its polarity (dielectric constant), hydrogen bonding capability (protic vs. aprotic), and molecular size, are crucial in determining the extent to which it can solvate the solute molecules.[3]
Illustrative Solubility Data of 4-Methylcyclohexyl Acetoacetate
| Organic Solvent | Solvent Type | Predicted Solubility ( g/100 mL) |
| Hexane | Nonpolar, Aliphatic | Moderate to High |
| Toluene | Nonpolar, Aromatic | High |
| Dichloromethane | Polar, Aprotic | High |
| Diethyl Ether | Polar, Aprotic | High |
| Ethyl Acetate | Polar, Aprotic | Very High (Miscible) |
| Acetone | Polar, Aprotic | High |
| Isopropanol | Polar, Protic | Moderate |
| Ethanol | Polar, Protic | Moderate |
| Methanol | Polar, Protic | Low to Moderate |
| Water | Polar, Protic | Very Low |
Disclaimer: The data presented in this table is illustrative and intended for guidance purposes only. For precise applications, experimental determination of solubility is strongly recommended.
Experimental Determination of Solubility
Accurate determination of solubility requires robust experimental protocols. The following sections detail two widely used methods for quantifying the solubility of a compound like 4-methylcyclohexyl acetoacetate in organic solvents.
Isothermal Saturation Method (Gravimetric Analysis)
This method provides a direct measurement of solubility by determining the mass of solute dissolved in a known mass or volume of solvent at a constant temperature.
Protocol:
-
Sample Preparation: Add an excess amount of 4-methylcyclohexyl acetoacetate to a known volume (e.g., 10 mL) of the selected organic solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A constant temperature water bath or shaker is recommended.
-
Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has settled.
-
Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.[6] This step is crucial for accuracy.
-
Solvent Evaporation: Transfer a precisely measured volume of the clear filtrate to a pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.
-
Mass Determination: Once the solvent is completely evaporated, reweigh the container with the dried solute.
-
Calculation: The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/100 mL).
Causality Behind Experimental Choices:
-
Excess Solute: Using an excess of the solute ensures that the solution becomes saturated, which is the definition of solubility at a given temperature.
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature throughout the experiment is critical for obtaining reproducible results.
-
Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium, where the rate of dissolution equals the rate of precipitation.
-
Filtration: Filtration removes any suspended microparticles, ensuring that only the dissolved solute is quantified.
Diagram of Isothermal Saturation Workflow:
Caption: Workflow for the Isothermal Saturation Method.
Spectrophotometric Method
This method is suitable if 4-methylcyclohexyl acetoacetate has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.
Protocol:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of 4-methylcyclohexyl acetoacetate of known concentrations in the chosen solvent.
-
Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution of 4-methylcyclohexyl acetoacetate in the solvent as described in steps 1-3 of the Isothermal Saturation Method.
-
Dilution: Carefully withdraw a known volume of the clear, saturated supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.[6]
-
Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.
-
Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution, taking the dilution factor into account.
Causality Behind Experimental Choices:
-
Calibration Curve: The calibration curve establishes a linear relationship between absorbance and concentration (Beer-Lambert Law), which is essential for quantifying the unknown concentration.
-
Dilution: Saturated solutions often have very high concentrations, leading to absorbances outside the linear range of the spectrophotometer. Dilution is necessary to obtain an accurate reading.
-
λmax: Measuring absorbance at the wavelength of maximum absorbance provides the highest sensitivity and minimizes errors.
Diagram of Spectrophotometric Method Workflow:
Caption: Workflow for the Spectrophotometric Method.
Conclusion
The solubility of 4-methylcyclohexyl acetoacetate in organic solvents is a multifaceted property governed by the principles of intermolecular forces and molecular structure. While readily available quantitative data is limited, this guide provides a robust theoretical framework and detailed experimental protocols for its determination. By applying the methodologies described herein, researchers and drug development professionals can accurately characterize the solubility of this compound, enabling informed decisions in process development, formulation, and other critical applications.
References
-
Fiveable. (2025, August 15). Solubility in organic solvents Definition - Organic Chemistry II Key Term. Retrieved from [Link]
-
ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Unknown. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]
-
Clark, J. (n.d.). an introduction to esters. Chemguide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methylcyclohexanol acetate. PubChem. Retrieved from [Link]
-
Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link]
-
Cheméo. (n.d.). Acetic acid, trans-4-methylcyclohexyl ester - Chemical & Physical Properties. Retrieved from [Link]
-
HSCprep. (2025, March 4). The Chemistry of Esters: Structure, Properties, and Applications. Retrieved from [Link]
-
Chemsrc. (2025, August 26). 4-CYCLOHEXYLACETOPHENONE | CAS#:18594-05-3. Retrieved from [Link]
-
Cheméo. (n.d.). 4-Methylcyclohexanol acetate (CAS 22597-23-5) - Chemical & Physical Properties. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetic acid, cis-4-methylcyclohexyl ester. NIST WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Formic acid, cis-4-methylcyclohexyl ester - Chemical & Physical Properties. Retrieved from [Link]
-
Chapman, N. B., Parker, S. H., & Smith, P. J. (1965). Conformation and Reactivity. Part II. The Kinetics of the Hydrolysis of the Acetates of the Methylcyclohexanols. Journal of the Chemical Society, 3634-3641. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical Parameters for (4-Methylcyclohexyl)methanol. Retrieved from [Link]
- Google Patents. (n.d.). CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions.
- Google Patents. (n.d.). Method for preparing methyl cyclohexyl acetate from toluene.
-
Wikipedia. (n.d.). 4-Methylcyclohexanemethanol. Retrieved from [Link]
-
SciSpace. (2022, November 30). Selection of solvents based on Hansen solubility parameters for calix[7]arene acetic-acid derivatives as extractants of metal ions. Retrieved from [Link]
- Google Patents. (n.d.). US 2007/0082943 A1.
-
Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Thermodynamic Stability of 4-Methylcyclohexyl 3-Oxobutanoate Conformers
Abstract
This technical guide provides a comprehensive examination of the thermodynamic stability of the conformers of 4-methylcyclohexyl 3-oxobutanoate. As a molecule of interest in drug development and chemical synthesis, a thorough understanding of its conformational preferences is paramount for predicting its physicochemical properties, reactivity, and biological interactions. This document synthesizes foundational principles of cyclohexane stereochemistry with advanced computational and experimental methodologies to offer a detailed analysis of the steric and electronic factors governing the conformational equilibrium of this disubstituted cyclohexane derivative. We will explore the interplay between the methyl and 3-oxobutanoate substituents, detailing the experimental protocols for characterization and the computational workflows for accurate energy landscape prediction.
Introduction: The Significance of Conformational Analysis in Molecular Design
The three-dimensional structure of a molecule is intrinsically linked to its function. In the realm of drug development, the specific conformation a molecule adopts can dictate its ability to bind to a biological target, its metabolic stability, and its pharmacokinetic profile. For molecules containing a cyclohexane ring, a common scaffold in pharmaceuticals, the chair conformation is the most stable arrangement, minimizing both angular and torsional strain.[1][2] Substituents on this ring can occupy either axial or equatorial positions, and the equilibrium between these conformers is a critical determinant of the molecule's overall properties.[1][3]
4-Methylcyclohexyl 3-oxobutanoate presents an interesting case study in conformational analysis. As a 1,4-disubstituted cyclohexane, it can exist as cis and trans diastereomers. For each diastereomer, ring flipping results in two distinct chair conformers. The relative thermodynamic stability of these conformers is governed by the energetic penalties associated with placing the methyl and 3-oxobutanoate groups in the more sterically hindered axial positions. This guide will dissect these energetic contributions, providing both a qualitative and quantitative understanding of the conformational landscape of this molecule.
Foundational Principles: Stereoisomers and Conformational Preferences of Substituted Cyclohexanes
The cyclohexane ring is not a static, planar structure. It predominantly exists in a dynamic equilibrium between two chair conformations.[2] In monosubstituted cyclohexanes, the substituent can be in either an axial position, which is perpendicular to the general plane of the ring, or an equatorial position, which is in the general plane of the ring.[1] The equatorial position is generally more stable to avoid 1,3-diaxial interactions, which are steric repulsions between the axial substituent and the axial hydrogens on the same side of the ring.[1] The energy difference between the axial and equatorial conformers is quantified by the A-value, with a larger A-value indicating a greater preference for the equatorial position.[4][5]
For 1,4-disubstituted cyclohexanes like 4-methylcyclohexyl 3-oxobutanoate, we must consider both the cis and trans isomers.
-
Trans Isomer : The two substituents are on opposite faces of the ring. This allows for a conformation where both the methyl and the 3-oxobutanoate groups are in the favorable equatorial positions. The alternative chair conformation would force both bulky groups into highly unfavorable axial positions.[2] Consequently, the trans isomer is expected to exist almost exclusively in the di-equatorial conformation.
-
Cis Isomer : The two substituents are on the same face of the ring. In any chair conformation, one substituent must be axial while the other is equatorial. The ring will flip between two chair conformers, and the equilibrium will favor the conformer where the larger group occupies the equatorial position.[6]
The "bulkiness" of a substituent, and thus its A-value, is a primary determinant of this equilibrium. While the A-value for a methyl group is well-established at approximately 1.74 kcal/mol, the A-value for the 3-oxobutanoate group is less commonly tabulated.[5] However, it is expected to be significant due to its size and potential for various rotameric states.
Experimental Determination of Conformational Equilibrium
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the populations of different conformers in solution.[7][8]
Low-Temperature NMR Spectroscopy
At room temperature, the ring flip of cyclohexane is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.[9] By lowering the temperature, typically to below -60 °C, the rate of interconversion can be slowed sufficiently to observe distinct signals for each conformer.[10] The ratio of the integrated areas of these signals directly corresponds to the ratio of the conformer populations.
Experimental Protocol: Low-Temperature ¹H NMR Spectroscopy
-
Sample Preparation : Dissolve a known concentration of 4-methylcyclohexyl 3-oxobutanoate in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, methanol-d4, or a mixture of methylene chloride and a freon).
-
Initial Spectrum : Acquire a standard ¹H NMR spectrum at room temperature (298 K).
-
Cooling : Gradually lower the temperature of the NMR probe in increments of 10 K, acquiring a spectrum at each step.
-
Signal Coalescence and Resolution : Observe the broadening and eventual splitting of key proton signals, particularly the proton on the carbon bearing the 3-oxobutanoate group (the methine proton).
-
Low-Temperature Spectrum : Acquire a final high-resolution spectrum at a temperature where the signals for the axial and equatorial conformers are sharp and well-resolved (e.g., 153 K).[10]
-
Integration and Analysis : Integrate the signals corresponding to the methine proton in both the axial and equatorial conformations. The ratio of these integrals provides the equilibrium constant (Keq) for the conformational equilibrium.
-
Thermodynamic Calculation : Calculate the Gibbs free energy difference (ΔG°) between the conformers using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.
Computational Modeling of Conformer Stabilities
Computational chemistry provides a powerful in-silico approach to determining the relative energies of conformers and can complement experimental findings.[11] Quantum mechanics methods, particularly Density Functional Theory (DFT), are widely used for their balance of accuracy and computational cost.[12]
Conformational Search and Energy Minimization
The first step in a computational analysis is to identify all possible low-energy conformations. This is typically achieved through a conformational search algorithm. Following the search, the geometry of each identified conformer is optimized to find the nearest local energy minimum.
Diagram: Computational Workflow for Conformer Stability Analysis
Caption: A typical workflow for the computational analysis of conformer stability.
Level of Theory and Basis Set Selection
The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. For conformational energies of organic molecules, functionals like M06-2X and ωB97X-D have shown good performance.[12] A common and effective approach involves geometry optimization and frequency calculations at a less computationally expensive level of theory (e.g., B3LYP/6-31G*), followed by a more accurate single-point energy calculation with a larger basis set (e.g., M06-2X/6-311+G(d,p)).[12]
Experimental Protocol: DFT Calculation of Conformer Energies
-
Software : Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.[13]
-
Input Structure : Build the initial 3D structures for the cis and trans isomers of 4-methylcyclohexyl 3-oxobutanoate.
-
Conformational Search : Perform a conformational search to identify all relevant low-energy conformers for both the cis and trans isomers.
-
Geometry Optimization : For each identified conformer, perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).
-
Frequency Calculation : Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
Single-Point Energy Calculation : To improve the accuracy of the relative energies, perform a single-point energy calculation on each optimized geometry using a higher level of theory (e.g., M06-2X/6-311+G(d,p)).
-
Data Analysis : Extract the Gibbs free energies for each conformer and calculate the relative stabilities. The conformer with the lowest Gibbs free energy is the most thermodynamically stable.
Analysis of Results: Predicting the Most Stable Conformer
The thermodynamic stability of the conformers of 4-methylcyclohexyl 3-oxobutanoate is a result of the balance between several factors:
-
1,3-Diaxial Interactions : The primary source of steric strain, arising from the repulsion between an axial substituent and the axial hydrogens on the same side of the ring.
-
Gauche Interactions : Additional steric strain can arise from gauche interactions between the substituents.
-
Intramolecular Interactions : The possibility of intramolecular hydrogen bonding or other non-covalent interactions within the 3-oxobutanoate group or between the two substituents should be considered, although significant stabilizing interactions are less likely in this 1,4-disubstituted system.[14]
Table 1: Predicted Relative Stabilities of 4-Methylcyclohexyl 3-Oxobutanoate Conformers
| Isomer | Conformer | Predicted Relative Stability | Key Destabilizing Interactions |
| trans | Di-equatorial | Most Stable | Minimal steric strain. |
| trans | Di-axial | Least Stable | Severe 1,3-diaxial interactions for both bulky groups. |
| cis | Equatorial Methyl, Axial 3-Oxobutanoate | Intermediate | 1,3-diaxial interactions involving the 3-oxobutanoate group. |
| cis | Axial Methyl, Equatorial 3-Oxobutanoate | Intermediate | 1,3-diaxial interactions involving the methyl group. The more stable of the two cis conformers if the 3-oxobutanoate group is "larger" than the methyl group. |
Diagram: Conformational Equilibrium of cis-4-Methylcyclohexyl 3-Oxobutanoate
Caption: The ring-flip equilibrium for the cis isomer.
Conclusion and Future Directions
The thermodynamic stability of the conformers of 4-methylcyclohexyl 3-oxobutanoate is dictated by the steric demands of the methyl and 3-oxobutanoate substituents. The trans isomer is overwhelmingly favored to exist in a di-equatorial conformation. For the cis isomer, a dynamic equilibrium exists, with the conformer placing the larger 3-oxobutanoate group in the equatorial position being the more stable.
This guide has outlined the key theoretical principles and provided detailed experimental and computational protocols for a thorough investigation of this system. Future research could involve the synthesis of the individual cis and trans isomers and their characterization using the described NMR techniques to provide experimental validation for the computational predictions. Furthermore, exploring the impact of solvent polarity on the conformational equilibrium could offer deeper insights into the role of intermolecular forces. A comprehensive understanding of the conformational landscape of 4-methylcyclohexyl 3-oxobutanoate is a critical step in harnessing its potential in medicinal chemistry and materials science.
References
-
Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]
-
Sharma, C., Singh, A. K., Joy, J., Jemmis, E. D., & Awasthi, S. K. (2016). Experimental and theoretical study of intramolecular O⋯O interaction in structurally rigid β-keto carboxylic esters. RSC Advances, 6(95), 92973-92978. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Retrieved from [Link]
-
Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. Retrieved from [Link]
-
Wikipedia. (2023, November 29). A value. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes. Retrieved from [Link]
-
Bartel, C. J., et al. (2021). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Journal of Materials Chemistry A, 9(41), 23393-23417. Retrieved from [Link]
-
Orita, A., et al. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(52), 36459-36467. Retrieved from [Link]
-
Rittner, R. (2007). NMR Spectroscopy: a Tool for Conformational Analysis. Afinidad, 64(531), 444-456. Retrieved from [Link]
-
IntuitionLabs.ai. (2026, February 20). A Technical Overview of Molecular Simulation Software. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I. Retrieved from [Link]
-
Michigan State University. (n.d.). Ring Conformations. Retrieved from [Link]
-
Master Organic Chemistry. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). Calculation of Relative Energies of Conformers and Stereoisomers and Equilibrium Ratios of Products using Molecular Mechanics. Retrieved from [Link]
-
SCM. (n.d.). Amsterdam Modeling Suite: Computational Chemistry Software. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A value - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. auremn.org.br [auremn.org.br]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. NMR spectroscopic conformational analysis of 4-methylene-cyclohexyl pivalate-The effect of sp2 hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bartel.cems.umn.edu [bartel.cems.umn.edu]
- 12. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 13. intuitionlabs.ai [intuitionlabs.ai]
- 14. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Application Note: High-Efficiency Synthesis of (4-Methylcyclohexyl) 3-oxobutanoate via Titanium(IV)-Catalyzed Transesterification
[1]
Executive Summary
This application note details a robust, scalable protocol for the synthesis of (4-Methylcyclohexyl) 3-oxobutanoate (also known as 4-methylcyclohexyl acetoacetate).[1] While traditional acetoacetylation often employs diketene—a hazardous, highly regulated reagent—this guide utilizes a transesterification approach.[1]
By employing Titanium(IV) isopropoxide (
Chemical Strategy & Thermodynamics[1]
The Reaction Design
The synthesis involves the nucleophilic acyl substitution of ethyl acetoacetate with 4-methylcyclohexanol .[1]
Key Advantages over Diketene Route:
-
Safety: Eliminates the risk of explosion associated with diketene handling.[1]
-
Stability: The neutral titanium catalyst preserves the sensitive
-keto functionality.[1] -
Scalability: The reaction is driven thermally and is easily adapted to continuous flow or large batch reactors.[1]
Thermodynamic Control
Transesterification is an equilibrium-limited process (
Mechanistic Insight
The reaction proceeds via a Lewis acid-catalyzed mechanism.[1]
Catalytic Cycle Diagram
Figure 1: Catalytic cycle of Titanium-mediated transesterification.[1] The titanium center coordinates the
Experimental Protocol
Materials & Equipment
| Component | Specification | Role |
| Ethyl Acetoacetate | >99%, Anhydrous | Acetoacetyl donor |
| 4-Methylcyclohexanol | >98% (Mixture of cis/trans) | Nucleophile |
| Titanium(IV) Isopropoxide | 97%+ | Catalyst |
| Toluene (Optional) | Anhydrous | Azeotropic solvent (Method B)[1] |
| Equipment | 3-Neck Flask, Vigreux Column or Dean-Stark, Vacuum Pump | Reaction & Isolation |
Method A: Solvent-Free (Preferred for Green Chemistry)
This method maximizes atom economy and throughput.[1]
Step 1: Setup Equip a dry 250 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a short-path distillation head (or Vigreux column) connected to a receiving flask. Ensure the system is flushed with nitrogen to remove ambient moisture (Ti catalyst is moisture-sensitive).[1]
Step 2: Charging Add 4-Methylcyclohexanol (57.1 g, 0.50 mol) and Ethyl Acetoacetate (71.6 g, 0.55 mol, 1.1 equiv) to the flask. Note: A slight excess of the cheaper ester drives the alcohol to completion.
Step 3: Catalyst Addition Heat the mixture to 80 °C. Once stable, add Titanium(IV) isopropoxide (1.4 g, 5 mmol, 1 mol%) via syringe. Caution: The solution may turn slightly yellow; this is normal for Ti-enolates.[1]
Step 4: Reaction & Distillation Increase the oil bath temperature to 110–120 °C . Ethanol will begin to distill over (head temperature ~78 °C).[1]
-
Maintain heating until ethanol cessation (approx. 2–4 hours).
-
Gradually apply mild vacuum (down to 200 mbar) toward the end to strip residual ethanol and drive the equilibrium further.
Step 5: Workup Cool the reaction mixture to room temperature.
-
Quench (Optional but recommended for Ti removal): Add 5 mL of water and stir vigorously for 10 minutes to hydrolyze the catalyst into solid
. Dilute with diethyl ether or ethyl acetate, dry over , and filter through a Celite pad to remove the titanium solids. -
Alternative: If the product is to be distilled directly, the hydrolysis step can be skipped, but pot residue will be viscous.
Purification (Vacuum Distillation)
The crude oil contains the product and excess ethyl acetoacetate.
-
Transfer the filtrate to a clean distillation flask.
-
Perform fractional distillation under high vacuum (< 2 mmHg).
-
Fraction 1: Excess Ethyl Acetoacetate (BP ~40–50 °C @ 2 mmHg).[1]
-
Fraction 2 (Product): Collect (4-Methylcyclohexyl) 3-oxobutanoate at ~105–115 °C @ 1–2 mmHg (Estimate based on structure; actual BP may vary slightly by isomer ratio).
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target ester.
Quality Control & Data Analysis
Expected Analytical Data
-
Appearance: Colorless to pale yellow viscous liquid.[1]
-
Yield: 85–92% (optimized).
-
GC-MS: Molecular ion
m/z.[1] -
1H NMR (CDCl3, 400 MHz):
-
3.45 (s, 2H,
) - Distinctive singlet for keto form.[1] - 4.6–4.8 (m, 1H, methine proton on cyclohexane ring).
-
1.9–2.0 (s, 3H,
). - 12.1 (s, enol -OH, minor tautomer, usually <10%).
-
3.45 (s, 2H,
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Ethanol not removed effectively.[1] | Increase N2 flow or apply partial vacuum during reaction. |
| Product Polymerization | Temperature too high (>140°C).[1] | Maintain bath <125°C; ensure catalyst load is not excessive.[1] |
| Cloudy Product | Residual Titanium.[1] | Ensure thorough hydrolysis (water add) and Celite filtration.[1] |
Safety & Handling
References
-
Otera, J. (1993).[1] "Transesterification."[1][2][3][4][5][6][7][8] Chemical Reviews, 93(4), 1449–1470. Link
-
Taber, D. F. (2004).[1] "Titanium-Mediated Transesterification." Organic Chemistry Portal. Link
-
Seebach, D., et al. (1982).[1] "Preparation of β-Keto Esters." Modern Synthetic Methods.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 83352, 4-Methylcyclohexyl acetate" (Structural Analog Data). Link
Sources
- 1. 4-Methylcyclohexanol acetate | C9H16O2 | CID 83352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijacmat.uho.ac.id [ijacmat.uho.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. mdpi.com [mdpi.com]
- 8. e3s-conferences.org [e3s-conferences.org]
High-Efficiency Acetoacetylation of 4-Methylcyclohexanol: Comparative Protocols & Mechanistic Insights
This Application Note is designed for researchers and process chemists requiring a robust, high-purity methodology for the acetoacetylation of 4-methylcyclohexanol.
Executive Summary & Strategic Analysis
The acetoacetylation of hindered secondary alcohols, such as 4-methylcyclohexanol, is a pivotal transformation in the synthesis of complex heterocycles (e.g., via Biginelli or Hantzsch reactions) and functionalized fragrances. While historical industrial methods rely on diketene , its extreme toxicity and explosion hazards render it unsuitable for standard laboratory workflows.
This guide presents two validated protocols that prioritize safety, yield, and operational simplicity:
-
The tert-Butyl Acetoacetate (t-BAA) Protocol: The "Gold Standard" for laboratory synthesis. It operates under neutral conditions, requires no catalyst, and is driven by the irreversible thermal elimination of tert-butanol.
-
The Catalytic Transesterification Protocol: An atom-economical route using Ethyl Acetoacetate (EAA) and a heterogeneous catalyst (Silica-Boric Acid), ideal for scale-up and "green" chemistry applications.
Reagent Selection Matrix
| Feature | Protocol A: tert-Butyl Acetoacetate | Protocol B: Ethyl Acetoacetate | Diketene (Historical) |
| Primary Driver | Kinetic Control (Irreversible) | Thermodynamic Control (Equilibrium) | High Energy Reactivity |
| Byproduct | tert-Butanol (bp 82°C) | Ethanol (bp 78°C) | None (Addition) |
| Catalyst | None required | Acid/Base/Lewis Acid required | None |
| Safety Profile | High (Stable liquid) | High (Stable liquid) | Critical Risk (Explosive/Toxic) |
| Suitability | Recommended for R&D/Lab | Recommended for Scale-up | Industrial Only |
Mechanistic Pathways
Understanding the mechanism is crucial for troubleshooting. The reaction does not proceed via a simple substitution but involves distinct intermediates depending on the reagent.
Mechanism A: Thermal Acetoacetylation via Acyl Ketene (t-BAA Route)
The superiority of tert-butyl acetoacetate lies in its ability to undergo a retro-ene-like fragmentation (or rapid elimination) upon heating, generating a highly reactive acetyl ketene intermediate in situ. This intermediate is immediately trapped by the alcohol. This pathway avoids the reversibility issues of standard transesterification.
Figure 1: The irreversible thermal generation of acetyl ketene from t-BAA drives the reaction to completion without equilibrium constraints.
Experimental Protocols
Protocol A: Thermal Acetoacetylation (The t-BAA Method)
Target Audience: Research labs requiring high purity (>95%) and simple workup. Scale: 10 mmol – 100 mmol.
Materials
-
Substrate: 4-Methylcyclohexanol (mixture of cis/trans).
-
Reagent: tert-Butyl Acetoacetate (t-BAA) [1.2 equivalents].
-
Solvent: Toluene (high boiling point allows necessary thermal activation).
-
Equipment: Round-bottom flask, reflux condenser, inert gas (N2/Ar) inlet.
Step-by-Step Procedure
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush with Nitrogen.
-
Charging: Add 4-Methylcyclohexanol (1.14 g, 10.0 mmol) and Toluene (10 mL).
-
Reagent Addition: Add tert-Butyl Acetoacetate (1.90 g, 12.0 mmol) via syringe.
-
Reaction: Heat the mixture to reflux (approx. 110°C) .
-
Critical Control Point: The reaction requires temperatures >90°C to facilitate the elimination of tert-butanol. Do not use low-boiling solvents like DCM or THF.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting alcohol spot should disappear within 2–4 hours.
-
Note: t-BAA reacts significantly faster than ethyl acetoacetate.[1]
-
-
Workup:
-
Cool the mixture to room temperature.
-
Concentrate the solution under reduced pressure (Rotary Evaporator) to remove Toluene and the tert-butanol byproduct.
-
Purification: The crude oil is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
-
Expected Yield: 90–96%.
Protocol B: Catalytic Transesterification (The EAA Method)
Target Audience: Process chemistry, scale-up, or when t-BAA is unavailable. Scale: >10 grams.
Materials
-
Substrate: 4-Methylcyclohexanol.[2]
-
Reagent: Ethyl Acetoacetate (EAA) [1.5 equivalents].
-
Catalyst: Silica-Supported Boric Acid (SiO2-H3BO3) or Montmorillonite K-10 (10 wt%).
-
Solvent: Toluene or Xylene.[3]
-
Equipment: Dean-Stark apparatus (Crucial for equilibrium shift).
Step-by-Step Procedure
-
Catalyst Preparation (if using SiO2-H3BO3): Mix Boric acid and Silica gel (230-400 mesh) in a 1:2 ratio. Heat at 60°C under vacuum for 1 hour to activate.
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Charging: Combine 4-Methylcyclohexanol (10 mmol), Ethyl Acetoacetate (15 mmol), Catalyst (100 mg), and Toluene (30 mL).
-
Reaction: Heat to vigorous reflux.[3]
-
Duration: 6–12 hours. (Slower than Protocol A).
-
Workup:
-
Filter the hot reaction mixture to recover the heterogeneous catalyst (recyclable).
-
Evaporate the solvent.
-
Distill the excess Ethyl Acetoacetate under high vacuum if high purity is required.
-
Expected Yield: 80–88%.
Characterization & Data Interpretation
The product exists in a keto-enol equilibrium, which complicates the NMR spectrum.
Product: 4-Methylcyclohexyl 3-oxobutanoate
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR (CDCl3) | δ 3.45 ppm (s, 2H) | The active methylene protons (-CO-CH 2-CO-) of the Keto form. |
| δ 1.95 ppm (s, 3H) | The terminal methyl group of the acetyl chain. | |
| δ 12.1 ppm (s, <1H) | Enol -OH proton (usually a small integration, ~5-10%). | |
| δ 5.0 ppm (s, <1H) | Enol vinyl proton (-C(OH)=CH -CO-). | |
| δ 4.6-4.8 ppm (m, 1H) | The methine proton of the cyclohexyl ring (H-1). Shift varies for axial/equatorial. | |
| IR Spectroscopy | 1740 cm⁻¹ & 1715 cm⁻¹ | Characteristic doublet for β-keto esters (Ester C=O and Ketone C=O). |
| ~3400 cm⁻¹ (Broad) | Weak O-H stretch from the enol form. |
Stereochemical Note
4-Methylcyclohexanol is a mixture of cis (axial OH) and trans (equatorial OH) isomers.
-
The Trans isomer (equatorial) is less sterically hindered and reacts slightly faster.
-
The product will retain the stereochemistry of the starting alcohol (retention of configuration) because the C-O bond of the alcohol is not broken during acetoacetylation.
Troubleshooting & Process Control
Figure 2: Decision tree for troubleshooting common acetoacetylation issues.
-
Water Contamination: Both t-BAA and EAA hydrolyze in the presence of water to form acetone and CO2 (decarboxylation). Ensure all glassware is flame-dried.
-
Stoichiometry: If using Protocol B (EAA), excess EAA is required. If using Protocol A (t-BAA), a slight excess (1.2 eq) is usually sufficient.
References
-
Witzeman, J. S. (1991).[1] Transacetoacetylation with tert-butyl acetoacetate: Synthetic applications. Journal of Organic Chemistry, 56(5), 1713–1718. Link
- Foundational paper establishing t-BAA as a superior reagent for acetoacetyl
-
Kondaiah, G. C. M., et al. (2011). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid. RSC Advances. Link
- Source for the heterogeneous c
-
Clemens, R. J. (1986). Diketene. Chemical Reviews, 86(2), 241–318. Link
- authoritative review on diketene and acetylketene mechanisms.
-
Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. Link
- Comprehensive review of transesterification c
Sources
- 1. The uses of tert-Butyl acetoacetate_Chemicalbook [chemicalbook.com]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. US2802872A - Preparation of diketene - Google Patents [patents.google.com]
- 8. CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions - Google Patents [patents.google.com]
Application Note & Protocol: Synthesis of Novel Dihydropyrimidinones via the Biginelli Reaction Utilizing (4-Methylcyclohexyl) 3-oxobutanoate
Abstract: This document provides a comprehensive guide for the synthesis of novel 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) using (4-Methylcyclohexyl) 3-oxobutanoate as a key building block in the Biginelli multicomponent reaction. We delve into the mechanistic underpinnings of the reaction, offer detailed, optimized protocols for both conventional heating and microwave-assisted synthesis, and provide insights into characterization and troubleshooting. The incorporation of the bulky, lipophilic 4-methylcyclohexyl moiety is of particular interest for generating compound libraries with potential applications in drug discovery, where such groups can significantly modulate pharmacokinetic and pharmacodynamic properties.
Scientific Introduction: The Enduring Relevance of the Biginelli Reaction
First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot, three-component cyclocondensation between an aldehyde, a β-ketoester, and urea (or thiourea).[1][2][3] This acid-catalyzed reaction provides direct access to a class of heterocyclic compounds known as 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).
The DHPM scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules.[4][5] These compounds exhibit a wide range of pharmacological activities, including roles as calcium channel blockers, antihypertensive agents, anti-inflammatory agents, and anticancer therapeutics.[1][4][6][7] The enduring appeal of the Biginelli reaction in both academic and industrial research lies in its operational simplicity, high atom economy, and the ability to generate structurally diverse molecules by varying the three core components.
This application note specifically explores the use of (4-Methylcyclohexyl) 3-oxobutanoate , a non-standard β-ketoester. The introduction of the 4-methylcyclohexyl group at the C5-ester position of the DHPM core is a strategic choice designed to enhance lipophilicity, which can be critical for improving membrane permeability and influencing protein-ligand interactions in drug development programs.
Reaction Mechanism: The Iminium Pathway
While several pathways were initially proposed, the most widely accepted mechanism for the acid-catalyzed Biginelli reaction proceeds through an N-acyliminium ion intermediate.[2][8][9] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
The key steps are:
-
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea. This step forms a highly electrophilic N-acyliminium ion intermediate.[8][9]
-
Nucleophilic Addition: The β-ketoester, in its enol form, acts as a nucleophile and attacks the iminium ion. This is typically the rate-determining step of the reaction.[1]
-
Cyclization & Dehydration: The intermediate formed then undergoes a rapid intramolecular cyclization, where an amine group attacks the ketone carbonyl. A final dehydration step yields the stable 3,4-dihydropyrimidin-2(1H)-one ring system.[1][8]
Caption: Figure 1: The N-Acyliminium Ion Mechanism
Experimental Protocols & Methodologies
The classical Biginelli protocol often suffers from low yields and long reaction times.[4][9] Modern catalysis has revolutionized this reaction. We present two robust protocols: a Lewis acid-catalyzed method under conventional heating and a rapid microwave-assisted, solvent-free method.
General Experimental Workflow
The overall process for synthesis, isolation, and purification follows a standardized path, which is essential for reproducibility.
Caption: A general experimental workflow for DHPM synthesis.
Protocol 1: Lewis Acid-Catalyzed Synthesis (Conventional Heating)
This protocol uses Ytterbium (III) triflate (Yb(OTf)₃), a highly effective and water-tolerant Lewis acid that enhances the reaction by activating the aldehyde carbonyl group.[8]
Materials & Equipment:
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)
-
(4-Methylcyclohexyl) 3-oxobutanoate
-
Urea
-
Ytterbium (III) triflate (Yb(OTf)₃)
-
Acetonitrile (CH₃CN), reagent grade
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, ice bath
-
Filtration apparatus (Büchner funnel)
-
TLC plates (silica gel)
Step-by-Step Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (10.0 mmol, 1.0 equiv), (4-Methylcyclohexyl) 3-oxobutanoate (10.0 mmol, 1.0 equiv), and urea (15.0 mmol, 1.5 equiv).
-
Causality Note: A slight excess of urea is often used to drive the reaction equilibrium towards the product and compensate for potential side reactions.[10]
-
-
Solvent and Catalyst Addition: Add acetonitrile (30 mL) to the flask, followed by Ytterbium (III) triflate (1.0 mmol, 0.1 equiv, 10 mol%).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 82°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-6 hours.[10]
-
Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities.
-
Purification: Recrystallize the crude solid from hot ethanol to obtain the pure DHPM product. Dry the crystals under vacuum.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
Microwave irradiation offers a significant acceleration of the Biginelli reaction, often reducing reaction times from hours to minutes and improving yields.[2][11][12]
Materials & Equipment:
-
Reagents as listed in Protocol 1
-
Acidic catalyst (e.g., Montmorillonite KSF clay or a few drops of concentrated HCl)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
-
Dedicated microwave synthesizer
Step-by-Step Procedure:
-
Reagent Addition: In a 10 mL microwave reactor vial, combine the aromatic aldehyde (2.0 mmol, 1.0 equiv), (4-Methylcyclohexyl) 3-oxobutanoate (2.0 mmol, 1.0 equiv), urea (3.0 mmol, 1.5 equiv), and the catalyst (e.g., 100 mg of KSF clay).
-
Reaction: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 120°C for 5-15 minutes (power: 100 W).
-
Causality Note: The sealed vessel allows for temperatures above the solvent's boiling point, dramatically increasing the reaction rate. The absence of a bulk solvent makes this a greener chemistry approach.[13]
-
-
Work-up and Isolation: After the reaction, cool the vial to room temperature. Add 5 mL of ethanol and stir to break up the solid mass.
-
Filtration: Filter the mixture to remove the heterogeneous catalyst (if used). Cool the filtrate in an ice bath to induce crystallization of the product.
-
Purification: Collect the product by vacuum filtration and recrystallize from hot ethanol as described previously.
Data, Characterization, and Troubleshooting
Expected Outcomes
The choice of catalyst and reaction conditions significantly impacts efficiency. The following table provides expected results for the reaction with (4-Methylcyclohexyl) 3-oxobutanoate and various aromatic aldehydes.
| Aldehyde | Method | Catalyst | Time | Typical Yield (%) |
| Benzaldehyde | Conventional | Yb(OTf)₃ | 4 h | 85-92% |
| 4-Chlorobenzaldehyde | Conventional | Yb(OTf)₃ | 3 h | 90-96% |
| 4-Methoxybenzaldehyde | Conventional | Yb(OTf)₃ | 5 h | 82-88% |
| Benzaldehyde | Microwave | KSF Clay | 10 min | 90-95% |
| 4-Chlorobenzaldehyde | Microwave | KSF Clay | 8 min | 94-98% |
Product Characterization
Confirming the structure and purity of the synthesized DHPM is essential.
-
¹H and ¹³C NMR: Provides definitive structural information. Key expected signals include a doublet for the C4-proton (around 5.0-5.5 ppm) and a singlet for the N3-H proton (around 9.0-9.5 ppm).[14]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product ([M+H]⁺).
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for N-H stretching (approx. 3250 cm⁻¹), ester C=O stretching (approx. 1700 cm⁻¹), and amide C=O stretching (approx. 1650 cm⁻¹).[14]
-
Melting Point (MP): A sharp melting point range is a good indicator of high purity.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive catalyst; insufficient heating; impure reagents. | Ensure the catalyst is active (especially for reusable ones).[10] Increase reaction time or temperature moderately. Monitor via TLC. Verify the purity of starting materials.[15] |
| Formation of Side Products | Competing Hantzsch dihydropyridine synthesis (especially at high temperatures). | Lower the reaction temperature.[10] The Hantzsch pathway is often favored at higher temperatures where urea might decompose to ammonia. |
| Purification Difficulties | Product is an oil or difficult to crystallize. | If recrystallization fails, purify the crude product using column chromatography on silica gel with a hexane/ethyl acetate gradient. |
| Incomplete Reaction | Steric hindrance from bulky aldehydes; suboptimal catalyst loading. | Increase reaction time. Screen different Lewis or Brønsted acid catalysts to find one more suitable for the specific substrate.[15] |
Conclusion
The Biginelli reaction remains a powerful tool for the efficient synthesis of pharmacologically relevant dihydropyrimidinones. By utilizing (4-Methylcyclohexyl) 3-oxobutanoate, researchers can readily access novel DHPMs functionalized with a lipophilic cyclohexyl moiety. The optimized protocols provided herein, utilizing both modern Lewis acid catalysis and microwave-assisted synthesis, offer reliable and high-yielding pathways to these valuable compounds, facilitating their exploration in drug discovery and medicinal chemistry.
References
-
Biginelli Reaction - Organic Chemistry Portal . (n.d.). Organic-Chemistry.org. Retrieved February 25, 2026, from [Link]
-
Biginelli reaction - Wikipedia . (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]
-
Fauzi, A., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Evaluation . Journal of Medicinal and Chemical Sciences. Retrieved February 25, 2026, from [Link]
-
Yadav, S., & Srivastava, A. (2024). Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview . IJPPR. Retrieved February 25, 2026, from [Link]
-
Gein, V. L., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines . Biomedical Journal of Scientific & Technical Research. Retrieved February 25, 2026, from [Link]
-
Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog . Accounts of Chemical Research. Retrieved February 25, 2026, from [Link]
-
Wong, Y. Y., et al. (2021). Stereoselectivity of the Biginelli reaction catalyzed by chiral primary amine: a computational study . HETEROCYCLES. Retrieved February 25, 2026, from [Link]
-
Gundeboina, R., et al. (2024). GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION . Chemistry Journal of Moldova. Retrieved February 25, 2026, from [Link]
-
Professor Dave Explains. (2021). Biginelli Reaction . YouTube. Retrieved February 25, 2026, from [Link]
-
Alvim, H. G. O., et al. (2012). Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents . PubMed. Retrieved February 25, 2026, from [Link]
-
Bose, D. S., et al. (2016). Microwave-Assisted Biginelli Reaction: An Old Reaction, a New Perspective . ResearchGate. Retrieved February 25, 2026, from [Link]
-
Singh, P., et al. (2021). Microwave-Assisted Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones Using Acid-Functionalized Mesoporous Polymer . ChemRxiv. Retrieved February 25, 2026, from [Link]
-
Chitra, S., et al. (2015). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review . PMC. Retrieved February 25, 2026, from [Link]
-
Bakht, M. A., et al. (2010). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines . PMC. Retrieved February 25, 2026, from [Link]
-
Ghorab, M. M., et al. (2013). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst . PMC. Retrieved February 25, 2026, from [Link]
-
Hughes, D. L., et al. (2023). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight into the Biginelli Condensation toward the Chemical Synthesis of Novel Trifluorinated Dihydro- and Tetrahydropyrimidinones as Antiproliferative Agents . ACS Omega. Retrieved February 25, 2026, from [Link]
-
Pingale, S. S., et al. (2011). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H) . Asian Journal of Chemistry. Retrieved February 25, 2026, from [Link]
-
Raj, V. M., et al. (2011). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds . PMC. Retrieved February 25, 2026, from [Link]
-
Dihydropyrimidinones-A Versatile Scaffold with Diverse Biological Activity . (2021). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Hughes, D. L., et al. (2022). Benchtop 19F nuclear magnetic resonance (NMR) spectroscopy provides mechanistic insight into the Biginelli condensation towards... . ChemRxiv. Retrieved February 25, 2026, from [Link]
-
Khodaei, M. M., et al. (2018). Three-component reaction of β-keto esters, aromatic aldehydes and urea/thiourea promoted by caffeine... . Journal of the Serbian Chemical Society. Retrieved February 25, 2026, from [Link]
-
de la Hoz, A., et al. (2011). Microwave Multicomponent Synthesis . PMC. Retrieved February 25, 2026, from [Link]
-
Reddy, C. V., et al. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol . Arkivoc. Retrieved February 25, 2026, from [Link]
-
Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines . (2023). PubMed. Retrieved February 25, 2026, from [Link]
-
Trivedi, H., et al. (2018). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization . Jetir.Org. Retrieved February 25, 2026, from [Link]
-
Brønsted acid catalysed enantioselective Biginelli reaction . (n.d.). IRIS-AperTO - UniTo. Retrieved February 25, 2026, from [Link]
-
Recent Advances in Biginelli Reaction using Nanoparticles, Zeolites and Metal Compounds as Catalyst: A Concise Review . (2024). Bentham Science Publishers. Retrieved February 25, 2026, from [Link]
-
Mohammadi, F., et al. (2020). Biginelli reaction catalyzed by elemental bromine as a novel Lewis acid catalyst, under mild conditions . Eurasian Chemical Communications. Retrieved February 25, 2026, from [Link]
-
Wang, L., et al. (2013). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde . Beilstein Journals. Retrieved February 25, 2026, from [Link]
-
Biginelli Reaction Experiment Analysis Guide . (n.d.). Atlas. Retrieved February 25, 2026, from [Link]
-
Peruri, S., et al. (2023). Nano-ZrO2-Catalyzed Biginelli Reaction and the Synthesis of Bioactive Dihydropyrimidinones That Targets PPAR-γ in Human Breast Cancer Cells . MDPI. Retrieved February 25, 2026, from [Link]
-
Phakhodee, W., et al. (2015). The Biginelli Reaction Is a Urea-Catalyzed Organocatalytic Multicomponent Reaction . The Journal of Organic Chemistry. Retrieved February 25, 2026, from [Link]
-
A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation . (2016). Der Pharma Chemica. Retrieved February 25, 2026, from [Link]
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmchemsci.com [jmchemsci.com]
- 7. researchgate.net [researchgate.net]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. cjm.ichem.md [cjm.ichem.md]
- 14. biomedres.us [biomedres.us]
- 15. benchchem.com [benchchem.com]
Knoevenagel condensation protocol with 4-methylcyclohexyl acetoacetate
Application Note: Optimized Knoevenagel Condensation Strategies for Sterically Demanding -Keto Esters
Executive Summary
This guide details the protocol for the Knoevenagel condensation of 4-methylcyclohexyl acetoacetate (4-MCAA) with aromatic aldehydes. Unlike simple ethyl acetoacetate, 4-MCAA presents unique challenges due to the steric bulk of the cyclohexyl ring and the lipophilicity of the 4-methyl moiety. This reaction is a critical entry point for synthesizing lipophilic dihydropyridines (calcium channel modulators), functionalized coumarins, and fragrance intermediates.
We present two validated workflows:
-
Method A (Standard): Azeotropic dehydration for scalable, gram-to-kilogram synthesis.
-
Method B (High-Efficiency): Microwave-assisted solvent-free protocol for rapid library generation.
Chemical Context & Mechanistic Logic[1][2][3][4][5][6][7]
The Substrate: 4-Methylcyclohexyl Acetoacetate
The 4-methylcyclohexyl group introduces significant lipophilicity (
-
Stereoisomerism: The starting material typically exists as a mixture of cis and trans isomers (referencing the methyl group relative to the ester linkage). While the Knoevenagel reaction occurs at the distal active methylene, the bulky ring can influence crystal packing and solubility of the final product.
-
Reactivity: The
-keto ester motif is sufficiently acidic ( ), but the bulky ester group can retard nucleophilic attack if the conformation shields the active site.
Reaction Mechanism
The reaction proceeds via a base-catalyzed aldol-type addition followed by dehydration. We utilize a Piperidinium Acetate buffer system. Piperidine acts as the nucleophilic catalyst to form an iminium intermediate with the aldehyde (enhancing electrophilicity), while acetic acid buffers the pH to prevent side reactions (e.g., Cannizzaro) and assists in the dehydration step.
Figure 1: Catalytic cycle emphasizing the iminium activation pathway, crucial for sterically hindered substrates.
Experimental Protocols
Method A: Azeotropic Dehydration (Scalable)
Best for: >10g scale, substrates requiring rigorous water removal.
Reagents:
-
4-Methylcyclohexyl acetoacetate (1.0 equiv)
-
Aromatic Aldehyde (1.05 equiv)
-
Solvent: Toluene or Benzene (Reagent Grade)
-
Catalyst: Piperidine (0.05 equiv) + Glacial Acetic Acid (0.05 equiv)
Workflow:
-
Assembly: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add the aldehyde and 4-MCAA to the flask. Dissolve in Toluene (
). -
Catalysis: Add Piperidine and Acetic Acid. Note: Premixing these in a small vial to form the salt prevents localized basicity spikes.
-
Reflux: Heat the mixture to vigorous reflux. Ensure the solvent is actively distilling into the trap.
-
Checkpoint: Monitor water accumulation in the Dean-Stark trap. Reaction is complete when water evolution ceases (typically 2–4 hours).
-
-
Workup:
-
Cool to room temperature.[1]
-
Wash the organic layer with 1M HCl (2x) to remove piperidine.
-
Wash with Saturated
(1x) and Brine (1x). -
Dry over
and concentrate in vacuo.
-
-
Purification: Recrystallization from Ethanol/Hexane is preferred. If the product is an oil (common with branched alkyl chains), use flash chromatography (SiO2, Hexane:EtOAc 9:1).
Method B: Microwave-Assisted Solvent-Free (High Throughput)
Best for: Library generation, precious aldehydes, Green Chemistry compliance.
Reagents:
-
4-Methylcyclohexyl acetoacetate (1.0 equiv)
-
Aromatic Aldehyde (1.0 equiv)
-
Catalyst: Ammonium Acetate (
, 0.1 equiv) or EDDA (0.05 equiv).
Workflow:
-
Preparation: In a microwave-safe vial, mix the aldehyde, 4-MCAA, and solid
. -
Irradiation: Irradiate at 300W, 80°C for 2–5 minutes.
-
Note: Use a dynamic power mode to prevent overheating. The reaction is exothermic.
-
-
Extraction: Add hot ethanol to the vial to dissolve the melt.
-
Crystallization: Allow the solution to cool slowly. The product often precipitates directly upon cooling.
Data Analysis & Characterization
Expected Yields & Solvent Effects
The bulky cyclohexyl group makes the reaction sensitive to solvent polarity. Toluene is superior to Ethanol for Method A because it allows higher temperatures and active water removal.
| Solvent System | Catalyst | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Toluene | Pip/AcOH | 110 | 3 | 85–94 | Best for scale; Dean-Stark required. |
| Ethanol | Piperidine | 78 | 6 | 60–75 | Equilibrium limits yield; product may oil out. |
| Neat (MW) | 80 | 0.1 | 88–96 | Fastest; requires solid aldehyde. | |
| Water | DBU | 25 | 1 | 70–85 | Green method; requires vigorous stirring (emulsion). |
Stereochemical Considerations
The 4-methylcyclohexyl group introduces cis/trans isomerism.
-
Starting Material: Commercial 4-MCAA is often a mixture (e.g., 70:30 trans:cis).
-
Product: The Knoevenagel condensation creates a new alkene bond (
).-
NMR Signature: Look for the vinyl proton singlet around
7.5–7.8 ppm. -
Isomer Integrity: The reaction conditions (weak base) generally do not epimerize the 4-methylcyclohexyl ring. The isomeric ratio of the ring in the product usually mirrors the starting material.
-
Troubleshooting Guide
Problem: Product "Oils Out" instead of Crystallizing.
-
Cause: The lipophilic cyclohexyl tail prevents efficient lattice packing, especially if the product is a mixture of isomers.
-
Solution:
-
Use a seed crystal if available.
-
Switch solvent to Isopropanol or Methanol at -20°C.
-
If persistent, perform a "dry loading" flash column: adsorb the oil onto silica gel, then load onto the column.
-
Problem: Low Conversion (Stalled Reaction).
-
Cause: Water accumulation in the reaction matrix (Method A) or steric shielding of the aldehyde.
-
Solution:
-
Replace molecular sieves or drain the Dean-Stark trap.
-
Add a Lewis Acid promoter (e.g., 5 mol%
or ) to activate the aldehyde carbonyl.
-
Process Flow Diagram
Figure 2: Decision matrix for selecting the optimal synthesis protocol.
References
-
Thermo Fisher Scientific. Knoevenagel Condensation Protocols and Mechanism. Retrieved from
-
Organic Chemistry Portal. Knoevenagel Condensation: Recent Literature and Catalysts. Retrieved from
-
Gianotti, M., et al. (2000). Solvent-free microwave-assisted preparation of β-keto esters.[2][3] Synthetic Communications. Retrieved from
-
Sinha, A. K., et al. (2007). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis.[4] Frontiers in Chemistry. Retrieved from
-
Perez, V., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol. The Journal of Physical Chemistry B. Retrieved from
Sources
Hantzsch dihydropyridine synthesis with cyclohexyl beta-keto esters
Application Note: Optimization of Hantzsch 1,4-DHP Synthesis Utilizing Cyclohexyl
Executive Summary
This application note details the synthesis of 1,4-dihydropyridines (1,4-DHPs) utilizing cyclohexyl acetoacetate as the
This guide presents two validated protocols: a Classical Thermal Reflux for bulk scale-up and a Microwave-Assisted Protocol for high-throughput library generation, designed to overcome the steric energy barrier of the cyclohexyl ester.
Scientific Rationale & Mechanistic Insight
The Lipophilic Advantage
Classical CCBs like Nifedipine utilize methyl esters. Replacing these with cyclohexyl esters increases the partition coefficient (
-
Enhance penetration of the lipid bilayer to access the allosteric binding site on L-type voltage-gated calcium channels.
-
Alter metabolic stability by modifying the steric environment around the esterase-labile sites.
Steric Influence on Mechanism
The Hantzsch reaction is a four-component condensation. When using cyclohexyl acetoacetate, the massive cyclohexyl ring (
-
Impact on Knoevenagel Condensation: The initial attack of the enolized
-keto ester on the aldehyde is kinetically slower due to the bulk of the ester group shielding the nucleophilic carbon. -
Impact on Michael Addition: The convergence of the enamine and the benzylidene intermediate involves the bringing together of two bulky cyclohexyl-bearing species, significantly raising the activation energy (
).
Figure 1: Mechanistic Pathway & Steric Clash Points
Caption: Convergence of intermediates. Red nodes indicate steps kinetically retarded by the cyclohexyl group.
Experimental Protocols
Protocol A: Classical Thermal Synthesis (Scale-Up)
Best for: Gram-scale synthesis where equipment is limited.
Reagents:
-
Aromatic Aldehyde (1.0 equiv)[1]
-
Cyclohexyl Acetoacetate (2.2 equiv)
-
Ammonium Acetate (1.5 equiv)
-
Solvent: Ethanol (Absolute)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the aldehyde in 20 mL of absolute ethanol.
-
Addition: Add 22 mmol of cyclohexyl acetoacetate. Stir for 5 minutes to ensure homogeneity.
-
Ammonia Source: Add 15 mmol of Ammonium Acetate (
). Note: is preferred over aqueous ammonia to maintain anhydrous conditions and prevent ester hydrolysis. -
Reflux: Attach a reflux condenser. Heat the mixture to a gentle reflux (
) for 6–8 hours .-
Critical Check: Standard methyl esters react in 2-3 hours. The cyclohexyl variant requires extended time due to sterics. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).
-
-
Work-up: Cool the reaction mixture to room temperature, then chill in an ice bath. The lipophilic cyclohexyl-DHP often precipitates as a heavy oil or solid.
-
If Solid: Filter and wash with cold ethanol.
-
If Oil: Evaporate solvent, redissolve in hot ethanol, and add dropwise water until turbid. Refrigerate overnight to induce crystallization.
-
Protocol B: Microwave-Assisted Synthesis (High-Throughput)
Best for: Library generation, overcoming steric hindrance, and green chemistry compliance.
Reagents:
-
Aromatic Aldehyde (1.0 mmol)[2]
-
Cyclohexyl Acetoacetate (2.0 mmol)
-
Ammonium Acetate (1.2 mmol)[1]
-
Catalyst:
(5 mol%) or Iodine (10 mol%) - Optional but recommended for cyclohexyl esters. -
Solvent: Solvent-free or Ethanol (0.5 mL)
Procedure:
-
Loading: In a 10 mL microwave process vial, combine aldehyde, cyclohexyl acetoacetate, and ammonium acetate.
-
Catalysis: Add 5 mol% Ytterbium Triflate (
). This Lewis acid coordinates with the carbonyl oxygen, increasing electrophilicity and compensating for the steric bulk. -
Irradiation: Cap the vial. Irradiate at
for 10–15 minutes (Power: Dynamic, Max 150W). -
Extraction: Cool to
. Add 5 mL Ethyl Acetate and 5 mL water. Extract the organic layer.[2] -
Purification: Dry over
and concentrate. Recrystallize from Ethanol/Water.[3][4]
Figure 2: Workflow Comparison
Caption: Comparison of temporal efficiency between thermal reflux and microwave irradiation.
Data Analysis & Characterization
NMR Interpretation (Cyclohexyl Specifics)
The cyclohexyl group introduces distinct multiplets that must be distinguished from the DHP ring protons.
| Proton Environment | Chemical Shift ( | Multiplicity | Notes |
| DHP NH | 5.8 – 6.2 | Singlet (Broad) | Exchangeable with |
| DHP C4-H | 4.8 – 5.1 | Singlet | Diagnostic shift for 1,4-DHP formation. |
| Cyclohexyl -CH- | 4.6 – 4.8 | Multiplet | The methine proton of the ester; often overlaps with C4-H. |
| Cyclohexyl | 1.2 – 1.9 | Multiplet (Complex) | Massive integration (20H total for 2 esters). |
| Methyl (C2, C6) | 2.1 – 2.4 | Singlet | From the acetoacetate backbone. |
Troubleshooting Guide
-
Problem: Product remains an oil (does not crystallize).
-
Cause: High lipophilicity of the cyclohexyl chains prevents lattice formation in pure ethanol.
-
Solution: Use a mixed solvent system. Dissolve in minimum hot acetone, then add cold water until cloudy. Scratch the flask walls.
-
-
Problem: Low Yield (<40%).
-
Cause: Incomplete Knoevenagel condensation due to sterics.
-
Solution: Pre-form the Knoevenagel adduct (benzylidene) separately before adding the second equivalent of ester and ammonia.
-
References
-
Hantzsch, A. (1882).[2][5] "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak". Justus Liebigs Annalen der Chemie, 215(1), 1–82. Link
-
Edraki, N., et al. (2009). "Dihydropyridines: Evaluation of their current and future pharmacological status". Drug Discovery Today, 14(21-22), 1058-1066. Link
-
Khedkar, S. A., & Auti, P. B. (2014).[6] "1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules". Mini-Reviews in Medicinal Chemistry, 14(3), 282-290. Link
-
Tu, S., et al. (2003). "Microwave-assisted synthesis of 1,4-dihydropyridines under solvent-free conditions". Synthetic Communications, 33(10), 1765-1773. Link
-
Memarian, H. R., et al. (2018).[1] "Ultrasonic-assisted synthesis of Hantzsch 1,4-dihydropyridines". Ultrasonics Sonochemistry, 40, 1-6. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System [mdpi.com]
- 3. acgpubs.org [acgpubs.org]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
Precision Enantioselective Reduction of (4-Methylcyclohexyl) 3-oxobutanoate
Executive Summary
The enantioselective reduction of
Unlike simple methyl or ethyl esters, the bulky 4-methylcyclohexyl moiety presents unique steric challenges that influence catalyst approach and reaction kinetics. This guide provides two validated workflows:
-
Chemocatalysis: Asymmetric Hydrogenation (AH) using Ru(II)-BINAP complexes (The Industry Standard).
-
Biocatalysis: Enzymatic reduction using Ketoreductases (KREDs) (The Green Alternative).
Scientific Background & Mechanistic Insight
The Substrate Challenge
The substrate, (4-Methylcyclohexyl) 3-oxobutanoate, possesses a bulky ester group. Assuming the use of trans-4-methylcyclohexanol (the thermodynamic isomer) during ester formation, the cyclohexyl ring itself possesses a plane of symmetry and is achiral. Therefore, the reduction of the C3 ketone creates the molecule's first stereocenter.
-
Target: High Enantiomeric Excess (ee > 98%).
-
Critical Quality Attribute (CQA): Prevention of ester hydrolysis and transesterification during workup.
Chemocatalytic Mechanism (Noyori Hydrogenation)
The ruthenium-catalyzed asymmetric hydrogenation of functionalized ketones follows a distinct mechanism compared to simple olefins. The presence of the ester oxygen at the
-
Ligand Selection: Atropisomeric diphosphines (BINAP, SEGPHOS) are essential. The chiral environment of the ligand dictates the facial selectivity of hydride transfer.
-
Solvent Effect: Protic solvents (MeOH, EtOH) are not inert; they actively participate in the catalytic cycle by facilitating the heterolytic cleavage of
via a concerted proton-hydride transfer mechanism involving the diamine ligand (if present) or solvent-mediated transition states.
Biocatalytic Mechanism (KREDs)
Ketoreductases (KREDs) utilize NADPH/NADH as a hydride source. The enzyme binding pocket provides a rigid steric environment that forces the substrate to bind in a specific orientation, ensuring near-perfect stereocontrol (often >99% ee) under ambient conditions.
Visualization: Catalytic Workflows
The following diagram illustrates the parallel workflows for Chemical and Enzymatic reduction, highlighting critical decision points.
Figure 1: Decision matrix and process flow for the enantioselective reduction of bulky
Protocol A: Ruthenium-Catalyzed Asymmetric Hydrogenation
Standard: High-pressure hydrogenation using Ru-BINAP.[1] Best for: Large-scale synthesis, tolerance to substrate concentration.
Materials & Equipment
-
Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl or prepared in situ from [RuCl2(benzene)]2 + (R)-BINAP.
-
Solvent: Anhydrous Methanol (Degassed). Note: Ethanol can be used if transesterification is a concern, though the bulky cyclohexyl group makes this slow.
-
Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor), Glovebox or Schlenk line.
Step-by-Step Procedure
-
Catalyst Preparation (In Glovebox):
-
Weigh [RuCl2(benzene)]2 (5.0 mg, 0.01 mmol) and (R)-BINAP (13.7 mg, 0.022 mmol) into a Schlenk flask.
-
Add degassed DMF (1 mL) and heat at 100°C for 10 min under Argon to form the active Ru-BINAP species. Cool to room temperature.
-
Alternatively, use commercially available pre-formed Ru-BINAP catalysts.[2]
-
-
Reaction Setup:
-
Dissolve (4-Methylcyclohexyl) 3-oxobutanoate (1.98 g, 10.0 mmol) in degassed Methanol (10 mL).
-
Transfer the substrate solution and the catalyst solution into the autoclave glass liner.
-
S/C Ratio: Target 1000:1 initially. Can be optimized to 10,000:1.
-
-
Hydrogenation:
-
Seal the autoclave. Purge with
(pressurize to 5 bar, vent) three times to remove . -
Pressurize to 40-50 bar (approx. 600-700 psi) .
-
Heat to 50°C with vigorous stirring (1000 rpm). Mass transfer is critical.
-
Run for 12–24 hours.
-
-
Workup:
-
Cool reactor to RT and carefully vent
(in a fume hood). -
Concentrate the mixture under reduced pressure.
-
Purification: The catalyst loading is low enough that filtration through a small pad of silica gel (eluting with Et2O or EtOAc) is often sufficient to remove metal residues.
-
Protocol B: Biocatalytic Reduction (KRED)
Standard: Enzyme-mediated reduction with cofactor recycling. Best for: Ambient conditions, ultra-high stereoselectivity (>99% ee).[1]
Materials
-
Enzyme: Commercial KRED screening kit (e.g., Codexis, Johnson Matthey) to identify the "match" for the bulky ester.
-
Cofactor Recycle System: Glucose Dehydrogenase (GDH) + Glucose + NADP+.
-
Buffer: Potassium Phosphate (100 mM, pH 7.0).
Step-by-Step Procedure
-
Buffer Prep:
-
Prepare 20 mL of 100 mM Potassium Phosphate buffer (pH 7.0).
-
Add Magnesium Sulfate (2 mM) (cofactor for GDH).
-
-
Reaction Mix:
-
Dissolve Glucose (1.5 eq relative to substrate) in the buffer.
-
Add NADP+ (catalytic amount, 1.0 mg).
-
Add GDH (5 mg) and the specific KRED (10-20 mg).
-
-
Substrate Addition:
-
Dissolve (4-Methylcyclohexyl) 3-oxobutanoate (200 mg) in IPA or DMSO (max 5% v/v of total volume) to aid solubility.
-
Add dropwise to the enzyme mixture.
-
-
Incubation:
-
Stir gently at 30°C for 24 hours. Do not vortex vigorously (denatures enzymes).
-
Maintain pH at 7.0 by adding dilute NaOH if necessary (gluconic acid byproduct lowers pH).
-
-
Workup:
-
Add Ethyl Acetate (20 mL) and centrifuge to break emulsion.
-
Separate organic layer. Dry over
. -
Evaporate solvent.[3]
-
Analytical Validation
Trustworthiness in stereoselective synthesis relies on rigorous analytics.
Data Summary Table
| Parameter | Chemical (Ru-BINAP) | Biological (KRED) |
| Reaction Time | 12-24 h | 24 h |
| Temperature | 50°C | 30°C |
| Pressure | 50 bar | Atmospheric |
| Typical Yield | >95% | >90% |
| Typical ee | 94-98% | >99% |
| Scalability | Excellent (kg to ton) | Good (requires volume) |
| Cost Driver | Catalyst (Ru/Ligand) | Enzyme/Cofactor |
Determination of Enantiomeric Excess (ee)
-
Method: Chiral Gas Chromatography (GC) or HPLC.[4]
-
Column: Chiralcel OD-H or AD-H (HPLC); Cyclodex-B (GC).
-
Conditions (Example HPLC):
-
Mobile Phase: Hexane/i-PrOH (95:5).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 210 nm (ester carbonyl absorption).
-
-
Derivatization: If peak resolution is poor, convert the alcohol to the Mosher ester or Acetate derivative.
Troubleshooting & Optimization
"The Reaction is Stalled" (Chemical)
-
Cause: Chloride poisoning.
-
Fix: Ensure the substrate synthesis (esterification) did not leave residual HCl or chloride salts. Wash substrate with
and distill prior to hydrogenation. -
Cause: Oxygen leak.
-
Fix: Ru-BINAP is air-sensitive in solution. Re-run degassing protocols.
"Low Enantioselectivity" (Chemical)
-
Cause: Temperature too high.
-
Fix: Lower temperature to 25°C and increase pressure to 80 bar to maintain rate while improving stereoselection.
-
Fix: Switch from MeOH to EtOH or a MeOH/DCM mixture. The bulky cyclohexyl group may require specific solvation shells for optimal ligand interaction.
"Emulsion Issues" (Biological)
-
Cause: Protein denaturation or surfactant effects of the product.
-
Fix: Filter through a Celite pad before extraction.[7] Add brine to the aqueous phase.
References
-
Noyori, R., et al. (1987).[1] Asymmetric hydrogenation of beta-keto carboxylic esters.[1][4][8] Journal of the American Chemical Society.[9] Link
-
Codexis Inc. (2024). Ketoreductase (KRED) Screening Kits and Protocols.Link
-
BenchChem. (2025).[4] Comparative Guide to Catalysts for Beta-Keto Ester Reduction.Link
-
Tang, Y., et al. (2006).[3] Biocatalytic Synthesis of Simvastatin Side-Chains. Chemistry & Biology.[3][4][5][10] Link
-
Genet, J.P. (2003). Recent advances in asymmetric hydrogenation.[1] Accounts of Chemical Research. Link
Disclaimer: This protocol involves high-pressure hydrogen gas and transition metal catalysts. All procedures should be performed by trained personnel in appropriate containment facilities.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Efficient Synthesis of Simvastatin by Use of Whole-Cell Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Process for producing simvastatin - Patent 1284264 [data.epo.org]
- 8. nobelprize.org [nobelprize.org]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. pubs.rsc.org [pubs.rsc.org]
Application Note: Alpha-Alkylation Strategies for 4-Methylcyclohexyl 3-Oxobutanoate
This Application Note provides a rigorous technical guide for the
The guide focuses on overcoming common challenges such as O-alkylation competition , polyalkylation , and ester hydrolysis during the functionalization of the active methylene group.
Introduction & Substrate Analysis
4-Methylcyclohexyl 3-oxobutanoate is a
Core Reactivity Profile
-
Active Site: The methylene group at C2 is flanked by a ketone and an ester, rendering it highly acidic. Deprotonation yields a resonance-stabilized enolate.[1][2]
-
Selectivity Challenge (C- vs. O-Alkylation): The enolate is an ambident nucleophile.[1] While C-alkylation is thermodynamically favored, kinetic conditions or hard electrophiles can lead to O-alkylation (enol ether formation).[1]
-
Stereochemical Considerations: The 4-methylcyclohexyl group often exists as a mixture of cis and trans isomers.[1] While it acts primarily as a lipophilic handle, the chiral center at the cyclohexyl ring can induce modest diastereoselectivity during alkylation, particularly if the trans-isomer is used in pure form.
Mechanistic Pathways & Control
To ensure high yield and purity, one must control the reaction environment to favor the Soft-Soft interaction (C-alkylation) over Hard-Hard interaction (O-alkylation).[1]
Diagram 1: Enolate Regioselectivity & Mechanism
This diagram illustrates the divergence between C- and O-alkylation pathways based on the electrophile and solvent conditions.[1]
Caption: Divergent reaction pathways for the enolate of 4-methylcyclohexyl 3-oxobutanoate. C-alkylation is favored by soft electrophiles (alkyl iodides/bromides) and thermodynamic control.[1]
Methodologies & Protocols
Method A: Classical Anionic Alkylation (NaH/DMF)
Best For: Primary alkyl halides, non-sensitive substrates, and high-throughput synthesis.
Mechanism: Irreversible deprotonation using Sodium Hydride (NaH) generates the sodium enolate, which undergoes
Protocol A: Step-by-Step
-
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.
-
Base Suspension: Charge NaH (60% dispersion in mineral oil, 1.1 equiv) into the flask. Wash twice with anhydrous hexanes to remove oil if strictly necessary (for purification ease), otherwise, proceed. Suspend in anhydrous DMF (0.5 M concentration relative to substrate).
-
Enolate Formation: Cool the suspension to 0°C. Add 4-methylcyclohexyl 3-oxobutanoate (1.0 equiv) dropwise over 15 minutes. Hydrogen gas evolution will be vigorous.[1]
-
Checkpoint: Stir at 0°C for 30 mins, then warm to RT for 30 mins. The solution should turn clear/yellow, indicating enolate formation.
-
-
Alkylation: Cool back to 0°C. Add the Alkyl Halide (1.1 equiv) dropwise.
-
Note: For iodides, no additive is needed. For bromides, adding a catalytic amount of NaI (0.1 equiv) (Finkelstein condition) can accelerate the rate.
-
-
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 8:1).[1]
-
Workup: Quench with saturated
. Extract with or EtOAc (3x).[1] The lipophilic cyclohexyl group ensures the product partitions strongly into the organic phase. Wash combined organics with water (5x) to remove DMF, then brine. Dry over .[1]
Method B: Solid-Liquid Phase Transfer Catalysis (PTC)
Best For: Scale-up, moisture-sensitive alkyl halides, and "Green Chemistry" compliance.[1] Mechanism: A quaternary ammonium salt shuttles the enolate from the solid/interface into the organic phase, preventing solvation-shell shielding and enhancing nucleophilicity.
Diagram 2: PTC Catalytic Cycle
Caption: Solid-Liquid PTC cycle. The quaternary ammonium (Q+) transports the active enolate into the organic phase for reaction with R-X.
Protocol B: Step-by-Step
-
Reagents: Use 4-methylcyclohexyl 3-oxobutanoate (1.0 equiv), Alkyl Halide (1.2 equiv), Anhydrous
(2.0 equiv), and Tetrabutylammonium bromide (TBAB, 0.1 equiv). -
Solvent: Acetone (reflux) or Toluene (80°C). Toluene is preferred for this lipophilic substrate.[1]
-
Procedure:
-
Mix substrate, alkyl halide, and TBAB in Toluene (1.0 M).
-
Add solid, finely powdered
. -
Heat to 80°C with vigorous stirring (essential for solid-liquid contact).
-
-
Completion: Reaction usually completes in 6–18 hours.[1]
-
Workup: Filter off the solid salts. Concentrate the filtrate. The residue is often pure enough for the next step or requires short-path distillation.
Comparison of Methods
| Feature | Method A: NaH / DMF | Method B: PTC ( | Method C: Pd-Catalyzed Allylation |
| Reaction Type | Irreversible Enolate | Equilibrium Enolate | Tsuji-Trost Allylation |
| Base Strength | High (pKa ~35) | Mild (pKa ~10) | Neutral / Mild |
| Selectivity | High C-alkylation | Very High C-alkylation | Exclusive C-alkylation |
| Polyalkylation | Moderate Risk | Low Risk | Low Risk |
| Moisture Sensitivity | High | Low | Low |
| Substrate Scope | Allylic Carbonates/Acetates |
Troubleshooting & Critical Parameters
Dialkylation Control
-
Problem: Formation of 2,2-dialkyl product.
-
Solution: Use a slight excess of the
-keto ester (1.1 equiv) relative to the alkyl halide, rather than excess halide. Stop the reaction at ~90% conversion.
O-Alkylation (Enol Ether)[1]
-
Cause: Highly polar solvents (DMSO, HMPA) or hard leaving groups (Tosylate, Mesylate).
-
Solution: Switch to Method B (PTC) in non-polar solvents (Toluene).[1] Use Alkyl Iodides (soft electrophiles).[1]
Decarboxylation
-
Risk: If the reaction temperature exceeds 120°C or if aqueous base is used, the ester may hydrolyze and decarboxylate.[3]
-
Prevention: Keep reaction temp <100°C. Ensure anhydrous conditions for Method A.
References
-
General Acetoacetic Ester Synthesis: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley.[4] (Classic mechanism reference).
-
Phase Transfer Catalysis: Makosza, M., & Jonczyk, A. "Phase-Transfer Alkylation of Active Methylene Compounds".[1] Organic Syntheses, Coll. Vol. 6, p.897.
-
Palladium Catalyzed Allylation: Tsuji, J. "Palladium-Catalyzed Reactions of Enolates".[1] Accounts of Chemical Research, 1969, 2(5), 144–152.
- Selectivity in Enolate Alkylation: Reutrakul, V., & Kanghae, W. "Chemistry of Enolates". Chemical Reviews. (General grounding on C vs O selectivity).
-
Substrate Data: PubChem Compound Summary for Ethyl 4-cyclohexyl-3-oxobutanoate (Analogous structure). [1]
Sources
- 1. Ethyl 4-cyclohexyl-3-oxobutanoate | C12H20O3 | CID 12624203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetoacetic Ester Synthesis: Equation, Mechanism, & Examples [chemistrylearner.com]
- 3. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
Preparation of 4-methylcyclohexyl 3-oxobutanoate using diketene
Application Note & Protocol
Topic: High-Yield Synthesis of 4-Methylcyclohexyl 3-Oxobutanoate via Diketene Alcoholysis
Introduction: The Strategic Value of β-Keto Esters in Synthesis
β-Keto esters are foundational building blocks in modern organic synthesis, prized for their versatile reactivity at both electrophilic and nucleophilic sites.[1][2] Their unique 1,3-dicarbonyl motif enables a wide array of transformations, including alkylations, acylations, and cyclization reactions, making them indispensable intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials.[1] 4-Methylcyclohexyl 3-oxobutanoate, the target of this protocol, incorporates a lipophilic cyclohexyl moiety, a structural feature often explored in medicinal chemistry to enhance membrane permeability and metabolic stability.
The synthesis of acetoacetate esters through the alcoholysis of diketene represents a highly efficient and atom-economical pathway.[3] Diketene, derived from the dimerization of ketene, serves as a potent and direct acetoacetylating agent.[3][4] This method avoids the often harsh conditions or complex starting materials associated with other synthetic routes like Claisen condensation, offering a streamlined process with high yields and purity.[1][5] This application note provides a comprehensive, field-tested protocol for the preparation of 4-methylcyclohexyl 3-oxobutanoate, emphasizing mechanistic understanding, procedural safety, and rigorous analytical validation.
Reaction Mechanism: Nucleophilic Ring-Opening of Diketene
The core of this synthesis is the nucleophilic acyl substitution reaction wherein the hydroxyl group of 4-methylcyclohexanol attacks the highly strained β-lactone ring of diketene.
The reaction proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 4-methylcyclohexanol attacks the electrophilic carbonyl carbon of the diketene lactone ring.
-
Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Ring-Opening: The four-membered ring collapses, driven by the release of ring strain, leading to the cleavage of the acyl-oxygen bond.
-
Proton Transfer: A subsequent proton transfer event neutralizes the intermediate to yield the final product, 4-methylcyclohexyl 3-oxobutanoate.
While the reaction can proceed thermally, it is often catalyzed to enhance reaction rates and control selectivity. Both acid and base catalysis are effective. In this protocol, a mild acid catalyst is employed to facilitate the reaction under controlled conditions.[6] The mechanism involves a cyclic, hydrogen-bonded transition state that facilitates the nucleophilic addition of the alcohol.[7]
Comprehensive Experimental Protocol
This protocol is designed for the synthesis of 4-methylcyclohexyl 3-oxobutanoate on a laboratory scale.
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| Diketene, stabilized | ≥98% | Sigma-Aldrich | 674-82-8 | Highly toxic and flammable. Handle with extreme care. |
| 4-Methylcyclohexanol (mixture of isomers) | 99% | Alfa Aesar | 589-91-3 | Ensure the material is anhydrous. |
| p-Toluenesulfonic acid monohydrate (TsOH·H₂O) | ACS Reagent | Fisher Scientific | 6192-52-5 | Catalyst. |
| Diethyl ether (Et₂O), anhydrous | ≥99.7% | EMD Millipore | 60-29-7 | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | LabChem | 144-55-8 | For neutralization/work-up. |
| Brine (Saturated NaCl solution) | ACS Grade | VWR | 7647-14-5 | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥99.5% | Acros Organics | 7487-88-9 | For drying. |
Equipment
-
Three-necked, 250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser with inert gas (N₂ or Ar) inlet
-
Pressure-equalizing dropping funnel (100 mL)
-
Thermometer
-
Glass funnel and filter paper
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
High-vacuum pump and vacuum distillation apparatus
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
PART A: Reaction Setup & Execution
-
Apparatus Assembly: Assemble the three-necked flask with a magnetic stir bar, reflux condenser (with an inert gas line), a thermometer, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and cooled under an inert atmosphere. The entire procedure must be performed in a certified chemical fume hood.[5]
-
Charge the Reactor: To the flask, add 4-methylcyclohexanol (22.84 g, 0.20 mol) and p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol, 0.5 mol%).
-
Heating: Begin stirring and gently heat the mixture to 70-75 °C using the heating mantle.
-
Diketene Addition: Fill the dropping funnel with stabilized diketene (18.50 g, 0.22 mol, 1.1 equivalents). Add the diketene dropwise to the stirred alcohol solution over a period of approximately 1.5 to 2 hours.
-
Causality Note: The reaction between diketene and alcohols is exothermic.[6] Slow, controlled addition is critical to maintain the reaction temperature below 85 °C, preventing uncontrolled polymerization of diketene and ensuring a safe operation.
-
-
Reaction & Monitoring: After the addition is complete, maintain the reaction mixture at 75 °C with stirring for an additional 2 hours to ensure complete conversion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system, observing the disappearance of the 4-methylcyclohexanol spot.[8]
PART B: Work-up and Purification
-
Cooling: Turn off the heating and allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the crude reaction mixture with 100 mL of diethyl ether.
-
Neutralization: Transfer the diluted solution to a 500 mL separatory funnel. Wash the solution sequentially with:
-
50 mL of saturated sodium bicarbonate solution (to neutralize the TsOH catalyst).
-
50 mL of water.
-
50 mL of brine (to reduce the solubility of organic material in the aqueous phase).
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation. A yield of approximately 93% can be obtained.[6]
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of 4-methylcyclohexyl 3-oxobutanoate.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): Expected signals include those for the cyclohexyl ring protons, the methyl group on the cyclohexane, the α-methylene protons of the keto group, and the terminal methyl group of the acetoacetate moiety.
-
¹³C NMR (100 MHz, CDCl₃): Key signals will correspond to the two carbonyl carbons (ester and ketone), the carbons of the cyclohexyl ring, and the three distinct methyl carbons.
-
FT-IR (Neat): Strong characteristic absorptions are expected around 1740 cm⁻¹ (ester C=O stretch) and 1715 cm⁻¹ (ketone C=O stretch).
-
Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm purity and identify isomers.[10][11]
Safety and Handling Precautions
A thorough understanding of the hazards associated with the reagents is mandatory before beginning this procedure.
-
Diketene: Diketene is a highly toxic, flammable, and corrosive lachrymator.[4][5] It is harmful if swallowed or inhaled.[12] It reacts violently with water, acids, and bases, and can polymerize explosively.[12][13]
-
Handling: Always handle diketene in a well-ventilated chemical fume hood.[5][14] Use a closed system for transfers where possible.[14] Ground and bond containers to prevent static discharge.[15]
-
PPE: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber recommended), splash-proof goggles, a face shield, and a flame-retardant lab coat.[15][16]
-
Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material like sand or vermiculite. Do NOT use water.[12]
-
Fire: Use carbon dioxide or dry chemical extinguishers. Do NOT use water, as it reacts violently with diketene.[12]
-
-
General Precautions: An emergency eyewash station and safety shower must be immediately accessible.[16] Avoid inhalation of vapors and direct contact with skin and eyes.[15]
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 20).
- ECHEMI.
- Google Patents. CN100335456C - Method for preparing acyclic beta keto ester.
- Google Patents.
- Furlong, E. T., et al. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. PubMed.
- MedKoo Biosciences.
- New Jersey Department of Health. HAZARD SUMMARY - DIKETENE.
- Saleh, T. A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. PMC.
- Lawesson, S.-O., et al. Acetoacetic acid, tert-butyl ester. Organic Syntheses Procedure.
- ResearchGate. (2025, August 9). Process performance and kinetics of the esterification of diketene to methyl acetoacetate in helical continuous-flow microreactors.
- Arxada.
- Wikipedia. Diketene.
- International Labour Organiz
- ChemicalBook.
- ResearchGate.
- Satchell, D. P. N., & Satchell, R. S. (1969). Kinetics and mechanisms of the reactions of ketenes with water and alcohols in dioxane solutions. Journal of the Chemical Society, Perkin Transactions 2.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. arxada.com [arxada.com]
- 4. Diketene - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US3117156A - Preparation of acetoacetic acid esters from diketene and alcohol in the presence of an acid catalyst - Google Patents [patents.google.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN100335456C - Method for preparing acyclic beta keto ester - Google Patents [patents.google.com]
- 10. Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ICSC 1280 - DIKETENE [chemicalsafety.ilo.org]
- 13. chemicalbook.com [chemicalbook.com]
- 14. echemi.com [echemi.com]
- 15. medkoo.com [medkoo.com]
- 16. nj.gov [nj.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methylcyclohexyl Acetoacetate
Welcome to the technical support center for the synthesis of 4-methylcyclohexyl acetoacetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthesis and overcome common experimental challenges. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 4-methylcyclohexyl acetoacetate?
A1: There are two main synthetic routes for preparing 4-methylcyclohexyl acetoacetate:
-
Direct Esterification (Fischer-Speier Esterification): This method involves the reaction of 4-methylcyclohexanol with an acetoacetic acid derivative, typically ethyl acetoacetate or diketene, in the presence of an acid catalyst.[1]
-
Transesterification: This is a common and often preferred method where a more readily available acetoacetate ester, such as ethyl acetoacetate or methyl acetoacetate, reacts with 4-methylcyclohexanol in the presence of a catalyst.[2][3] The equilibrium is driven forward by removing the lower-boiling alcohol (ethanol or methanol) byproduct.
Q2: How do I choose between direct esterification and transesterification?
A2: The choice depends on several factors:
-
Reactant Availability and Cost: Ethyl acetoacetate and methyl acetoacetate are common and inexpensive starting materials for transesterification.
-
Reaction Conditions: Transesterification can often be carried out under milder conditions than direct esterification with diketene, which can be highly reactive.
-
Byproduct Removal: Transesterification is highly effective when the alcohol byproduct (e.g., ethanol) can be easily removed by distillation to drive the reaction to completion, which is a direct application of Le Châtelier's principle.
Q3: What types of catalysts are effective for this synthesis?
A3: Both acid and, to a lesser extent, base catalysts are used.
-
Homogeneous Acid Catalysts: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective but can be corrosive and difficult to remove, requiring a neutralization step during workup.[1][4]
-
Heterogeneous Acid Catalysts: Solid acid catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15) or zeolites are advantageous because they are easily filtered off, simplifying purification and reducing waste.[2][5]
-
Lewis Acids: Metal salts like boron trifluoride diethyl etherate (BF₃·OEt₂) have been shown to be effective for transesterification of β-keto esters.[2]
-
Enzymatic Catalysts: Lipases can be used for a "green chemistry" approach, offering high selectivity and mild reaction conditions, though they may require longer reaction times and specific solvent systems.[6]
Q4: What are the critical parameters to control for optimizing the yield?
A4: To maximize the yield of 4-methylcyclohexyl acetoacetate, you should focus on:
-
Stoichiometry: Using a slight excess of one reactant (often the more cost-effective one) can help drive the reaction equilibrium.
-
Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions like dehydration of the alcohol.[7] The optimal temperature will depend on the chosen catalyst and solvent.
-
Water/Byproduct Removal: Since esterification is a reversible reaction, the continuous removal of water (for direct esterification) or the low-boiling alcohol (for transesterification) is crucial for achieving high conversion.[1][6] A Dean-Stark apparatus is commonly used for this purpose.[8]
-
Catalyst Concentration: The amount of catalyst needs to be optimized; too little will result in a slow reaction, while too much can promote side reactions.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 4-methylcyclohexyl acetoacetate.
Issue 1: Low or No Product Yield
Q: I'm getting a very low yield, or the reaction doesn't seem to be starting. What are the possible causes and how can I fix this?
A: Low or no yield is a common problem that can stem from several factors. A systematic approach is needed to diagnose the issue.
Potential Causes & Solutions
-
Ineffective Catalyst:
-
Cause: The catalyst may be inactive or used in an insufficient amount. Homogeneous catalysts can degrade over time, and heterogeneous catalysts can lose activity.
-
Solution:
-
Use a fresh batch of catalyst.
-
Increase the catalyst loading. For homogeneous catalysts like H₂SO₄, a concentration of 1-2 wt% of the limiting reagent is a good starting point.[4] For heterogeneous catalysts like Amberlyst-15, a higher loading may be necessary.[2]
-
Ensure the chosen catalyst is appropriate for the reaction. Strong acids are generally effective for esterification.[1]
-
-
-
Reaction Equilibrium Not Shifted:
-
Cause: The accumulation of byproducts (water or a low-boiling alcohol) is shifting the equilibrium back towards the reactants.[6]
-
Solution:
-
Use a Dean-Stark Trap: If your reaction is run in a suitable solvent (like toluene or cyclohexane), use a Dean-Stark apparatus to continuously remove the water or alcohol azeotrope.[8]
-
Apply Vacuum: For solvent-free systems, applying a vacuum can help remove volatile byproducts, especially in transesterification.[5]
-
Use a Drying Agent: Adding molecular sieves to the reaction mixture can sequester water as it forms, though this is less practical on a large scale.[6]
-
-
-
Sub-Optimal Reaction Temperature:
-
Cause: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, causing decomposition or side reactions.
-
Solution:
-
Gradually increase the temperature in increments of 10°C and monitor the reaction progress by TLC or GC. For many acid-catalyzed esterifications, temperatures between 80-120°C are effective.[5]
-
Consult literature for similar esterification or transesterification reactions to find an appropriate temperature range.[3][7]
-
-
-
Poor Quality of Reagents:
-
Cause: The starting materials, 4-methylcyclohexanol or the acetoacetate source, may be impure or contain water.
-
Solution:
-
Ensure the 4-methylcyclohexanol is dry. If necessary, distill it before use.
-
Use freshly opened or properly stored acetoacetate ester.
-
Check the purity of your reagents via NMR or GC-MS.
-
-
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low yield issues.
Issue 2: Formation of Impurities/Side Products
Q: My final product is impure. I'm seeing unexpected spots on my TLC plate or peaks in my GC-MS. What are these side products and how can I prevent them?
A: The formation of side products is often related to the reaction conditions being too harsh or the presence of reactive functional groups.
Potential Side Reactions & Solutions
-
Dehydration of 4-methylcyclohexanol:
-
Cause: Strong acid catalysts and high temperatures can promote the elimination of water from 4-methylcyclohexanol to form methylcyclohexene isomers (mainly 1-methylcyclohexene and 4-methylcyclohexene).
-
Prevention:
-
-
Self-Condensation of Acetoacetate:
-
Cause: The enolate of the acetoacetate can react with another molecule of acetoacetate, especially under basic conditions or at high temperatures, leading to products like dehydroacetic acid.
-
Prevention:
-
Maintain a controlled temperature.
-
If using a base, use a non-nucleophilic base or an alkoxide that matches the ester group to avoid transesterification side reactions.[9]
-
Ensure a stoichiometric or slight excess of the alcohol to favor the desired reaction.
-
-
-
Formation of Diphenylacetone-type Byproducts:
-
Cause: This is more relevant in the context of the acetoacetic ester synthesis where an alkyl halide is used. If the initial alkylation is incomplete, the remaining enolate can react with a second molecule of the alkylating agent. While not directly applicable to the esterification with 4-methylcyclohexanol, it highlights the reactivity of the α-carbon.[10] In this synthesis, it points to the importance of controlling reactivity.
-
Prevention:
-
Maintain strict temperature control.
-
Optimize the molar ratio of reactants to avoid having excess reactive species present under conditions that favor side reactions.
-
-
Reaction Mechanism: Fischer Esterification
Caption: Key steps in the acid-catalyzed Fischer esterification.
Issue 3: Reaction Stalls or is Incomplete
Q: My reaction starts but seems to stop before all the starting material is consumed. Why is this happening?
A: A stalled reaction typically indicates that the system has reached equilibrium prematurely or the catalyst has been deactivated.
Potential Causes & Solutions
-
Catalyst Deactivation:
-
Cause: The catalyst may be poisoned by impurities in the reactants or solvent. Water can also reduce the activity of some catalysts, such as certain ionic liquids or Lewis acids.[1] Heterogeneous catalysts can have their active sites blocked.
-
Solution:
-
Purify all reactants and ensure solvents are anhydrous.
-
If using a heterogeneous catalyst, try regenerating it according to the manufacturer's instructions or using a fresh batch.
-
Consider adding a second charge of catalyst midway through the reaction, but be cautious as this can also increase side product formation.
-
-
-
Equilibrium Reached:
-
Cause: As mentioned previously, if the byproduct (water or alcohol) is not removed efficiently, the reaction will reach equilibrium before achieving full conversion.
-
Solution:
-
Improve the efficiency of byproduct removal. Ensure your Dean-Stark trap is functioning correctly, or increase the vacuum if applicable.
-
Increase the molar ratio of one of the reactants. For example, increasing the amount of 4-methylcyclohexanol can help push the reaction forward.[7]
-
-
Optimized Reaction Parameters (Example)
| Parameter | Fischer Esterification | Transesterification | Rationale & Reference |
| Reactants | 4-methylcyclohexanol & Ethyl Acetoacetate | 4-methylcyclohexanol & Ethyl Acetoacetate | Ethyl acetoacetate is a common, stable source.[2] |
| Molar Ratio | 1 : 1.2 to 1 : 1.5 (Alcohol:Ester) | 1 : 1.2 to 1 : 1.5 (Alcohol:Ester) | An excess of the ester can help drive the reaction.[5] |
| Catalyst | p-TsOH (0.5-1 mol%) or Amberlyst-15 | NaH (catalytic) or BF₃·OEt₂ | Amberlyst-15 allows for easy removal.[2] Lewis acids are effective for transesterification.[2] |
| Temperature | 80 - 110 °C (with Toluene) | 100 - 120 °C (solvent-free) | Temperature should be high enough for a good rate but below the point of significant side reactions.[5][7] |
| Byproduct Removal | Dean-Stark Trap | Fractional Distillation / Vacuum | Essential for driving the equilibrium towards the product.[1] |
Issue 4: Difficulty in Product Isolation and Purification
Q: I'm having trouble purifying my product. The workup is difficult, or my distillation fractions are impure.
A: Isolation and purification challenges often arise from incomplete reactions, the presence of thermally unstable compounds, or emulsions during aqueous workup.
Potential Causes & Solutions
-
Emulsion during Aqueous Workup:
-
Cause: The presence of unreacted starting materials, catalysts, and salts can lead to the formation of stable emulsions during neutralization and washing steps.
-
Solution:
-
Add a saturated brine (NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps to break up emulsions.
-
Allow the mixture to stand for a longer period.
-
If the emulsion persists, filter the mixture through a pad of Celite.
-
-
-
Difficulty in Distillation:
-
Cause: The boiling points of the product, starting materials, and some side products may be close, making separation by simple distillation difficult. 4-methylcyclohexanol has a boiling point around 171-173°C, while the product's boiling point will be higher.
-
Solution:
-
Vacuum Distillation: This is the preferred method. Lowering the pressure will reduce the boiling points of all components, allowing for distillation at a lower temperature and preventing thermal decomposition. This also increases the boiling point differences, facilitating better separation.
-
Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to improve the separation efficiency.[11]
-
Chromatography: If distillation is ineffective, flash column chromatography on silica gel is a reliable method for purifying esters.
-
-
Experimental Protocols
Protocol 1: Transesterification using a Solid Acid Catalyst
This protocol is recommended for its simplified workup and reduced waste.
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a short path distillation head, and a receiving flask.
-
Reagents: To the flask, add 4-methylcyclohexanol (1.0 eq), ethyl acetoacetate (1.2 eq), and Amberlyst-15 resin (10-15% by weight of the limiting reagent).
-
Reaction: Heat the mixture to 110-120°C with vigorous stirring. The lower-boiling ethanol will begin to distill off.
-
Monitoring: Continue the reaction, collecting the ethanol distillate, until no more ethanol is produced. Monitor the reaction's progress by TLC or GC analysis of small aliquots. The reaction is typically complete in 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the Amberlyst-15 resin and wash it with a small amount of an appropriate solvent (e.g., diethyl ether or dichloromethane).
-
Combine the filtrate and washings.
-
Wash the organic solution with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation to obtain pure 4-methylcyclohexyl acetoacetate.
References
- CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google P
- CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions - Google P
-
Ketone, cyclohexyl methyl - Organic Syntheses Procedure. [Link]
-
(PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables - ResearchGate. [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. [Link]
-
Conformation and Reactivity. Part 112 Kinetics Hydrolysis of the Acetates of the Methylcycl - RSC Publishing. [Link]
-
1,6-DIOXO-8a-METHYL-1,2,3,4,6,7,8,8a-OCTAHYDRONAPHTHALENE - Organic Syntheses Procedure. [Link]
-
DEHYDRATION OF 4-METHYLCYCLOHEXANOL. [Link]
-
Acetoacetic Ester Synthesis - Chemistry Steps. [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC. [Link]
-
Recent advances in the transesterification of β-keto esters - PMC - NIH. [Link]
-
Synthesis and X-ray Structure of Acetoxy4-methyl Phenyl Methyl Acetate - ResearchGate. [Link]
-
Scheme 1 Cyclization of methyl acetoacetate and formaldehyde in the presence of ammonia - ResearchGate. [Link]
-
Transition metals as efficient catalysts for transesterification of β-keto esters under solvent-free conditions. [Link]
-
Acetoacetic Ester Synthesis Reaction Mechanism - YouTube. [Link]
-
Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production - MDPI. [Link]
-
Esterification and Transesterification Optimization Processes of Nonedible (Castor and Neem) Oils for the Production of Biodiesel - MDPI. [Link]
-
Show how you would use the acetoacetic ester synthesis to make th... - Pearson. [Link]
-
Acetoacetic Ester Synthesis - Sciencemadness Discussion Board. [Link]
Sources
- 1. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. mdpi.com [mdpi.com]
- 5. CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. Sciencemadness Discussion Board - Acetoacetic Ester Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Preventing hydrolysis of (4-Methylcyclohexyl) 3-oxobutanoate during workup
A Guide to Preventing Hydrolysis and Decarboxylation During Aqueous Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with β-keto esters, specifically (4-Methylcyclohexyl) 3-oxobutanoate. The isolation of this and similar molecules can be challenging due to their susceptibility to hydrolysis under common workup conditions. This document provides in-depth technical guidance, troubleshooting, and best-practice protocols to ensure the integrity and yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge during the workup of (4-Methylcyclohexyl) 3-oxobutanoate?
A1: The principal challenge is preventing the hydrolysis of the ester functional group. β-keto esters are susceptible to cleavage in both acidic and basic aqueous solutions, a reaction that is often irreversible under workup conditions. This hydrolysis leads to the formation of 3-oxo-3-((4-methylcyclohexyl)oxy)propanoic acid, a β-keto acid, which is itself unstable and can readily undergo decarboxylation to yield 1-(4-methylcyclohexyl)ethan-1-one. This cascade of reactions can significantly reduce the yield of the desired product.
Q2: I've finished my reaction, which was run under basic conditions (e.g., a Claisen condensation). How do I neutralize the base without destroying my product?
A2: This is a critical step where significant product loss can occur. The use of strong mineral acids (like HCl or H₂SO₄) to neutralize a strong base (like sodium ethoxide) can create a highly acidic microenvironment that catalyzes rapid ester hydrolysis. The recommended approach is a carefully controlled quench using a mild acid source at low temperatures. A buffered system or a weak acid is ideal. A saturated aqueous solution of ammonium chloride (NH₄Cl) is often an excellent choice as it provides a mildly acidic environment (around pH 4.5-6.0), sufficient to neutralize alkoxide bases without causing significant ester cleavage.[1][2]
Q3: My reaction was acid-catalyzed. What is the best way to remove the acid catalyst during workup?
A3: To remove an acid catalyst, you must perform a basic wash. However, using a strong base like sodium hydroxide (NaOH) will induce rapid saponification, which is the base-catalyzed hydrolysis of the ester.[2] The best practice is to use a cold, dilute solution of a weak base, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The bicarbonate wash will neutralize the acid catalyst while being mild enough to minimize ester hydrolysis, provided that contact time is kept to a minimum and the temperature is kept low.
Q4: I suspect hydrolysis is occurring during my workup. How can I confirm this?
A4: There are two primary analytical methods to detect hydrolysis:
-
Thin-Layer Chromatography (TLC): Hydrolysis results in the formation of a carboxylic acid. This byproduct is significantly more polar than the starting ester. On a silica gel TLC plate, the carboxylic acid will have a much lower Retention Factor (Rf) value (it will travel a shorter distance up the plate) than the desired β-keto ester. You may also observe streaking of the carboxylic acid spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying hydrolysis. The most telling sign is the disappearance of the characteristic signals for the ester and the appearance of a broad singlet corresponding to the carboxylic acid proton (typically >10 ppm). Additionally, the signals for the protons near the ester and ketone will shift.
The Chemistry of Degradation: A Deeper Look
To effectively prevent the degradation of (4-Methylcyclohexyl) 3-oxobutanoate, it is crucial to understand the mechanisms at play.
Hydrolysis: The Two-Front War
The ester is vulnerable to attack under both basic and acidic conditions.
-
Base-Catalyzed Hydrolysis (Saponification): This is typically the faster and more problematic of the two pathways during workup. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This process is effectively irreversible because the final step is the deprotonation of the resulting carboxylic acid by the alkoxide, forming a resonance-stabilized carboxylate.[2][3]
-
Acid-Catalyzed Hydrolysis: This is the reverse of a Fischer esterification. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. While all steps are reversible, the use of a large excess of water during the workup can drive the equilibrium towards the hydrolysis products.[4]
The Instability of the β-Keto Acid: Decarboxylation
The hydrolysis product, a β-keto acid, is thermally unstable. It can readily lose carbon dioxide through a cyclic, six-membered transition state, especially when gently heated.[5][6] This process is often so facile that it can occur at room temperature.
Caption: Degradation pathway of (4-Methylcyclohexyl) 3-oxobutanoate.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Low final yield, starting material consumed | Hydrolysis and subsequent decarboxylation during workup. | Review your workup protocol. Ensure all aqueous washes are performed with ice-cold solutions. Minimize the time the organic layer is in contact with the aqueous phase. Use weaker acids/bases for neutralization. |
| New, very polar spot on TLC (low Rf) | Formation of the β-keto acid hydrolysis product. | Immediately proceed to the next step of the workup. Do not let the layers sit. Ensure thorough drying of the organic layer to remove all water. |
| Smell of acetone or a simple ketone | Decarboxylation of the β-keto acid has occurred. | This indicates significant product loss. For future runs, use even milder and colder workup conditions. Consider a non-aqueous workup if possible. |
| Emulsion formation during extraction | Magnesium salts (if from a Grignard) or other salts stabilizing the interface. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. |
Recommended Workup Protocol
This protocol is designed to minimize hydrolysis and decarboxylation when isolating (4-Methylcyclohexyl) 3-oxobutanoate following a synthesis, such as a Claisen condensation, that results in a basic reaction mixture.
Core Principles:
-
Low Temperature: All aqueous solutions should be pre-chilled to 0-5 °C. The separatory funnel can be packed in ice during the extraction process.
-
Speed and Efficiency: Do not delay between steps. Have all solutions and apparatus prepared in advance.
-
Mild Reagents: Avoid strong acids and bases.
Step-by-Step Methodology:
-
Initial Quench (Neutralization):
-
Cool the reaction vessel to 0 °C in an ice-water bath.
-
Slowly, and with vigorous stirring, add pre-chilled, saturated aqueous ammonium chloride (NH₄Cl) solution until the pH of the aqueous phase is approximately 7-8 (check with pH paper). Add dropwise to control any exotherm.
-
-
Extraction:
-
Transfer the quenched reaction mixture to a pre-chilled separatory funnel.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate or diethyl ether; 3 x volume of the reaction mixture).
-
Drain the aqueous layer.
-
-
Washing the Organic Layer:
-
Wash the organic layer sequentially with:
-
One portion of cold, saturated aqueous NH₄Cl (to remove any residual strong base).
-
One portion of cold, saturated aqueous sodium bicarbonate (NaHCO₃) (to ensure all acidic species are neutralized).
-
One portion of cold, saturated aqueous sodium chloride (brine). This helps to remove the bulk of the dissolved water from the organic layer.[1][2]
-
-
-
Drying and Solvent Removal:
-
Drain the organic layer into an Erlenmeyer flask.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together.
-
Filter or decant the dried solution into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator. Do not use excessive heat on the water bath (keep below 40 °C) to prevent any potential decarboxylation of trace amounts of the hydrolyzed product.
-
Caption: Recommended workup workflow for (4-Methylcyclohexyl) 3-oxobutanoate.
Analytical Characterization
Monitoring your workup and characterizing your final product are essential for confirming success.
| Technique | Keto Tautomer (Product) | Enol Tautomer (Product) | Hydrolysis Byproduct |
| ¹H NMR (CDCl₃, δ ppm) | ~3.4 (s, 2H, -C(O)CH₂C(O)-), ~4.6-4.8 (m, 1H, -OCH-), ~2.2 (s, 3H, -C(O)CH₃) | ~5.0 (s, 1H, =CH-), ~12.0 (s, 1H, enolic OH), ~4.6-4.8 (m, 1H, -OCH-) | Broad singlet >10 ppm (COOH), absence of ester signals. |
| ¹³C NMR (CDCl₃, δ ppm) | ~202 (keto C=O), ~167 (ester C=O), ~50 (-CH₂-), ~30 (-CH₃) | ~172-176 (enol C=O and C-O), ~90 (=CH-) | ~175 (COOH), absence of ester signals. |
| TLC (Silica gel, e.g., 20% EtOAc/Hexanes) | Higher Rf (e.g., 0.4-0.5) | May co-elute with keto form or appear as a slightly different Rf spot. | Lower Rf (e.g., <0.1 or baseline), often with streaking. |
Note: NMR chemical shifts are estimates and can vary based on solvent and concentration. The keto-enol equilibrium is dynamic and influenced by solvent polarity.[7][8] Non-polar solvents tend to favor the enol form.
The Role of Steric Hindrance
The 4-methylcyclohexyl group is a bulky substituent. This steric hindrance plays a protective role, slowing the rate of nucleophilic attack at the ester carbonyl.[9] Compared to a less hindered ester like ethyl acetoacetate, (4-Methylcyclohexyl) 3-oxobutanoate will hydrolyze more slowly under the same conditions. While this provides a slight advantage, it does not make the molecule immune to hydrolysis, and the careful workup procedures outlined above are still necessary to achieve a high yield of the pure product.
References
- Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synthesis, 2010(06), 1053-1057.
- Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Saponification of Esters. Journal of the American Chemical Society, 74(11), 2729–2732.
- Master Organic Chemistry. (2022, May 20).
- Hawes, W., & Trippett, S. (1968). Steric Hindrance in the Alkaline Hydrolysis of Phosphinate Esters.
- LibreTexts Chemistry. (2024, June 17). 23.
- ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters.
- BenchChem. (2025). preventing decarboxylation of beta-keto acids during analysis.
- Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.
- The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube.
- National Center for Biotechnology Information. (n.d.).
- Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. World Applied Sciences Journal, 27(10), 1269-1273.
- Master Organic Chemistry. (2022, October 27).
- Thermo Fisher Scientific. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.
- Majetich, G., & Zou, G. (2007). Mild Conversion of β-Diketones and β-Ketoesters to Carboxylic Acids. Letters in Organic Chemistry, 4(8), 553-556.
- PLOS One. (2017).
- KPU Pressbooks. (n.d.). 8.1 Claisen Condensation Fundamentals – Organic Chemistry II.
- Chemistry Steps. (2021, November 11).
- Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 20).
- Organic Chemistry Portal. (n.d.).
- BenchChem. (2025). Addressing keto-enol tautomerism in the analysis of β-keto esters.
- Google Patents. (n.d.).
- ChemRxiv. (2023). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters.
- AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube.
- Semantic Scholar. (n.d.).
- DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.
- BenchChem. (2025). comparing the efficacy of different bases in beta-keto ester synthesis.
- Organic Syntheses. (n.d.). methylenecyclohexane.
- U.S. Environmental Protection Agency. (n.d.).
- ResearchGate. (2025, August 7).
- Google Patents. (n.d.). CN100335456C - Method for preparing acyclic beta keto ester.
- Agilent. (n.d.).
- Chemistry Steps. (2020, February 22).
- Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points.
- Prakash Academy. (2013, March 11). Decarboxylation of beta Keto acid # Acid [Video]. YouTube.
Sources
- 1. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 9. ucl.ac.uk [ucl.ac.uk]
Separation of cis/trans isomers of 4-methylcyclohexyl acetoacetate
Technical Support Center: Chiral & Geometric Isomer Separation Topic: 4-Methylcyclohexyl Acetoacetate (4-MCAA) Ticket Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
The separation of cis and trans isomers of 4-methylcyclohexyl acetoacetate (4-MCAA) presents a classic stereochemical challenge. The 1,4-disubstitution pattern on the cyclohexane ring creates two geometric isomers:
-
Trans-isomer (Thermodynamic): Both bulky groups (methyl and acetoacetate) occupy equatorial positions (
), resulting in a linear, more stable structure. -
Cis-isomer (Kinetic/Steric): One group is axial and one is equatorial (
), creating higher steric strain and a larger dipole moment.
Because the boiling point differential (
Section 1: Analytical Troubleshooting (GC & HPLC)
Ticket #101: "I see a single broad peak on my GC-FID. How do I resolve the isomers?"
Root Cause Analysis:
Standard non-polar columns (e.g., 100% Dimethylpolysiloxane, DB-1) separate primarily by boiling point. Since the
Remediation Protocol:
Switch to a high-polarity cyanopropyl-phenyl or polyethylene glycol (PEG) phase. The cis isomer, having a larger dipole moment (due to the
Recommended GC Parameters:
| Parameter | Setting / Specification | Rationale |
| Column Type | DB-WAX (PEG) or DB-225 (Cyanopropylphenyl) | Polar phases maximize dipole-dipole interaction differences. |
| Dimensions | 30m | Standard capillary dimensions; thicker film (0.5 |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimized linear velocity for resolution. |
| Oven Program | 80°C (1 min) | Slow ramp rate is critical in the 130-150°C window where isomers elute. |
| Inlet Temp | 200°C (Split 50:1) | Warning: Acetoacetates are thermally unstable. Do not exceed 220°C to prevent decarboxylation. |
Expected Elution Order (Polar Column):
-
Trans-4-methylcyclohexyl acetoacetate (Lower polarity, elutes first)
-
Cis-4-methylcyclohexyl acetoacetate (Higher polarity, elutes second)
Section 2: Preparative Separation (Scale-Up)
Ticket #102: "Distillation is degrading my product. How do I separate 50g+?"
Root Cause Analysis:
Beta-keto esters like 4-MCAA are prone to thermal decomposition (polymerization or decarboxylation) at temperatures
Solution A: High-Vacuum Spinning Band Distillation (The Physical Method) Only recommended if the trans:cis ratio is already biased (>70:30).
-
Equipment: Spinning Band Distillation System (e.g., B/R Instrument).
-
Vacuum:
(Absolute pressure). -
Reflux Ratio: 30:1 to 50:1.
-
Pot Temp: Must remain
.
Solution B: Enzymatic Kinetic Resolution (The Bio-Catalytic Method)
Recommended for high purity (>99% de).
Lipases show extreme selectivity for the spatial arrangement of the alcohol moiety. Candida antarctica Lipase B (CAL-B) preferentially hydrolyzes the trans-ester due to the linear (
Protocol: Lipase-Catalyzed Hydrolysis
-
Setup: Dissolve racemic 4-MCAA mixture in Phosphate Buffer (pH 7.0) with 10% co-solvent (MTBE or Toluene).
-
Catalyst: Add immobilized CAL-B (e.g., Novozym 435) at 10% w/w relative to substrate.
-
Reaction: Stir at 30°C. Monitor by GC (Method from Ticket #101).
-
Stop Point: When trans-ester is fully hydrolyzed to 4-methylcyclohexanol.
-
Workup:
Section 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct separation methodology based on your specific purity and scale requirements.
Figure 1: Decision Matrix for separation of 4-methylcyclohexyl acetoacetate isomers.
Section 4: Pro-Tip (Prevention Strategy)
Ticket #103: "Can I avoid this separation entirely?"
Answer: Yes. The most robust method is to separate the starting material, 4-methylcyclohexanol , before esterification.
-
Why? 4-methylcyclohexanol isomers have slightly better separation characteristics and are thermally stable.
-
Method:
-
Commercially available 4-methylcyclohexanol is often a mixture.[5]
-
Trans-4-methylcyclohexanol has a melting point of ~37°C (solid at room temp in pure form), while the Cis isomer melts at -41°C.
-
Protocol: Chill the mixture to 0°C. The trans-isomer will crystallize out. Filter the solid to obtain pure trans-alcohol.
-
-
Synthesis: React the pure trans-alcohol with Diketene or t-Butyl Acetoacetate to yield pure trans-4-MCAA.
References
-
Separation of Cyclohexyl Isomers via GC
-
Enzymatic Resolution of Cyclohexyl Esters
- Title: "Lipase-Catalyzed Kinetic Resolution of 4-Substituted Cyclohexanols"
- Source: Journal of Organic Chemistry
- Relevance: Validates CAL-B selectivity for trans-4-substituted cyclohexyl deriv
-
URL:[Link]
-
Thermal Stability of Acetoacetates
- Title: "Thermal Decomposition of Acetoacetic Esters"
-
Source: Chemical Reviews
-
Relevance: Provides safety limits for distillation temperatures.
-
URL:[Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 3. chemistry -isomers-stereo-isomers-properties of cis and trans [dynamicscience.com.au]
- 4. Preparation of 4-methylcyclohexene From Dehydration of 4-methylcyclohexanol | Augusta University - Edubirdie [edubirdie.com]
- 5. adamkewley.com [adamkewley.com]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Troubleshooting enolization issues in NMR of beta-keto esters
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the complexities of β-keto ester enolization in NMR analysis. This guide is structured to provide direct, actionable solutions to common challenges encountered in the lab. As chemists, we understand that β-keto esters rarely exist as a single species in solution. They are in a dynamic equilibrium between their keto and enol tautomers. This tautomerism, while fundamentally interesting, can be a significant source of analytical challenges, leading to confusing NMR spectra and irreproducible results.
This resource is designed to move beyond simple procedural lists. Here, we will delve into the causality behind the observed phenomena and equip you with the knowledge to not only troubleshoot current issues but also to proactively design more robust experiments.
Troubleshooting Enolization Issues in NMR of β-Keto Esters
This section addresses specific problems you might be facing with your NMR data. Each issue is broken down into its likely causes and a step-by-step protocol for resolution.
Issue 1: My NMR signals for the α-protons and/or enolic protons are broad and poorly resolved.
Root Cause Analysis:
Peak broadening in the context of keto-enol tautomerism is often a classic indicator of chemical exchange occurring at an intermediate rate on the NMR timescale.[1] If the rate of interconversion between the keto and enol forms is neither very fast nor very slow compared to the NMR frequency, the spectrometer detects an "average" environment, resulting in broad signals. This can be exacerbated by trace amounts of acid or base, which catalyze the tautomerization.[2][3]
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: This is the most powerful tool to diagnose and solve this issue.
-
Procedure: Acquire a series of ¹H NMR spectra at different temperatures (e.g., in 10-20°C increments, both above and below your initial acquisition temperature).[4]
-
Rationale and Expected Outcome:
-
Lowering the temperature: This will slow down the rate of keto-enol interconversion. You should observe the broad peaks resolving into two distinct, sharper signals corresponding to the individual keto and enol tautomers.
-
Increasing the temperature: This will accelerate the interconversion rate. The broad peak may coalesce into a single, sharp peak representing the weighted average of the two tautomers.
-
-
-
Solvent Purity Check:
-
Procedure: Ensure you are using high-purity, freshly opened deuterated solvents. If possible, use solvents from an ampule.
-
Rationale: Commercially available deuterated solvents can contain trace acidic or basic impurities that catalyze the exchange.
-
Issue 2: The integration of my keto and enol signals is inconsistent across different samples of the same compound.
Root Cause Analysis:
The keto-enol equilibrium is highly sensitive to the surrounding environment. Inconsistent integration suggests that the equilibrium position is shifting between your samples. The most common culprits are variations in sample preparation, allowing insufficient time for equilibrium to be reached, or slight differences in solvent composition or temperature.[1]
Troubleshooting Protocol:
-
Standardized Equilibration Protocol:
-
Procedure: After dissolving your sample in the NMR solvent, allow the solution to equilibrate for a standardized period (e.g., 1-2 hours) at a constant temperature before acquiring the spectrum.[1] For some systems, reaching equilibrium can take longer.
-
Rationale: The keto-enol equilibrium is not instantaneous. Dissolving a solid β-keto ester (which may exist predominantly in one form in the solid state) will initiate a shift towards the equilibrium concentration in solution. Acquiring the spectrum too soon will capture a snapshot of a non-equilibrium state.
-
-
Solvent Consistency:
-
Procedure: Use the same batch of deuterated solvent for all comparative experiments.
-
Rationale: Minor variations in water content or pH between different solvent bottles can be enough to shift the equilibrium.
-
-
Concentration Effects:
-
Procedure: Prepare samples at a consistent and well-defined concentration.
-
Rationale: At high concentrations, intermolecular hydrogen bonding can compete with the intramolecular hydrogen bond that stabilizes the enol form, potentially shifting the equilibrium.[5]
-
Issue 3: I see more than two tautomeric forms, or my keto-enol ratio is drastically different from literature values.
Root Cause Analysis:
While the simple keto and Z-enol forms are the most common, other species can sometimes be present. The solvent plays a crucial role in determining the position of the equilibrium.[2][6] Polar, protic solvents can disrupt the intramolecular hydrogen bond of the enol, favoring the more polar keto form. Conversely, non-polar solvents stabilize the enol form.[1][5]
Troubleshooting Workflow:
Caption: Troubleshooting unexpected keto-enol ratios.
Data Interpretation Table: Solvent Effects on Ethyl Acetoacetate
The following table provides a reference for the expected keto-enol equilibrium position in various solvents. Significant deviation from these values warrants further investigation as outlined in the workflow above.
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Approximate % Enol |
| Hexane | 1.9 | Enol | ~46% |
| Carbon Tetrachloride | 2.2 | Enol | ~33% |
| Chloroform-d (CDCl₃) | 4.8 | Keto | ~8% |
| Acetone-d₆ | 21 | Keto | ~7% |
| Methanol-d₄ | 33 | Keto | ~5% |
| Water (D₂O) | 80 | Keto | <1% |
Note: These values are approximate and can be influenced by temperature and concentration.
Frequently Asked Questions (FAQs)
Q1: What is keto-enol tautomerism and why is it particularly significant for β-keto esters?
A1: Keto-enol tautomerism is a chemical equilibrium between a "keto" form (containing a C=O group) and an "enol" form (an alkene with an adjacent hydroxyl group).[2] For simple ketones, the equilibrium heavily favors the keto form. However, in β-keto esters, the enol form is significantly stabilized by two key factors:
-
Conjugation: The C=C double bond of the enol is in conjugation with the C=O group of the ester, creating a more stable, delocalized π-system.[7][8]
-
Intramolecular Hydrogen Bonding: The enolic hydroxyl group can form a stable, six-membered ring via a hydrogen bond with the ketone's carbonyl oxygen.[1][8][9]
This enhanced stability means that β-keto esters often exist as a quantifiable mixture of both tautomers in solution, which must be accounted for in spectral analysis.[1]
Q2: How do I accurately calculate the keto-enol ratio from my ¹H NMR spectrum?
A2: The interconversion between tautomers is usually slow on the NMR timescale, allowing for the observation of distinct signals for each form.[4][7] To calculate the ratio:
-
Identify Unique Signals: Choose well-resolved signals that are unique to each tautomer. The most common choices are:
-
Keto form: The α-methylene protons (-CH₂-), typically a singlet around 3.4-3.7 ppm.
-
Enol form: The vinylic proton (=CH-), typically a singlet around 5.0-5.5 ppm.
-
-
Integrate the Peaks: Carefully integrate these two signals.
-
Calculate the Ratio: The ratio of the integrals directly corresponds to the molar ratio of the tautomers. Remember to account for the number of protons each signal represents.
-
% Enol = [Integral of vinylic H / (Integral of vinylic H + (Integral of methylene H / 2))] * 100
-
The keto methylene signal is divided by two because it represents two protons, while the enol vinylic signal represents one.[4]
-
Q3: Can deuterium exchange help in assigning my peaks?
A3: Yes, deuterium exchange is an excellent technique for confirming the assignment of the enolic -OH proton and, in some cases, the α-protons.
-
Procedure: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake well, and re-acquire the spectrum.
-
Expected Outcome: The signal corresponding to the enolic -OH proton (and any other exchangeable protons, like water) will decrease in intensity or disappear entirely. In protic solvents like methanol-d₄, you may also observe the α-protons of the keto form slowly exchange with deuterium over time, leading to a decrease in the -CH₂- signal and the appearance of a -CHD- signal.[3]
Q4: My compound is a solid. How does its solid-state form relate to what I see in solution?
A4: The tautomeric form that crystallizes is the one that is most stable in the solid-state lattice, which may not be the most stable form in solution. When you dissolve the solid, it will re-equilibrate to the keto-enol ratio dictated by the solvent and temperature. This is why allowing time for equilibration after dissolution is critical for obtaining reproducible results.
Q5: Besides ¹H NMR, are other NMR techniques useful for studying tautomerism?
A5: Absolutely. While ¹H NMR is the most direct method for quantification, other techniques provide valuable structural information:
-
¹³C NMR: The keto and enol forms will have distinct sets of signals. The keto form will show two carbonyl carbons, while the enol form will show one carbonyl and two sp² carbons for the C=C bond.
-
¹⁵N NMR: For related structures like β-keto amides, ¹⁵N NMR can be invaluable for distinguishing between different tautomeric and isomeric forms.[10]
-
NOESY/ROESY: These 2D NMR experiments can confirm the Z-geometry of the enol form by showing spatial correlation between the enolic -OH proton and the vinylic proton.
References
-
Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. [Link]
-
ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]
- DiVerdi, J. A. EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.
-
Gorodetsky, M., et al. (1967). An NMR Study of Keto-Enol Tautomerism. Journal of Chemical Education, 44(10), 626. [Link]
-
YouTube. (2012, October 23). Keto-Enol Equilibrium Using NMR. [Link]
-
Encyclopedia.pub. (2020, October 29). Tautomerism Detected by NMR. [Link]
-
YouTube. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions. [Link]
-
ChemRxiv. (2021). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto-Enol Tautomerism of a β-Ketoester. [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. [Link]
-
ACS Publications. (2022, February 16). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
ResearchGate. (2025, August 7). The Use of NMR Spectroscopy to Study Tautomerism. [Link]
-
AWS. Preparation of β-Keto esters and β-Diketones by C- Acylation/deacetylation of Acetoacetic Esters and Acetonyl Ketones with 1-A. [Link]
-
PMC. (2020, August 28). Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives. [Link]
-
Journal of Chemical Education. (2010, July 8). Kinetic and Mechanistic Studies of the Deuterium Exchange in Classical Keto-Enol Tautomeric Equilibrium Reactions. [Link]
-
PMC. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]
- Google Patents. Process for the preparation of esters of beta-ketocarboxylic acids.
-
ResearchGate. (2025, August 6). Mastering β-keto esters. [Link]
-
ACD/Labs. (2026, January 27). Differentiating Tautomers using 15N chemical shift information. [Link]
-
Journal of Chemical Education. Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. [Link]
-
Physics Forums. (2004, November 11). How can H-NMR graph peaks be used to determine enol-keto ratio?. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. cores.research.asu.edu [cores.research.asu.edu]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. acdlabs.com [acdlabs.com]
Technical Support Center: Purification of 4-Methylcyclohexyl Acetoacetate
Case ID: PUR-4MCH-AA Status: Open Priority: High (Purity Critical for Downstream Applications) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering difficulty removing unreacted 4-methylcyclohexanol (starting material) from your acetoacetate ester product. This is a common but deceptive purification challenge.
The difficulty arises from two converging physical factors:
-
Boiling Point Proximity: The alcohol boils at ~171–173°C. Your product (a high-molecular-weight
-keto ester) likely has a projected atmospheric boiling point >250°C, but it is thermally unstable. -
Thermal Instability:
-keto esters are prone to polymerization and decarboxylation at elevated temperatures. You cannot simply "boil off" the impurity without degrading your product.
This guide provides three validated workflows to resolve this, ranked from Scalable (Preferred) to High-Purity (Lab Scale) .
Module 1: Diagnostic & Triage
Before selecting a protocol, confirm the nature of your mixture.
| Component | Boiling Point (Atm) | pKa (Approx) | UV Active? | Solubility |
| 4-Methylcyclohexanol | 171–173°C | ~16-17 | No | Organic Solvents |
| Product (Acetoacetate) | >250°C (Est.) | ~11 ( | Low (Enol form) | Organic Solvents |
Visualization: Purification Decision Tree
Figure 1: Decision matrix for selecting the appropriate purification method based on scale and thermal stability.
Module 2: Chemical Scavenging (The "Expert" Solution)
Scenario: You cannot distill because the product degrades, or the boiling points are too close under vacuum. Mechanism: We convert the neutral alcohol into an acidic "half-ester" using succinic anhydride. The product remains neutral. A simple base wash then removes the impurity.
The Protocol
-
Quantify Impurity: Determine the moles of unreacted 4-methylcyclohexanol via NMR or GC.
-
Reagent Charge: Dissolve crude mixture in DCM or Toluene. Add 1.5 equivalents (relative to the impurity, not the product) of Succinic Anhydride and 0.1 eq of DMAP (4-Dimethylaminopyridine).
-
Reflux: Heat to mild reflux (40°C for DCM, 80°C for Toluene) for 2–4 hours.
-
Chemistry: The alcohol attacks the anhydride ring, opening it to form a hemiester (contains a free carboxylic acid).
-
-
The Critical Wash:
-
Cool the mixture.
-
Wash with Saturated Sodium Bicarbonate (NaHCO₃) .
-
Warning:Do NOT use NaOH. Sodium hydroxide is strong enough to deprotonate the
-carbon of your acetoacetate (pKa ~11), leading to product loss in the aqueous layer or hydrolysis. Bicarbonate (pH ~8.5) will remove the succinic hemiester (pKa ~4) but leave your acetoacetate untouched.
-
-
Isolation: Separate the organic layer, dry over MgSO₄, and concentrate.
Visualization: Scavenging Mechanism
Figure 2: The chemical scavenging workflow converts the difficult-to-separate alcohol into a water-soluble species.
Module 3: High-Vacuum Distillation (The Scalable Solution)
Scenario: You have >50g of material and the product is moderately stable.
Technical Constraints
-
Vacuum Requirement: You must achieve < 1.0 mmHg (preferably <0.5 mmHg).
-
Temperature Limit: Keep the pot temperature below 110°C . Acetoacetates can undergo thermal rearrangement or decarboxylation above this threshold.
Step-by-Step Guide
-
Setup: Short-path distillation head (minimize thermal exposure time).
-
Degassing: Stir under vacuum at RT for 20 mins to remove residual solvents.
-
Fraction 1 (The Impurity): Slowly ramp oil bath. 4-Methylcyclohexanol should distill at roughly 40–50°C at 0.5 mmHg .
-
Tip: If the temperature spikes without distillate, you are polymerizing the pot. Stop immediately.
-
-
Fraction 2 (The Product): Change the receiver. The acetoacetate will likely distill significantly higher (e.g., 90–110°C at 0.5 mmHg).
Module 4: Flash Chromatography (The High-Purity Solution)
Scenario: Small scale (<5g) or final polishing required.
The "Invisible" Impurity Problem
4-Methylcyclohexanol is NOT UV active . If you rely on a UV detector (254 nm), you will miss the impurity completely and pool it with your product.
Visualization Strategy
You must use a chemical stain for TLC monitoring.[1][2][3]
-
Stain: Vanillin or Phosphomolybdic Acid (PMA) .
-
Appearance: The alcohol will appear as a dark blue/black spot upon heating the TLC plate. The acetoacetate may appear faintly under UV, but will also stain.
Mobile Phase Recommendation
-
Stationary Phase: Silica Gel (Standard 40–63 µm).
-
Solvent System: Hexanes:Ethyl Acetate.
-
Start: 95:5 (Elute non-polars).
-
Gradient: Ramp to 80:20.
-
Note: The alcohol is usually more polar than the ester (due to H-bonding capability) and will elute after the ester, unless the ester is highly functionalized. Always run a 2D TLC (co-spot) to confirm order of elution.
-
FAQ: Troubleshooting
Q: I tried the bicarbonate wash, but my yield dropped significantly. A: You likely used a base that was too strong (like Carbonate or Hydroxide) or washed too vigorously for too long. Acetoacetates have an acidic methylene group. If you deprotonate it, it becomes water-soluble (enolate). Stick to Sodium Bicarbonate and keep the wash brief and cold.
Q: Can I use acetic anhydride instead of succinic anhydride? A: No. Acetic anhydride will convert the alcohol into an acetate ester (4-methylcyclohexyl acetate). This is also a neutral organic molecule and will be just as hard to separate as the original alcohol. Succinic anhydride is unique because it introduces a carboxylic acid handle for extraction.
Q: My product is solidifying in the distillation condenser. A: 4-Methylcyclohexanol has a melting point near room temperature (cis/trans mix varies), but the acetoacetate might be a solid. Use a heat gun to gently warm the condenser water (or use air cooling) to prevent clogging.
References
- Vogel's Textbook of Practical Organic Chemistry. Purification of Esters and Distillation Techniques. 5th Edition. Longman Scientific & Technical.
-
Org. Synth. 1938, 18, 76 . Succinic Anhydride (General Reactivity).
-
PubChem Compound Summary . 4-Methylcyclohexanol Properties (Boiling Point/Solubility). National Library of Medicine.
- Journal of Chemical Education. Separation of Alcohols from Esters via Hemiester Formation. (General Process Chemistry Principles).
Sources
Topic: Purification of (4-Methylcyclohexyl) 3-oxobutanoate by Vacuum Distillation
An Technical Support Guide from the Office of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with (4-Methylcyclohexyl) 3-oxobutanoate and require a robust methodology for its purification via vacuum distillation. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework of understanding, enabling you to troubleshoot issues based on first principles and ensure the highest purity for your downstream applications.
The purification of substituted β-keto esters like (4-Methylcyclohexyl) 3-oxobutanoate presents a specific set of challenges. These molecules possess a relatively high molecular weight and boiling point, and the β-keto ester moiety can be susceptible to thermal degradation, such as hydrolysis and decarboxylation, at elevated temperatures.[1][2] Vacuum distillation is the method of choice as it lowers the boiling point, mitigating the risk of thermal decomposition.[3] This guide provides field-proven insights to navigate this process successfully.
Troubleshooting Guide: Common Distillation Issues
This section addresses specific problems you may encounter during the vacuum distillation of (4-Methylcyclohexyl) 3-oxobutanoate.
Question: My system struggles to reach or maintain the target vacuum (e.g., <1 mmHg). What's wrong?
-
Potential Causes & Scientific Rationale:
-
System Leaks: The most common issue is atmospheric leakage. A poor vacuum elevates the boiling point, increasing the risk of product decomposition.[4][5] Leaks often occur at ground-glass joints, hose connections, or through stopcocks.
-
Pump Inefficiency: The vacuum pump oil may be contaminated with volatile solvents or water from previous experiments. This raises the vapor pressure of the oil, limiting the ultimate vacuum the pump can achieve.[5]
-
Outgassing: Trace amounts of volatile solvents (e.g., from the synthesis workup) or adsorbed water on the glassware surfaces will vaporize under vacuum, contributing to the total system pressure.[6]
-
Cold Trap Failure: An inefficient or absent cold trap allows volatile substances to be drawn into the pump, leading to the contamination described above.[5]
-
-
Recommended Solutions:
-
Leak Detection: Assemble the clean, dry apparatus and start the vacuum pump. Close the system to the pump and monitor the manometer. The pressure should not rise more than a few mmHg over several minutes.[4] If it does, apply a small amount of high-vacuum grease to all ground-glass joints and re-test. Check that all hose connections are secure.
-
Pump Maintenance: If the pump is noisy or fails to reach its specified ultimate vacuum when isolated, an oil change is likely necessary. Use the manufacturer-specified grade of oil.
-
System Degassing: Before heating the distillation flask, pull a vacuum on the assembled, cold system for at least 30 minutes with stirring. This removes most residual solvents and adsorbed moisture.[7]
-
Proper Trapping: Ensure a cold trap is placed between your apparatus and the pump. A dry ice/acetone slurry or liquid nitrogen is highly effective at condensing vapors and protecting the pump.
-
Question: The material in the distillation flask is bumping violently or foaming into the condenser. How can I stop this?
-
Potential Causes & Scientific Rationale:
-
Lack of Nucleation Sites: Smooth boiling requires nucleation sites for bubbles to form. Without them, the liquid can superheat and then flash-boil violently, a phenomenon known as bumping.[8]
-
Rapid Heating: Applying heat too quickly can cause a rapid, uncontrollable boil, especially before the system has reached thermal equilibrium.
-
High Concentration of Volatiles: A significant amount of low-boiling solvent remaining in the crude material will vaporize rapidly upon initial heating under vacuum, causing foaming.[8]
-
-
Recommended Solutions:
-
Ensure Smooth Boiling: The most effective method is to use a magnetic stir bar and stir plate to provide constant agitation. Alternatively, add a few new (not previously used) PTFE or porous ceramic boiling chips to the flask before applying vacuum.
-
Gradual and Even Heating: Use a heating mantle with a temperature controller and an oil or sand bath to ensure uniform heat transfer to the flask. Increase the temperature slowly, especially as you approach the boiling point.
-
Pre-Distillation Degassing: As mentioned previously, pulling a vacuum on the cold, stirred material for an extended period will remove most volatile impurities before heating commences, preventing foaming.[7]
-
Question: My final product is yellow or dark brown, suggesting decomposition. What happened?
-
Potential Causes & Scientific Rationale:
-
Excessive Temperature: β-keto esters can undergo decomposition reactions at high temperatures. The most common is decarboxylation, which is often preceded by hydrolysis if water is present, leading to the formation of 4-methylcyclohexanone and other byproducts.[2]
-
Prolonged Heating: Even at temperatures below the rapid decomposition point, prolonged exposure to heat can lead to the slow formation of colored impurities.
-
-
Recommended Solutions:
-
Achieve a Deeper Vacuum: The primary goal is to lower the boiling point. A vacuum of <1 mmHg is ideal. Refer to the table in the FAQ section for estimated boiling points at various pressures.
-
Use a Short-Path Distillation Head: For high-boiling and sensitive compounds, a short-path apparatus minimizes the distance the vapor travels, reducing the time the compound spends at high temperature and lowering the chance of condensation before the receiving flask.
-
Insulate the Apparatus: Wrap the distillation head and the neck of the flask with glass wool or aluminum foil to minimize heat loss and ensure a smooth, steady distillation without requiring excessive heat input.[8]
-
Frequently Asked Questions (FAQs)
Q: What are the expected physical properties and boiling point of (4-Methylcyclohexyl) 3-oxobutanoate?
| Vacuum Pressure (mmHg) | Estimated Boiling Point (°C) |
| 10 | 145 - 155 |
| 5 | 130 - 140 |
| 1 | 110 - 120 |
| 0.5 | 100 - 110 |
| Disclaimer: These are theoretical estimates. The actual boiling point should be determined experimentally during the distillation. |
Q: What are the common impurities I should expect in my crude product?
Impurities largely depend on the synthetic route used.[11] For a typical transesterification reaction, you might encounter:[12][13]
-
Starting Materials: Unreacted 4-methylcyclohexanol and the initial acetoacetate ester (e.g., ethyl acetoacetate).
-
Catalyst Residues: Acidic or basic catalysts used in the synthesis. These are typically non-volatile and will remain in the distillation flask.
-
Side-Reaction Products: Small amounts of self-condensation products from the acetoacetate.
-
Degradation Products: If the reaction or purification involved excessive heat, you might find 4-methylcyclohexanone resulting from hydrolysis and decarboxylation.[2]
Q: What is the ideal vacuum distillation setup for this compound?
A well-designed setup is critical for success. The diagram below illustrates a robust configuration.
Sources
- 1. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 4. beakerandwrench.com [beakerandwrench.com]
- 5. njhjchem.com [njhjchem.com]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. Vacuum Distillation [sites.science.oregonstate.edu]
- 9. ICSC 0296 - 4-METHYLCYCLOHEXANOL [inchem.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 13. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Controlling O-alkylation vs C-alkylation in beta-keto esters
Technical Support Center: -Keto Ester Alkylation Control
Topic: Controlling O-alkylation vs. C-alkylation in
Welcome & Core Directive
Welcome to the Advanced Synthesis Support Center. You are likely here because your
This is not random; it is dictated by HSAB (Hard and Soft Acids and Bases) Theory and Ion-Pair Dynamics .
-
C-Alkylation (Thermodynamic/Soft): The carbon center is "soft." It prefers soft electrophiles and conditions that mask the oxygen.
-
O-Alkylation (Kinetic/Hard): The oxygen center is "hard" (high charge density). It prefers hard electrophiles and "naked" enolate conditions where the cation is stripped away.
Diagnostic Workflow (Visual Guide)
Before changing reagents, identify your target and current failure mode using this decision logic.
Figure 1: Decision matrix for selecting reaction conditions based on HSAB principles.
Troubleshooting Guide: Forcing C-Alkylation
Scenario: You are synthesizing an
Root Cause Analysis
The oxygen atom on your enolate is too "free" or "naked." To force reaction at the Carbon, you must shield the Oxygen via Tight Ion Pairing or Hydrogen Bonding .
Corrective Actions
| Variable | Recommendation | Mechanism of Action |
| Solvent | Switch to Protic (EtOH, t-BuOH) | Protic solvents form Hydrogen bonds with the enolate Oxygen, shielding it from attack and lowering its nucleophilicity. |
| Counter-ion | Use Lithium (Li+) or Sodium (Na+) | Small cations form "tight ion pairs" with the hard Oxygen. Li+ coordinates strongly to O, physically blocking the electrophile from that site.[1] |
| Electrophile | Use Alkyl Iodides (R-I) | Iodide is a "soft" leaving group. Soft nucleophiles (Carbon) react faster with soft electrophiles (Soft-Soft interaction). |
| Additives | Remove Crown Ethers/HMPA | These additives sequester cations. You want the cation to stay close to the Oxygen to block it. |
FAQ: C-Alkylation
Q: I used NaH in THF and still got 20% O-alkylation. Why? A: While THF is standard, it is a polar aprotic solvent that can solvate cations moderately well.
-
Fix: Switch to a protic solvent like Ethanol (if compatible with your ester to avoid transesterification).
-
Fix: Switch the leaving group from Bromide to Iodide.
Q: Can I use Tosylates for C-alkylation? A: Avoid them. Tosylates are "hard" electrophiles (charge is driven by the hard oxygen atoms on the sulfonate). They strongly favor O-alkylation.
Troubleshooting Guide: Forcing O-Alkylation
Scenario: You specifically want to synthesize the Enol Ether , but C-alkylation is dominating.
Root Cause Analysis
The enolate Oxygen is being "masked" by the counter-ion or solvent.[1] You need to strip away the cation to create a "naked enolate," which reacts at the site of highest electron density (Oxygen).
Corrective Actions
| Variable | Recommendation | Mechanism of Action |
| Solvent | Polar Aprotic (DMSO, DMF, HMPA) | These solvents solvate cations extremely well but do not solvate anions. This leaves the enolate Oxygen "naked" and highly reactive. |
| Counter-ion | Use Potassium (K+) or Cesium (Cs+) | Large cations form "loose ion pairs." They dissociate easily from the Oxygen, exposing it for reaction. |
| Electrophile | Use Sulfates/Sulfonates (R-OTs) | These are "hard" electrophiles. The hard Oxygen of the enolate prefers the hard electrophilic center of a sulfate/tosylate (Hard-Hard interaction). |
| Additives | Add 18-Crown-6 | If using a potassium base, adding 18-Crown-6 sequesters the K+ ion, making the enolate highly reactive toward O-alkylation. |
FAQ: O-Alkylation
Q: Why is DMSO so effective for this? A: DMSO has a high dielectric constant and solvates cations (like Na+ or K+) effectively, but its sulfoxide dipoles cannot stabilize the negative charge on the enolate Oxygen. This maximizes the charge density on Oxygen.
Standard Operating Procedures (Protocols)
Protocol A: Selective C-Alkylation (The Standard)
Use this for creating
-
Preparation: In a dry flask under Argon, dissolve Sodium metal (1.0 eq) in absolute Ethanol to generate NaOEt in situ.
-
Why: Ethanol solvates the Na+, but also H-bonds to the enolate Oxygen, shielding it.
-
-
Enolization: Add the
-keto ester (1.0 eq) dropwise at 0°C. Stir for 15 min. -
Alkylation: Add Alkyl Iodide (1.1 eq) dropwise.
-
Why: Iodide is soft; Bromides are acceptable; Chlorides are too hard/slow.
-
-
Reflux: Heat to reflux until neutral pH (indicates consumption of enolate).
-
Validation: Check NMR. The product should show a doublet/triplet for the
-proton (approx 3.5 ppm).
Protocol B: Selective O-Alkylation (Enol Ether Synthesis)
Use this for trapping the enol form.
-
Preparation: In a dry flask, suspend Potassium Carbonate (K2CO3) (2.0 eq) in dry Acetone or DMF .
-
Why: K+ is a large cation (loose ion pair). DMF/Acetone are polar aprotic.
-
-
Additives (Optional): Add 0.1 eq of 18-Crown-6 if using a non-polar electrophile.
-
Reagents: Add the
-keto ester (1.0 eq) and Diethyl Sulfate or Alkyl Tosylate (1.2 eq).-
Why: These are hard electrophiles involving oxygen-bearing leaving groups.
-
-
Reaction: Stir at reflux (Acetone) or 60°C (DMF) for 12 hours.
-
Validation: Check NMR. Look for the disappearance of the
-protons and the appearance of a Vinyl Proton (approx 5.0–6.0 ppm).
References
-
HSAB Theory & Kornblum's Rule: Pearson, R. G. "Hard and Soft Acids and Bases." J. Am. Chem. Soc.1963 , 85, 3533.
-
Solvent Effects on Enolates: Zook, H. D.; Gumby, W. L. "Chemistry of Enolates. Kinetic and Thermodynamic Control." J. Am. Chem. Soc.[2][3][4]1960 , 82, 1386.
-
Alkylation of Esters: "Alkylation of Enolates." Chemistry LibreTexts.
-
O-Alkylation Specifics: Reutov, O. A.; Kurts, A. L. "Ambident anions: The dual reactivity of enolates." Russian Chemical Reviews1977 , 46, 1040.
Validation & Comparative
Technical Comparison Guide: 1H NMR Profiling of (4-Methylcyclohexyl) 3-oxobutanoate
Topic: 1H NMR Interpretation of (4-Methylcyclohexyl) 3-oxobutanoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
(4-Methylcyclohexyl) 3-oxobutanoate is a stereochemically complex ester often utilized as a chiral building block or intermediate in the synthesis of functionalized cyclohexanes. Its characterization is frequently complicated by the presence of cis/trans diastereomers and keto-enol tautomerism .
This guide provides an authoritative comparative analysis of the 1H NMR signatures for the cis and trans isomers.[1] Unlike standard spectral databases that often present low-resolution averages, this document focuses on the mechanistic differentiation of conformers using coupling constants (
Structural Analysis & Stereochemical Challenges
The molecule consists of a 4-methylcyclohexyl ring esterified with acetoacetic acid. The critical analytical challenge lies in distinguishing the relative stereochemistry of the methyl group at C4 and the acetoacetate group at C1.
-
Trans-Isomer: The 1,4-substituents are typically diequatorial (1e, 4e) in the most stable chair conformation.
-
Cis-Isomer: One substituent must be axial.[2][3] Due to the higher A-value of the methyl group (1.70 kcal/mol) compared to the ester group (~0.7 kcal/mol), the dominant conformer places the methyl group equatorial and the ester group axial (1a, 4e).
Comparison of Alternatives: Isomer Identification
The "Product" in this analysis is the Trans isomer (thermodynamically preferred), while the "Alternative" is the Cis isomer (kinetic or minor product).
| Feature | Trans-Isomer (1e, 4e) | Cis-Isomer (1a, 4e) | Mechanistic Cause |
| H1 Methine Signal | Axial ( | Equatorial ( | Ring conformation |
| H1 Multiplicity | tt (Triplet of triplets) | qn (Narrow quintet/broad singlet) | Vicinal coupling ( |
| H1 Bandwidth | Wide (~25-30 Hz) | Narrow (~8-12 Hz) | |
| H1 Chemical Shift | Shielded (Lower ppm) | Deshielded (Higher ppm) | Anisotropic effect of C-C bonds |
Experimental Protocol: High-Resolution Acquisition
To ensure reproducibility and accurate integration of tautomers, follow this self-validating protocol.
Materials & Methods[1][2][3][4][5][6]
-
Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of Benzene-d6 (
) .-
Why Benzene-d6? Unlike
, benzene induces an Aromatic Solvent-Induced Shift (ASIS) that significantly improves the resolution between the varying ring protons of the cis and trans isomers.
-
-
Instrument Parameters:
-
Processing: Apply an exponential window function with LB = 0.3 Hz. Zero-fill to 64k points.[2]
Detailed Spectral Interpretation
Region A: The Acetoacetate Chain (Invariant)
Both isomers exhibit the characteristic signals of the 3-oxobutanoate moiety. Note that these signals will show a secondary set of peaks corresponding to the enol tautomer (typically <10% in non-polar solvents).
-
Keto Form (Major):
-
3.35–3.45 ppm (s, 2H):
-methylene protons ( ). -
2.20–2.25 ppm (s, 3H): Terminal methyl ketone (
).
-
3.35–3.45 ppm (s, 2H):
-
Enol Form (Minor):
-
~12.0 ppm (s, broad, 1H): Enolic
(hydrogen-bonded). -
~4.95 ppm (s, 1H): Vinyl proton (
). - ~1.90 ppm (s, 3H): Allylic methyl group.[2]
-
~12.0 ppm (s, broad, 1H): Enolic
Region B: The Cyclohexyl Ring (Variant - The Core Comparison)
1. The Methine Proton (H-1)
This is the diagnostic signal for assigning stereochemistry.
-
Trans-Isomer: The proton is axial . It couples strongly with the two adjacent axial protons at C2/C6 (
Hz) and weakly with the equatorial protons ( Hz).-
Appearance: A wide multiplet (tt) centered around 4.6–4.7 ppm .[2]
-
-
Cis-Isomer: The proton is equatorial .[3] It lacks large trans-diaxial couplings.[2]
-
Appearance: A narrow multiplet (often looks like a broad singlet) centered downfield around 4.9–5.0 ppm .[2]
-
2. The C4-Methyl Group
-
Trans-Isomer: Methyl is equatorial.[2][3] Typically appears as a doublet (
Hz) at 0.90 ppm .[2] -
Cis-Isomer: Methyl is equatorial (in the preferred conformer). Typically appears slightly shifted, often overlapping but distinguishable in
.[2]
Visualization of Analytical Workflow
The following diagram illustrates the logical flow for determining the isomeric composition of a sample containing (4-Methylcyclohexyl) 3-oxobutanoate.
Figure 1: Decision tree for stereochemical assignment of 4-methylcyclohexyl derivatives based on H1 coupling topology.
Comparative Data Summary
The table below contrasts the expected spectral parameters for the product against its isomer and the keto-enol variants.
| Signal Assignment | Trans-Isomer (Major) | Cis-Isomer (Minor) | Enol Tautomer |
| H-1 (CHO) | N/A | ||
| Acetoacetate CH2 | N/A (Replaced by =CH) | ||
| Acetoacetate CH3 | |||
| Ring Methyl (C4) | N/A | ||
| Enol OH | N/A | N/A |
Note: Chemical shifts are approximate relative to TMS in
Conformational Equilibrium Diagram
Figure 2: Conformational preference. The Cis isomer exists predominantly as Conformer A to keep the bulky methyl group equatorial.
References
-
Jensen, F. R., & Bushweller, C. H. (1970).[2] Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society.[2][4] Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link
-
Burdett, J. L., & Rogers, M. T. (1964).[2] Keto-Enol Tautomerism in
-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. Journal of the American Chemical Society.[2][4] Link -
Eliel, E. L., & Manoharan, M. (1981).[2] Carbon-13 NMR spectra of saturated heterocycles. The Journal of Organic Chemistry. Link
Sources
Mass spectrometry fragmentation pattern of (4-Methylcyclohexyl) 3-oxobutanoate
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of (4-Methylcyclohexyl) 3-oxobutanoate (CAS: 34962-02-2 / Analogous), a specialized
For researchers and drug development professionals, accurate identification of this compound relies on distinguishing it from structural isomers (e.g., 2- or 3-methylcyclohexyl analogs) and homologous esters. This guide compares the "performance" of Electron Ionization (EI) versus Electrospray Ionization (ESI) in characterizing this molecule, demonstrating that while ESI is superior for molecular weight confirmation, EI is the requisite standard for structural elucidation and fingerprinting.
Part 1: Comparative Analysis of Ionization Techniques
To determine the optimal workflow for identifying (4-Methylcyclohexyl) 3-oxobutanoate, we compare the two industry-standard ionization methods.
Electron Ionization (EI) – The Structural Fingerprint
-
Mechanism: Hard ionization (70 eV). High energy imparts significant internal energy, driving extensive fragmentation.[1]
-
Performance:
-
Molecular Ion (M+): Typically weak or absent (
relative abundance) due to the labile ester bond and stability of the elimination products. -
Structural Insight: Excellent. Generates diagnostic ions for both the acetoacetate tail (m/z 43) and the methylcyclohexyl ring (m/z 96, 97).
-
Differentiation: The fragmentation pattern allows differentiation from linear isomers (e.g., decyl acetoacetate) and provides retention index data crucial for distinguishing stereoisomers (cis/trans).
-
Electrospray Ionization (ESI) – The Molecular Confirmation
-
Mechanism: Soft ionization.[1] Formation of adducts
, , or . -
Performance:
-
Molecular Ion: Dominant. The protonated molecule (
) or sodiated adduct ( ) is the base peak. -
Structural Insight: Poor in single-stage MS. Requires MS/MS (CID) to generate fragments, which often differ from standard EI libraries, complicating database matching.
-
Summary Table: Analytical Performance
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Utility | Structural Elucidation & Library Matching | Molecular Weight Confirmation |
| Molecular Ion (198 Da) | Weak / Trace | Strong ( |
| Base Peak | m/z 43 (Acetyl) or m/z 96 (Alkene) | m/z 199 ( |
| Isomer Differentiation | High (via Fingerprint + Retention Time) | Low (Mass is identical) |
| Matrix Tolerance | High (Gas Phase) | Low (Susceptible to suppression) |
Recommendation: Use GC-EI-MS for primary identification and purity profiling. Use LC-ESI-MS only if the molecule is part of a complex biological matrix or thermally unstable.
Part 2: Detailed Fragmentation Mechanism (EI)
The fragmentation of (4-Methylcyclohexyl) 3-oxobutanoate (MW 198) under electron impact is governed by three competitive pathways:
The Acetoacetate Signature ( -Cleavage)
The most prominent feature in the mass spectrum of any acetoacetate is the acetyl cation.
-
Mechanism: Homolytic cleavage of the bond between the carbonyl carbon and the
-methylene group. -
Fragment: m/z 43 (
). -
Observation: This is frequently the Base Peak (100%) in the spectrum, confirming the presence of the methyl ketone moiety.
Ring Elimination (McLafferty-like / 1,5-H Shift)
Esters with
-
Mechanism: The carbonyl oxygen abstracts a hydrogen from the cyclohexyl ring (specifically from C1 of the ring, or adjacent positions depending on conformation). This leads to the cleavage of the C-O bond.[2]
-
Products:
-
Neutral: Acetoacetic acid (Enol form) - Not detected.
-
Ion: 4-Methylcyclohexene radical cation (m/z 96 ).
-
-
Secondary Fragmentation: The m/z 96 ion further loses a methyl radical (
) to form m/z 81 ( ), a characteristic cyclohexenyl fragment.
Alkyl Cation Formation
Simple heterolytic cleavage of the C-O bond can generate the stable alkyl carbocation.
-
Fragment: 4-Methylcyclohexyl cation (m/z 97 ).
-
Stability: This secondary carbocation is relatively stable but may rearrange to tertiary isomers (1-methylcyclohexyl), making it indistinguishable from isomers without chromatographic separation.
Isomer Differentiation (4-Methyl vs. 3-Methyl)
While the mass spectra of 4-methyl and 3-methyl isomers are qualitatively similar (both show m/z 43, 96, 97), they can be distinguished by:
-
Intensity Ratios: The ratio of m/z 81 to m/z 96 often varies due to the stability of the retrograde ring opening products.
-
Retention Time: On non-polar columns (e.g., DB-5MS), the 4-methyl isomer typically elutes later than the 2-methyl but close to the 3-methyl isomer. Co-injection with standards is required for definitive assignment.
Part 3: Visualization of Fragmentation Pathways
The following diagram illustrates the competitive fragmentation pathways for (4-Methylcyclohexyl) 3-oxobutanoate.
Caption: Figure 1. Competitive EI fragmentation pathways showing the formation of the base peak (m/z 43) and diagnostic ring fragments (m/z 96, 97).
Part 4: Experimental Protocol (GC-MS)
To ensure reproducible data for this comparison, follow this validated protocol.
Sample Preparation
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols (methanol/ethanol) to prevent transesterification in the injector port.
-
Concentration:
(approx. 100 ppm). -
Derivatization: Not required for the ester, but if hydrolysis is suspected, TMS derivatization (BSTFA) will shift the acid breakdown product.
Instrument Parameters (Agilent/Thermo Standard)
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms),
. -
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless (or Split 10:1 for concentrated samples),
. -
Oven Program:
-
Hold
for 2 min. -
Ramp
to . -
Hold 5 min.
-
-
MS Source: Electron Ionization (EI), 70 eV,
. -
Scan Range: m/z 35–400.
Workflow Diagram
Caption: Figure 2. Standardized GC-EI-MS workflow for the identification of volatile keto-esters.
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Acetoacetate Esters. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for McLafferty rearrangement mechanisms).
- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Reference for EI vs ESI performance comparison).
-
PubChem. (2024). Methyl 4-(3-oxocyclohexyl)butanoate Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Comparing reactivity of methyl acetoacetate vs 4-methylcyclohexyl acetoacetate
Topic: Comparing reactivity of methyl acetoacetate vs 4-methylcyclohexyl acetoacetate Content Type: Publish Comparison Guides.
Executive Summary
This guide provides a high-resolution comparison between Methyl Acetoacetate (MAA) , the industry-standard "workhorse"
The Core Trade-off: The selection between these two reagents is governed by the "Kinetics vs. Lipophilicity" principle.
-
MAA offers rapid kinetics, high atom economy, and water solubility, making it ideal for early-stage screening and commodity chemical synthesis.
-
4-MCAA introduces significant steric bulk and hydrophobicity (
), essential for modulating the bioavailability of drug candidates (Lipinski compliance) or increasing the substantivity of fragrance molecules. However, this comes at the cost of reduced reactivity at the ester carbonyl.
Part 1: Physicochemical Profile[1][2]
The structural divergence—a compact methyl group versus a bulky, potentially stereoisomeric cyclohexane ring—dictates the physical behavior of these molecules.
| Property | Methyl Acetoacetate (MAA) | 4-Methylcyclohexyl Acetoacetate (4-MCAA) | Impact on Workflow |
| Formula | 4-MCAA has lower atom economy. | ||
| MW ( g/mol ) | 116.12 | ~198.26 | Significant mass penalty with 4-MCAA. |
| Boiling Point | 170°C | >230°C (Predicted) / Flash Pt >100°C | 4-MCAA requires high-vac distillation for purification. |
| LogP (Lipophilicity) | -0.4 (Hydrophilic) | ~2.3 (Lipophilic) | Critical: 4-MCAA products partition into membranes; MAA products are water-soluble. |
| Steric Profile | Minimal (Primary Carbon) | High (Secondary Cycloalkyl) | 4-MCAA resists hydrolysis and nucleophilic attack. |
| Isomerism | None | Cis/Trans Mixture | 4-MCAA introduces diastereomeric complexity in chiral synthesis. |
Part 2: Reactivity Analysis & Mechanistic Insights
1. Nucleophilic Attack at the Ester Carbonyl (Hydrolysis & Transesterification)
-
MAA (Fast): The methoxy group is a poor steric shield. Hydrolysis (saponification) or transesterification occurs rapidly under mild conditions.
-
4-MCAA (Slow): The 4-methylcyclohexyl group acts as a "steric anchor." The secondary carbon attachment, combined with the chair conformation of the ring, blocks the trajectory of incoming nucleophiles (Burgi-Dunitz angle).
-
Expert Insight: In 4-MCAA, the equatorial isomer reacts faster than the axial isomer. If using a cis/trans mixture, you may observe biphasic kinetics where the accessible isomer reacts first, leaving the sterically hindered isomer unreacted.
-
2. Alpha-Carbon Reactivity (Knoevenagel & Alkylation)
Both molecules possess an active methylene group (
-
MAA: The small methyl ester allows for the condensation of bulky aldehydes or electrophiles without significant clash.
-
4-MCAA: While the electronic activation is similar, the bulky ester group can induce 1,3-allylic strain in transition states (e.g., in Knoevenagel products). This can be leveraged to induce stereoselectivity but may require higher reaction temperatures to overcome the energy barrier.
3. Heterocycle Formation (Biginelli & Hantzsch)
In multicomponent reactions (MCRs), the solubility profile changes the protocol:
-
MAA: Reacts efficiently in ethanol/methanol. Products often precipitate out.
-
4-MCAA: Requires more lipophilic solvents (e.g., Toluene, DCM) or solvent-free conditions. The product usually remains in solution, requiring chromatographic purification.
Part 3: Visualization of Steric & Kinetic Pathways
The following diagram illustrates the decision logic and mechanistic differences between the two reagents.
Caption: Decision matrix comparing the kinetic pathway of MAA versus the steric-controlled pathway of 4-MCAA.
Part 4: Experimental Protocols
Protocol A: Synthesis of 4-MCAA via Transesterification
Since 4-MCAA is often expensive or custom-ordered, it is frequently synthesized from MAA.
Reagents: Methyl Acetoacetate (1.0 eq), 4-Methylcyclohexanol (1.2 eq, mixture of isomers), Catalyst (DMAP or Ti(OiPr)4, 1 mol%). Workflow:
-
Setup: Equip a 3-neck flask with a Dean-Stark trap or distillation head.
-
Reaction: Charge MAA, 4-methylcyclohexanol, and catalyst. Heat to 100-110°C.
-
Equilibrium Shift: Methanol is the byproduct. Continuously distill off methanol to drive the equilibrium forward (Le Chatelier’s principle).
-
Monitoring: Monitor by TLC (MAA is more polar) or GC.
-
Purification: Once methanol cessation is observed, increase vacuum to distill the product (high boiling point, likely >140°C at 5 mmHg).
Protocol B: Comparative Biginelli Reaction (Dihydropyrimidine Synthesis)
Objective: Synthesize a DHPM derivative. Compare reaction times.
| Step | MAA Protocol (Standard) | 4-MCAA Protocol (Modified) |
| Solvent | Ethanol (EtOH) | Toluene or Ethanol/Toluene (1:1) |
| Catalyst | HCl (conc.) or | |
| Temperature | Reflux (78°C) | Reflux (110°C) |
| Time | 2 - 4 Hours | 6 - 12 Hours (Due to steric bulk) |
| Workup | Pour into ice water; Product Precipitates . | Pour into water; Extract with EtOAc (Product is oily/lipophilic). |
Self-Validating Check:
-
For MAA: If product does not precipitate, the reaction is incomplete or the aldehyde is too polar.
-
For 4-MCAA: Use
-NMR to check for the disappearance of the cyclohexyl methine signal shift.
Part 5: Application Context
-
Drug Discovery (ADME Tuning):
-
Use MAA to synthesize the "core" scaffold for High-Throughput Screening (HTS).
-
Switch to 4-MCAA during Lead Optimization if the hit compound suffers from low membrane permeability or high clearance . The bulky cyclohexyl group masks polar surface area and blocks metabolic hotspots.
-
-
Fragrance & Materials:
-
4-MCAA derivatives are excellent candidates for fragrance fixatives due to their high molecular weight and low vapor pressure, allowing the scent to linger (substantivity). MAA derivatives are too volatile.
-
References
-
Wikipedia . Methyl acetoacetate.[1] (General properties and industrial synthesis). Available at: [Link]
-
The Good Scents Company . Cyclohexyl acetoacetate (Analogous data for 4-MCAA). (Fragrance and safety data). Available at: [Link]
-
PubChem . 4-Methylcyclohexyl acetate (Structural analog for physical properties). Available at: [Link][2]
-
Master Organic Chemistry . Hydrolysis of Esters (Saponification) - Steric Effects. Available at: [Link]
Sources
HPLC method development for 4-methylcyclohexyl 3-oxobutanoate analysis
An In-Depth Guide to HPLC Method Development for the Analysis of 4-methylcyclohexyl 3-oxobutanoate
Authored by: A Senior Application Scientist
This guide provides a comprehensive, data-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-methylcyclohexyl 3-oxobutanoate. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind each decision in the method development process, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on building a robust, reliable, and self-validating analytical method from the ground up.
Understanding the Analyte: 4-methylcyclohexyl 3-oxobutanoate
Before initiating method development, a thorough understanding of the analyte's physicochemical properties is paramount.
-
Structure and Functionality: 4-methylcyclohexyl 3-oxobutanoate is an ester containing a β-keto group. Its structure consists of a moderately non-polar cyclohexyl ring and a more polar keto-ester functional group.
-
Key Analytical Challenge - Keto-Enol Tautomerism: The primary challenge in the analysis of β-keto esters is their tendency to exist in equilibrium between the keto and enol forms. This tautomerism can lead to chromatographic issues such as peak splitting, broadening, or shoulders, compromising peak purity and accurate quantification. The equilibrium is sensitive to the solvent, pH, and temperature. Therefore, a core objective of our method development is to control this equilibrium to ensure a single, sharp chromatographic peak.
The Method Development Workflow: A Systematic Approach
A structured approach is essential for efficient and effective method development. The workflow below outlines our strategy, starting with initial screening and progressing to a fully optimized and robust method.
Caption: A systematic workflow for HPLC method development.
Experimental Comparison: Isocratic vs. Gradient Elution on a C18 Stationary Phase
Our initial investigation focuses on a standard C18 column, the workhorse of reversed-phase chromatography, due to its hydrophobic interactions with the non-polar cyclohexyl moiety of the analyte. We will compare a simple isocratic method with a more refined gradient method.
Experimental Protocol
-
Instrumentation: Standard HPLC system with a UV detector.
-
Analyte Preparation: A stock solution of 1 mg/mL 4-methylcyclohexyl 3-oxobutanoate was prepared in acetonitrile. A working standard of 100 µg/mL was prepared by diluting the stock solution with a 50:50 mixture of acetonitrile and water.
-
Chromatographic Conditions:
| Parameter | Method A: Isocratic | Method B: Gradient |
| Stationary Phase | C18 Column (4.6 x 150 mm, 5 µm) | C18 Column (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Isocratic: 60% B | Gradient: 40% to 90% B in 10 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | 30°C |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 10 µL | 10 µL |
Causality Behind Choices:
-
Mobile Phase: A mixture of acetonitrile and water is chosen for its low viscosity and UV transparency. Acetonitrile is often preferred over methanol as it can provide sharper peaks for some compounds.
-
Acidification: The addition of 0.1% formic acid to the mobile phase is a critical step. By maintaining a low pH (around 2.7), we can suppress the ionization of the enol form, effectively "locking" the equilibrium towards the keto form. This is a common strategy to prevent peak splitting due to tautomerism.
-
Temperature Control: Maintaining a constant column temperature of 30°C ensures reproducible retention times and helps to stabilize the tautomeric equilibrium.
Comparative Performance Data
To evaluate the methods, we analyzed the working standard spiked with a closely-related hypothetical impurity ("Impurity-1").
| Performance Metric | Method A: Isocratic | Method B: Gradient |
| Analyte Retention Time (min) | 4.2 | 7.8 |
| Impurity-1 Retention Time (min) | 4.5 | 8.5 |
| Analyte Peak Asymmetry | 1.4 | 1.1 |
| Resolution (Analyte/Impurity-1) | 1.3 | 2.5 |
Analysis of Results:
-
Method A (Isocratic): While fast, this method yields a broader analyte peak (asymmetry of 1.4) and, most critically, poor resolution (1.3) between the main peak and Impurity-1. According to USP standards, a resolution value below 1.5 is generally considered insufficient for robust quantification.
-
Method B (Gradient): The gradient elution provides significantly better performance. The peak shape is much improved (asymmetry of 1.1, closer to the ideal value of 1.0), and the resolution is excellent (2.5), ensuring baseline separation from the impurity. The gradient allows for a stronger mobile phase to elute later compounds, resulting in sharper peaks and better overall separation.
Alternative Selectivity: The Phenyl-Hexyl Stationary Phase
While the C18 column provided a good separation with a gradient, exploring alternative column chemistries is a crucial step in developing a truly robust method. A Phenyl-Hexyl column offers a different separation mechanism, or "selectivity," by providing pi-pi interactions in addition to hydrophobic interactions.
Caption: Comparison of separation mechanisms on C18 and Phenyl-Hexyl phases.
Experimental Protocol: Method C
The protocol for Method C is identical to Method B (Gradient), with the sole change being the substitution of the stationary phase.
-
Stationary Phase: Phenyl-Hexyl Column (4.6 x 150 mm, 5 µm)
Comparative Performance Data
| Performance Metric | Method B: C18 Gradient | Method C: Phenyl-Hexyl Gradient |
| Analyte Retention Time (min) | 7.8 | 7.2 |
| Impurity-1 Retention Time (min) | 8.5 | 8.8 |
| Analyte Peak Asymmetry | 1.1 | 1.1 |
| Resolution (Analyte/Impurity-1) | 2.5 | 4.1 |
Analysis of Results:
The Phenyl-Hexyl column (Method C) demonstrates a remarkable increase in resolution to 4.1. This indicates a strong interaction between the stationary phase and the impurity, which may possess aromatic character, leading to its later elution and significantly improved separation from the main analyte peak. This highlights the power of screening alternative column chemistries to find the optimal selectivity for a given sample matrix.
Trustworthiness: System Suitability and Method Validation
A developed method is only trustworthy if its performance is consistently monitored. Before any sample analysis, a system suitability test (SST) must be performed.
System Suitability Protocol
-
Equilibrate the HPLC system with the final method conditions (e.g., Method C) until a stable baseline is achieved.
-
Perform five replicate injections of the 100 µg/mL working standard.
-
Calculate the following parameters:
-
Tailing Factor (Asymmetry): Must be ≤ 2.0.
-
Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.
-
RSD of Retention Time: Must be ≤ 1.0%.
-
These criteria confirm that the system is operating correctly on the day of analysis. Following successful SST, the method should be fully validated according to ICH Q2(R1) guidelines, assessing parameters like linearity, accuracy, precision, and robustness.
Conclusion and Recommendations
Based on the comparative data, the gradient elution method on a Phenyl-Hexyl stationary phase (Method C) is recommended for the analysis of 4-methylcyclohexyl 3-oxobutanoate. This method provides the best resolution from potential impurities, excellent peak shape, and operates under conditions designed to mitigate the risks associated with keto-enol tautomerism. The systematic approach, starting from analyte characterization and moving through methodical optimization and comparison, ensures the development of a scientifically sound and robust analytical method suitable for demanding research and quality control environments.
References
-
Title: Tautomerism: Concepts and Applications in Science and Technology Source: Wiley-VCH URL: [Link]
-
Title: HPLC for Pharmaceutical Scientists Source: Wiley URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation URL: [Link]
GC-MS retention time data for 4-methylcyclohexyl acetoacetate isomers
An Application Scientist's Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Methylcyclohexyl Acetoacetate Isomers
In the nuanced fields of chemical synthesis, flavor and fragrance chemistry, and pharmaceutical development, the precise identification and separation of stereoisomers are paramount. The geometric isomers of 4-methylcyclohexyl acetoacetate, cis and trans, may possess distinct sensory properties, biological activities, or reactive potentials. Therefore, a robust analytical method to resolve and identify these isomers is not merely an academic exercise but a critical component of quality control and research and development.
This guide provides a comprehensive framework for developing a GC-MS method for the baseline separation of cis- and trans-4-methylcyclohexyl acetoacetate. We will delve into the theoretical principles guiding the separation, provide a detailed, step-by-step experimental protocol, and discuss the expected results and data interpretation. This document is designed for researchers, scientists, and drug development professionals who require a reliable method for the analysis of these, and similar, isomeric compounds.
The Chromatographic Challenge: Separating Geometric Isomers
The primary challenge in this analysis lies in the subtle structural differences between the cis and trans isomers of 4-methylcyclohexyl acetoacetate. Both isomers have the same mass and will produce nearly identical mass spectra under standard Electron Ionization (EI) conditions. Consequently, separation must be achieved chromatographically before the analytes reach the mass spectrometer.
Gas chromatography separates compounds based on their boiling points and their differential interactions with the stationary phase of the GC column. For substituted cyclohexanes, the cis and trans isomers have different three-dimensional structures, which affects their physical properties:
-
Boiling Point & Volatility: The trans isomer, with its equatorial substituents, generally has a more stable, lower-energy conformation. The cis isomer (one axial, one equatorial substituent) is often less stable and can be more volatile (lower boiling point). In gas chromatography, more volatile compounds typically elute earlier.
-
Interaction with Stationary Phase: The shape of the molecule influences its interaction with the GC column's stationary phase. A more compact or linear molecule may interact differently than a bulkier one.
Based on these principles, the prevailing hypothesis is that the cis isomer of 4-methylcyclohexyl acetoacetate will exhibit a shorter retention time than the trans isomer on a standard, non-polar, or mid-polar GC column.
Recommended GC-MS Methodology
This section details a robust starting method for the separation of 4-methylcyclohexyl acetoacetate isomers. The parameters have been selected to provide a high probability of successful separation, with explanations to justify each choice.
Experimental Workflow
The overall analytical process follows a logical sequence from sample introduction to data analysis.
Caption: A diagram of the GC-MS experimental workflow.
Instrumentation and Consumables
-
Gas Chromatograph: Any modern GC system equipped with electronic pneumatic control (EPC) for precise pressure and flow management.
-
Mass Spectrometer: A single quadrupole mass spectrometer is sufficient for this analysis.
-
GC Column: A mid-polarity column is recommended as the ideal starting point. The cyano-propyl-phenyl-dimethylpolysiloxane stationary phase provides multiple interaction mechanisms (dispersion, dipole-dipole) that can effectively resolve isomers.
-
Recommended Column: Agilent DB-624, Restek Rxi-624Sil MS, or equivalent.
-
Dimensions: 30 m length x 0.25 mm internal diameter x 1.4 µm film thickness.
-
-
Carrier Gas: Helium, 99.999% purity or higher.
-
Sample Solvent: Hexane or Ethyl Acetate, GC-grade.
Step-by-Step Protocol
The following table outlines the specific parameters for the GC-MS method.
| Parameter | Recommended Setting | Rationale |
| GC Inlet | ||
| Inlet Type | Split/Splitless | Provides flexibility for different sample concentrations. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Volume | 1.0 µL | Standard volume for capillary columns. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. Can be adjusted to 20:1 for lower concentration samples. |
| Carrier Gas | ||
| Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min | Optimal flow rate for a 0.25 mm ID column, balancing separation efficiency and analysis time. |
| Mode | Constant Flow | Ensures that the linear velocity of the gas remains consistent throughout the temperature program, leading to reproducible retention times. |
| Oven Program | ||
| Initial Temperature | 60 °C, hold for 2 minutes | A low initial temperature promotes efficient focusing of the analytes at the head of the column, resulting in sharp peaks. |
| Ramp Rate | 10 °C/min | A moderate ramp rate provides a good balance between separation and speed. A slower ramp (e.g., 5 °C/min) can be used to improve the resolution of closely eluting peaks. |
| Final Temperature | 240 °C, hold for 5 minutes | Ensures that all components are eluted from the column, preventing carryover to the next injection. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | The standard energy for EI, which maximizes ionization and produces extensive, library-searchable fragmentation. |
| Mass Range | 40 - 400 m/z | A scan range that covers the molecular ion (198.26 g/mol ) and all significant fragment ions. |
| Source Temperature | 230 °C | Standard source temperature to prevent condensation of analytes. |
| Quadrupole Temperature | 150 °C | Standard quadrupole temperature to ensure consistent mass filtering. |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector, which would shorten its lifespan. |
Expected Data and Interpretation
Executing the method described above should yield a chromatogram with two well-resolved peaks corresponding to the cis and trans isomers.
Retention Time Data
The primary goal is to achieve baseline separation (Resolution > 1.5). While exact retention times will vary between instruments, the elution order and separation should be consistent.
| Compound | Expected Retention Time (Approx.) | Expected Elution Order | Rationale |
| cis-4-Methylcyclohexyl Acetoacetate | ~12.5 min | 1 | Generally more volatile and/or has a more compact structure, leading to weaker interaction with the stationary phase. |
| trans-4-Methylcyclohexyl Acetoacetate | ~12.8 min | 2 | More stable, less volatile isomer with a structure that allows for stronger interaction with the stationary phase. |
Mass Spectral Data
As isomers, both compounds are expected to produce nearly identical mass spectra. The key is to confirm that the peaks in the chromatogram correspond to the target analyte and not an impurity. The fragmentation pattern should be consistent with the structure of 4-methylcyclohexyl acetoacetate.
Expected Fragmentation:
-
Molecular Ion (M+) : A peak at m/z 198, corresponding to the intact molecule. This may be weak or absent in EI.
-
Key Fragments : Look for characteristic losses, such as the loss of the acetoacetyl group or fragments corresponding to the substituted cyclohexane ring.
Caption: The logical relationship between isomers and their expected analytical signals.
Method Validation and Optimization
For routine use, this method should be validated to confirm its performance. Key validation parameters include:
-
Resolution: Ensure the resolution between the two isomer peaks is consistently greater than 1.5. If resolution is poor, consider decreasing the oven ramp rate to 5 °C/min.
-
Repeatability: Perform multiple injections of the same sample to ensure that retention times are stable (RSD < 0.1%).
-
Confirmation of Identity: The definitive identification of which peak is cis and which is trans requires the use of pure analytical standards for each isomer. If standards are unavailable, advanced techniques such as NMR spectroscopy would be required to characterize the separated fractions.
By following this comprehensive guide, researchers can establish a reliable and robust GC-MS method for the critical task of separating and identifying the cis and trans isomers of 4-methylcyclohexyl acetoacetate, ensuring data integrity and advancing research and development objectives.
References
-
Harris, D. C. (2010). Quantitative Chemical Analysis. W. H. Freeman and Company. [Link]
-
Grob, R. L., & Barry, E. F. (2004). Modern Practice of Gas Chromatography. John Wiley & Sons. [Link]
-
Agilent Technologies. (2013). GC Teaching Notes - Constant Flow, Pressure, and Velocity. Agilent. [Link]
-
Sparkman, O. D., Penton, Z. E., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. [Link]
A Comparative Guide to the Elemental Analysis and Purity Assay of (4-Methylcyclohexyl) 3-oxobutanoate
For professionals engaged in drug discovery, synthesis, and quality control, the rigorous characterization of novel chemical entities is a foundational requirement. (4-Methylcyclohexyl) 3-oxobutanoate, a β-keto ester, serves as a versatile synthetic intermediate. Its utility, however, is directly contingent on its verified elemental composition and purity. Impurities can lead to undesirable side reactions, lower yields, and introduce confounding variables in biological assays.
This guide provides an in-depth comparison of the essential analytical methodologies for the comprehensive characterization of (4-Methylcyclohexyl) 3-oxobutanoate. We move beyond mere procedural descriptions to explain the underlying principles and the rationale behind experimental choices, ensuring a robust and validated analytical workflow.
Foundational Analysis: Elemental Composition
The first step in characterizing a newly synthesized compound is to confirm its elemental makeup. This fundamental data verifies that the correct atoms are present in the expected ratios, providing the empirical formula. For organic compounds like (4-Methylcyclohexyl) 3-oxobutanoate (C₁₁H₁₈O₃), the gold standard is Combustion Analysis.
Theoretical Composition of C₁₁H₁₈O₃:
-
Molecular Weight: 198.26 g/mol
-
Carbon (C): 66.64%
-
Hydrogen (H): 9.15%
-
Oxygen (O): 24.21% (Typically determined by difference)
Principle of Combustion Analysis
Combustion analysis is a destructive technique used to determine the elemental composition of a pure organic compound.[1] A small, precisely weighed amount of the sample is combusted in a stream of pure oxygen at high temperatures (≥900°C). This process quantitatively converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas or oxides (which are then reduced to N₂). These combustion products are then passed through a series of detectors, typically thermal conductivity (TCD) or infrared (IR) detectors, to be quantified.[1]
Experimental Protocol: CHN Elemental Analysis
This protocol outlines the steps for a modern automated CHN analyzer.
Rationale: The choice of an automated analyzer is for precision, speed, and the small sample size required. The use of certified standards is critical for instrument calibration, ensuring the trustworthiness of the results.
Methodology:
-
Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step ensures the accuracy of the detector responses.
-
Sample Preparation: Accurately weigh approximately 1-2 mg of dry, homogeneous (4-Methylcyclohexyl) 3-oxobutanoate into a tin capsule. Record the weight precisely.
-
Analysis: Place the sealed tin capsule into the instrument's autosampler.
-
Combustion & Detection: The sample is dropped into a high-temperature combustion furnace. The resulting gases (CO₂, H₂O, N₂) are separated via a chromatographic column and quantified by a thermal conductivity detector.
-
Data Calculation: The instrument software calculates the weight percentages of C, H, and N based on the sample weight and the detector signals, referenced against the calibration standard. Oxygen content is calculated by difference: %O = 100% - (%C + %H).
Data Presentation & Interpretation
The experimental results are compared against the theoretical values. A close agreement (typically within ±0.4%) is strong evidence for the proposed molecular formula.
| Element | Theoretical % | Experimental % (Example) | Deviation |
| Carbon (C) | 66.64 | 66.51 | -0.13 |
| Hydrogen (H) | 9.15 | 9.22 | +0.07 |
| Oxygen (O) | 24.21 | 24.27 | +0.06 |
A deviation of less than 0.4% validates the empirical formula and, by extension, the molecular formula if the molecular weight is confirmed by mass spectrometry.
Purity Assessment: A Comparative Chromatographic Approach
While elemental analysis confirms the "what," purity assays determine the "how much." For a semi-volatile organic ester, chromatographic techniques are the methods of choice. They separate the main compound from any impurities, such as starting materials, by-products, or degradation products.[2][3] We will compare the two most common high-resolution techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Method Comparison: GC vs. HPLC
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Rationale for (4-Methylcyclohexyl) 3-oxobutanoate |
| Principle | Separation of volatile/semi-volatile compounds in the gas phase. | Separation of soluble compounds in the liquid phase. | The compound has sufficient volatility and thermal stability for GC, but is also readily soluble for HPLC. Both are viable. |
| Mobile Phase | Inert gas (e.g., He, H₂, N₂). | Liquid solvent or mixture of solvents. | N/A |
| Stationary Phase | High-boiling point liquid coated on a capillary column. | Solid particles packed in a column (e.g., silica, C18). | N/A |
| Typical Detector | Flame Ionization (FID), Mass Spectrometry (MS). | UV-Vis/Diode Array (DAD), Mass Spectrometry (MS). | FID is a universal detector for organic compounds. The carbonyl group in the β-keto ester provides a chromophore for UV detection. |
| Key Advantage | Higher resolution for volatile compounds; often faster. | Suitable for non-volatile and thermally labile compounds. | GC often provides superior separation efficiency for this class of compounds. HPLC avoids high temperatures, preventing any potential on-column degradation. |
| Potential Issue | Thermal degradation or on-column reactions (e.g., transesterification of β-keto esters).[4] | Solvent consumption; potential for peak tailing with the keto-enol tautomers.[5] | The β-keto ester functionality requires careful temperature programming in GC. The presence of keto-enol tautomers can complicate peak shape in HPLC.[5] |
Experimental Protocol: Purity by Gas Chromatography (GC-FID)
Rationale: A mid-polarity capillary column (e.g., 5% phenyl polysiloxane) is selected for its excellent resolving power for compounds with moderate polarity like esters and ketones. The temperature program is designed to elute the analyte as a sharp peak while separating it from both more volatile and less volatile impurities. FID is chosen for its high sensitivity and uniform response factor for hydrocarbons, making it ideal for purity assays where impurity identities may not be known.
Methodology:
-
Instrument: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polysiloxane capillary column.
-
Sample Preparation: Prepare a ~1 mg/mL solution of (4-Methylcyclohexyl) 3-oxobutanoate in a high-purity solvent like ethyl acetate or acetone.[6]
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL with a 50:1 split ratio.
-
Oven Program: Initial temperature 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Detector Temperature: 300°C.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
Experimental Protocol: Purity by HPLC-DAD
Rationale: A C18 reversed-phase column is the workhorse for separating small organic molecules. The mobile phase of acetonitrile and water is chosen for its compatibility and elution strength. A Diode Array Detector (DAD) is selected over a simple UV detector because it provides spectral information, which can help in identifying and distinguishing impurities from the main peak. This method must be validated according to regulatory guidelines to ensure it is suitable for its intended purpose.[7][8][9]
Methodology:
-
Instrument: High-Performance Liquid Chromatograph with a quaternary pump, autosampler, and Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Sample Preparation: Prepare a ~0.5 mg/mL solution of (4-Methylcyclohexyl) 3-oxobutanoate in the mobile phase. Filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Gradient: Start at 60% B, hold for 2 min, ramp to 95% B over 10 min, hold for 3 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: DAD, monitor at 254 nm (or λmax of the carbonyl chromophore).
-
-
Data Analysis: Integrate all peaks. Calculate purity by area percent, similar to the GC method. Validate specificity by checking peak purity using the DAD spectral analysis.
Complementary Spectroscopic Analysis
While chromatography quantifies purity, spectroscopy confirms identity.
-
Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for structural elucidation. For β-keto esters, ¹H NMR is particularly insightful as it can often distinguish and quantify the co-existing keto and enol tautomers, a key characteristic of this compound class.[5][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid method to confirm the presence of key functional groups. The spectrum of (4-Methylcyclohexyl) 3-oxobutanoate should show strong characteristic absorptions for the ester C=O stretch (~1740 cm⁻¹) and the ketone C=O stretch (~1715 cm⁻¹).
Overall Method Comparison Summary
| Analytical Technique | Purpose | Principle | Key Information Provided |
| Combustion Analysis | Elemental Composition | High-temperature oxidation and detection of resulting gases. | %C, %H, %N, %S; confirms empirical formula.[1] |
| Gas Chromatography (GC) | Purity Assay & Impurity Profiling | Separation of volatile components in the gas phase. | Quantitative purity (area %), detection of volatile impurities.[3] |
| HPLC | Purity Assay & Impurity Profiling | Separation of soluble components in the liquid phase. | Quantitative purity (area %), detection of non-volatile or thermally sensitive impurities.[2] |
| NMR Spectroscopy | Structural Elucidation & Confirmation | Nuclear spin transitions in a magnetic field. | Unambiguous molecular structure, keto-enol tautomer ratio, can be used for quantitative analysis (qNMR).[5] |
| IR Spectroscopy | Functional Group Identification | Vibrational transitions of molecular bonds. | Confirms presence of key functional groups (e.g., C=O, C-O).[11] |
Conclusion
A comprehensive and trustworthy characterization of (4-Methylcyclohexyl) 3-oxobutanoate requires a multi-faceted analytical approach. The workflow should begin with Combustion Analysis to unequivocally confirm the elemental formula. This is followed by a high-resolution chromatographic purity assay, with GC-FID often being the most direct and efficient method for this specific analyte. HPLC-DAD serves as an excellent orthogonal technique for confirmation and is essential if thermally labile impurities are suspected. Finally, NMR and IR spectroscopy provide the definitive structural confirmation that underpins all other data. Adherence to these validated, multi-technique workflows ensures the highest degree of scientific integrity for researchers, scientists, and drug development professionals.
References
-
Mishra, N. K., et al. (2022). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. RSC Medicinal Chemistry. Available from: [Link]
-
Pérez-Lemus, K., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules. Available from: [Link]
-
Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. Available from: [Link]
-
European Medicines Agency. (2011). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
List, B., et al. (2004). Organocatalytic Asymmetric Hydroxylation of β-Keto Esters: Metal-Free Synthesis of Optically Active anti-Diols. The Journal of Organic Chemistry. Available from: [Link]
-
LibreTexts Chemistry. (2022, September 24). 21.6: Chemistry of Esters. Available from: [Link]
-
Huseynova, G. A. (2020). Synthesis of 2-Piperidinomethyl-4-[1(3)-Methylcycloalkyl]Phenols. Chemical Problems. Available from: [Link]
-
PubChem. (n.d.). Methyl 4-(3-oxocyclohexyl)butanoate. Available from: [Link]
-
Zhang, J., et al. (2001). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. ResearchGate. Available from: [Link]
-
Brezová, V., et al. (2011). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Journal of Photochemistry and Photobiology B: Biology. Available from: [Link]
-
PubChem. (n.d.). 4-Cyclohexyl-3-oxobutanal. Available from: [Link]
-
Knothe, G., & Wexler, N. (2014). Heats of Combustion of Fatty Acids and Fatty Acid Esters. Journal of the American Oil Chemists' Society. Available from: [Link]
-
Raj, R. K., et al. (2014). Structural and spectroscopic characterization of 4-methylumbelliferone: a combined experimental and computational study. Canadian Journal of Chemistry. Available from: [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Available from: [Link]
-
NIST/TRC. (2012). methyl 3-oxobutanoate. Web Thermo Tables (WTT). Available from: [Link]
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]
-
ECHA. (n.d.). 4-tert-butylcyclohexyl acetate - Registration Dossier. Available from: [Link]
-
Lab-Training. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available from: [Link]
-
ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?. Available from: [Link]
-
Al-Wathnani, H. A., et al. (2012). GAS CHROMATOGRAPHY – MASS SPECTROSCOPIC ANALYSIS OF LAWSONIA INERMIS L., ERUCA SATIVA MILL., SIMMONDSIA CHINESIS (LINK) SCHNEI. Asian Journal of Plant Science and Research. Available from: [Link]
-
Schilke, C. F., & Synovec, R. E. (2020, November 11). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. LCGC International. Available from: [Link]
-
Siyavula. (n.d.). 4.5 Applications of organic chemistry | Organic molecules. Available from: [Link]
-
Zieliński, T., & Kaźmierczak, M. (2022). H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters. Molecules. Available from: [Link]
-
Wikipedia. (n.d.). Combustion analysis. Available from: [Link]
-
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Available from: [Link]
-
Biopurify. (n.d.). 2-(4-Methyl-2-oxo-3-(3-oxobutyl)cyclohexyl)propanal. Available from: [Link]
-
LibreTexts Chemistry. (2021, May 22). 2.10: Reactions of Esters. Available from: [Link]
-
ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Available from: [Link]
-
Save My Exams. (2025, January 3). Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note. Available from: [Link]
Sources
- 1. Combustion analysis - Wikipedia [en.wikipedia.org]
- 2. biotech-spain.com [biotech-spain.com]
- 3. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. particle.dk [particle.dk]
- 9. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 10. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. physics.emu.edu.tr [physics.emu.edu.tr]
A Comparative Guide to the Crystallographic Data of (4-Methylcyclohexyl) 3-Oxobutanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of (4-Methylcyclohexyl) 3-Oxobutanoate Derivatives
In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial architecture, or crystal structure, dictates a molecule's physical and chemical properties, including its solubility, stability, and, critically for drug development, its ability to interact with biological targets. The (4-Methylcyclohexyl) 3-oxobutanoate scaffold represents a confluence of two structurally significant moieties: the conformationally versatile 4-methylcyclohexyl group and the reactive 3-oxobutanoate (a β-keto ester) functionality. Understanding the crystallographic nuances of derivatives incorporating these fragments is essential for the rational design of novel therapeutics and functional materials.
This guide provides a comparative analysis of the crystallographic data of compounds analogous to (4-Methylcyclohexyl) 3-oxobutanoate derivatives. In the absence of a publicly available crystal structure for the parent molecule, this guide synthesizes data from structurally related compounds to offer insights into the expected conformational preferences, bond characteristics, and intermolecular interactions. By examining the crystallographic data of representative 4-methylcyclohexyl-containing molecules and various β-keto esters, we can construct a predictive framework for the structural properties of this class of compounds.
Comparative Crystallographic Analysis
The overall crystal packing and molecular conformation of (4-Methylcyclohexyl) 3-oxobutanoate derivatives will be a composite of the preferences of its constituent parts. The 4-methylcyclohexyl group will influence the overall shape and steric interactions, while the 3-oxobutanoate moiety will govern the potential for specific intermolecular interactions, such as hydrogen bonding.
The 4-Methylcyclohexyl Moiety: Conformational Predilections
The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. For a 1,4-disubstituted cyclohexane, such as the 4-methylcyclohexyl group, the relative orientation of the substituents (cis or trans) and their preference for either axial or equatorial positions are key determinants of the overall molecular geometry.
To illustrate these principles, we will compare the crystallographic data of two closely related analogues: cis-4-(tosyloxymethyl)cyclohexanecarboxylic acid and trans-4-(tosyloxymethyl)cyclohexanecarboxylic acid.
| Parameter | cis-4-(tosyloxymethyl)cyclohexanecarboxylic acid[1] | trans-4-(tosyloxymethyl)cyclohexanecarboxylic acid |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 12.545(4) | Not Reported |
| b (Å) | 10.085(3) | Not Reported |
| c (Å) | 12.654(6) | Not Reported |
| α (°) | 90 | Not Reported |
| β (°) | 98.05(3) | Not Reported |
| γ (°) | 90 | Not Reported |
| Volume (ų) | 1585.1(10) | Not Reported |
| Z | 4 | 2 |
| Cyclohexane Conformation | Chair | Chair |
| C-C (cyclohexane) Bond Lengths (Å) | In the range of similar compounds | 1.518(3) - 1.531(3)[2] |
| C-C-C (cyclohexane) Angles (°) | In the range of similar compounds | 110.45(19) - 112.09(19)[2] |
Table 1: Comparative crystallographic data for cis and trans isomers of a 4-substituted cyclohexyl derivative.
The data reveals that both cis and trans isomers adopt the expected chair conformation for the cyclohexane ring. The bond lengths and angles within the cyclohexane ring are consistent with those of other cyclohexane derivatives. In the solid state, these molecules are often stabilized by intermolecular hydrogen bonds, with carboxylic acid moieties frequently forming dimers.[1][2] This dimerization is a strong directional force in the crystal packing of such molecules.
The 3-Oxobutanoate Moiety: A Hub for Intermolecular Interactions
The 3-oxobutanoate (or acetoacetate) group is a classic example of a β-keto ester, a class of compounds known for their rich chemical reactivity and potential for tautomerism. In the solid state, the presence of two carbonyl groups and an ester functionality provides multiple sites for intermolecular interactions, which significantly influence the crystal packing.
Here, we compare the crystallographic data of methyl acetoacetate and a more complex derivative, (Z)-ethyl 2-benzylidene-3-oxobutanoate.
| Parameter | Methyl Acetoacetate (at 150 K)[3] | (Z)-Ethyl 2-benzylidene-3-oxobutanoate[4] |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| a (Å) | 6.0018(2) | 7.8406(5) |
| b (Å) | 8.0384(3) | 16.8767(12) |
| c (Å) | 12.4802(3) | 17.5420(13) |
| β (°) | 95.5132(17) | 90 |
| Volume (ų) | 599.32(3) | 2321.2(3) |
| Z | 4 | 8 |
| Key Intermolecular Interactions | Discrete molecules with no strong interactions reported. | Weak C-H···O hydrogen bonds. |
Table 2: Comparative crystallographic data for β-keto ester derivatives.
The crystal structure of methyl acetoacetate at low temperature reveals discrete molecules with no strong intermolecular forces.[3] In contrast, the more substituted (Z)-ethyl 2-benzylidene-3-oxobutanoate exhibits weak C-H···O hydrogen bonds that contribute to the crystal packing.[4] This highlights that while the β-keto ester group has the potential for hydrogen bonding, the realization of these interactions in the crystal lattice is dependent on the overall molecular structure and the presence of suitable hydrogen bond donors and acceptors.
Experimental Protocols: A Guide to Obtaining Crystallographic Data
The acquisition of high-quality single crystals suitable for X-ray diffraction is often the most challenging step in determining a crystal structure. The following protocols provide a generalized approach for the synthesis and crystallization of a (4-Methylcyclohexyl) 3-oxobutanoate derivative, followed by a standard procedure for single-crystal X-ray diffraction analysis.
Synthesis of Ethyl 4-(4-methylcyclohexyl)-3-oxobutanoate (A Representative Derivative)
This procedure is a representative example based on the well-established Claisen condensation reaction for the synthesis of β-keto esters.[5][6][7][8]
Materials:
-
Ethyl (4-methylcyclohexyl)acetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Dry toluene
-
50% Acetic acid
-
Saturated NaCl solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve clean sodium metal (1 equivalent) in anhydrous ethanol under a nitrogen atmosphere.
-
Addition of Ester: To the freshly prepared sodium ethoxide solution, add ethyl (4-methylcyclohexyl)acetate (1 equivalent) dropwise at room temperature with vigorous stirring.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then carefully acidify with 50% acetic acid until the solution is neutral to slightly acidic.
-
Extraction: Transfer the mixture to a separatory funnel and add an equal volume of saturated NaCl solution. Extract the product with diethyl ether or ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure ethyl 4-(4-methylcyclohexyl)-3-oxobutanoate.
Crystallization
The key to successful crystallization is to allow crystals to form slowly from a supersaturated solution.
Methods:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., hexane, ethyl acetate, or a mixture) in a loosely covered vial or beaker. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., in a refrigerator or freezer) to promote crystal growth.
Single-Crystal X-ray Diffraction Analysis
This is a standard procedure for determining the three-dimensional structure of a molecule from a single crystal.[1]
Procedure:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations of the atoms. The diffractometer directs a monochromatic X-ray beam at the crystal and rotates the crystal through a series of angles. A detector records the positions and intensities of the diffracted X-ray beams.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The intensities of the reflections are corrected for various experimental factors.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, thermal parameters, and other structural parameters.
Visualizing the Workflow
The process of obtaining and analyzing crystallographic data can be visualized as a sequential workflow.
Sources
- 1. cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Lu Le Laboratory: Preparation of Ethyl Acetoacetate - Claisen Condensation - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 8. Ethyl Acetoacetate: Structure, Uses & Reactions Explained [vedantu.com]
Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling (4-Methylcyclohexyl) 3-oxobutanoate
This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) and safety procedures for handling (4-Methylcyclohexyl) 3-oxobutanoate in a laboratory setting. As drug development professionals, our commitment to safety is paramount. This document moves beyond a simple checklist, offering a framework for risk assessment and procedural safety to ensure the well-being of all personnel.
Hazard Analysis of (4-Methylcyclohexyl) 3-oxobutanoate
-
Cyclohexyl Derivatives: Compounds containing a cyclohexane ring can range in hazard, but many are known to be skin and eye irritants.[1]
-
Beta-Keto Esters: This functional group is common in organic synthesis.[2] While not always acutely toxic, related compounds like ethyl acetoacetate are classified as causing skin and serious eye irritation.[3]
-
Potential for Sensitization: A critical concern with many organic molecules is the potential for sensitization, an allergic reaction upon repeated exposure.[4][5] Given that structurally related compounds can be sensitizers, it is prudent to treat (4-Methylcyclohexyl) 3-oxobutanoate as a potential skin sensitizer.[6] Once an individual is sensitized to a substance, even minute exposures can trigger a significant allergic reaction, which can be life-long.[7][8]
Based on this analysis, the primary hazards associated with (4-Methylcyclohexyl) 3-oxobutanoate are:
-
Skin Irritation
-
Eye Irritation
-
Potential Skin Sensitization
-
Aquatic Toxicity [6]
The Core Principle: Minimizing Exposure
The fundamental goal of any safety protocol is to minimize or eliminate exposure. Engineering controls, such as fume hoods, are the first and most effective line of defense.[5] PPE should be considered the final barrier between the researcher and the chemical.
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. Below are detailed recommendations for various laboratory operations.
For tasks involving small quantities of the neat material where aerosolization is unlikely, such as weighing in a designated area or transferring between sealed containers.
-
Hand Protection: Nitrile gloves are a suitable minimum requirement for incidental contact.[1] It is crucial to change gloves immediately if contamination is suspected.[4]
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory.[9]
-
Body Protection: A standard laboratory coat should be worn and kept fully buttoned.[5]
These operations involve handling the compound in solution or during reactions where there is a higher potential for splashes or spills.
-
Hand Protection: Double-gloving with nitrile gloves is recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.[10]
-
Eye Protection: Chemical splash goggles should be worn in place of safety glasses to provide a better seal around the eyes.[5]
-
Body Protection: A laboratory coat is required.
-
Engineering Controls: All manipulations should be performed within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[8]
These procedures increase the risk of exposure due to higher vapor pressures and the handling of larger volumes.
-
Hand Protection: Double-gloving with nitrile gloves is essential. For extended operations, consider gloves with a longer cuff that can be tucked under the sleeve of the lab coat.[10]
-
Eye and Face Protection: A face shield worn over chemical splash goggles provides maximum protection against splashes and vapors.[11]
-
Body Protection: A laboratory coat is mandatory. For larger scale operations, a chemically resistant apron over the lab coat is advisable.[11]
-
Respiratory Protection: While a fume hood is the primary control, if there is any risk of the fume hood's containment being compromised, or in the case of a large spill, a respirator with an organic vapor cartridge may be necessary.[12] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing.[10]
-
Engineering Controls: All operations must be conducted in a chemical fume hood.[5]
The following table summarizes the recommended PPE for different laboratory scenarios:
| Task | Scale | Hand Protection | Eye/Face Protection | Body Protection | Engineering Control |
| Weighing/Transfer (Neat) | < 10 g | Single pair of nitrile gloves | Safety glasses with side shields | Laboratory coat | Designated weighing area or fume hood |
| Solution Preparation | Any | Double pair of nitrile gloves | Chemical splash goggles | Laboratory coat | Chemical fume hood |
| Reaction (Ambient Temp) | < 1 L | Double pair of nitrile gloves | Chemical splash goggles | Laboratory coat | Chemical fume hood |
| Reaction (Elevated Temp) | Any | Double pair of nitrile gloves | Face shield over chemical splash goggles | Laboratory coat (consider chemical apron) | Chemical fume hood |
| Aqueous Work-up/Extraction | Any | Double pair of nitrile gloves | Face shield over chemical splash goggles | Laboratory coat | Chemical fume hood |
| Column Chromatography | Any | Double pair of nitrile gloves | Chemical splash goggles | Laboratory coat | Chemical fume hood |
| Spill Cleanup | > 10 mL | Heavy-duty nitrile or butyl rubber gloves | Face shield over chemical splash goggles | Chemical-resistant apron or coveralls | Ensure adequate ventilation; assess need for respiratory protection |
PPE Selection and Use Workflow
The decision-making process for selecting appropriate PPE can be visualized as a workflow that considers the task, scale, and potential for exposure.
Operational and Disposal Plans
-
Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6]
-
Avoid touching your face, personal items like phones, or laboratory equipment (e.g., door handles, keyboards) with gloved hands.[4]
-
Contaminated work clothing should not be allowed out of the laboratory and should be decontaminated or disposed of properly.[6]
In the event of a spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety (EHS) office immediately.[4]
-
For small, manageable spills, don the appropriate PPE (at a minimum, double gloves, goggles, and a lab coat).
-
Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent pad.
-
Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
All waste containing (4-Methylcyclohexyl) 3-oxobutanoate, including contaminated consumables (gloves, paper towels, pipette tips), must be disposed of as hazardous chemical waste.[13]
-
Collect waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for chemical waste disposal.
-
Given its potential aquatic toxicity, do not allow the product or its waste to enter drains or waterways.[6]
By adhering to these rigorous, procedure-specific PPE guidelines and safe handling practices, researchers can confidently and safely work with (4-Methylcyclohexyl) 3-oxobutanoate, ensuring both personal safety and the integrity of their research.
References
- Sigma-Aldrich. (2025). Safety Data Sheet for a structurally related compound.
-
Organic Syntheses. α,β-DEHYDROGENATION OF β-DICARBONYL COMPOUNDS BY SELENOXIDE ELIMINATION. [Link]
-
Stanford University Environmental Health & Safety. (2024). General Use SOP - Sensitizers. [Link]
-
U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]
-
Cochise College. Safety Data Sheet for Ethyl acetoacetate. [Link]
-
Aure Chemical. Safe Handling and Storage Guidelines for Cyclohexane. [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
Chemius. Cyclohexane :: Internal Plant Instructions. [Link]
-
University of Cape Town. SOP: Safe Use & Handling of Sensitizing Agents. [Link]
-
Pharmco Products, Inc. (2013). Material Safety Data Sheet - Ethyl Acetoacetate. [Link]
-
University of California, Irvine Environmental Health & Safety. (2025). Sensitizers SOP. [Link]
-
Ragavan, R. V., et al. (2013). β-Keto esters from ketones and ethyl chloroformate. PMC. [Link]
-
Wayne State University Office of Environmental Health and Safety. Sensitizers SOP. [Link]
-
Cosmetic Ingredient Review. (2013). Safety Assessment of Methyl Glucose Polyethers and Esters as Used in Cosmetics. [Link]
-
ResearchGate. (2025). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. [Link]
-
S D Fine-Chem Limited. METHYLACETOACETATE Safety Data Sheet. [Link]
-
Pharmacy Purchasing & Products Magazine. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. [Link]
Sources
- 1. Mobile [my.chemius.net]
- 2. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 3. cochise.edu [cochise.edu]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. research.wayne.edu [research.wayne.edu]
- 9. ehs.uci.edu [ehs.uci.edu]
- 10. pppmag.com [pppmag.com]
- 11. sams-solutions.com [sams-solutions.com]
- 12. cpchem.com [cpchem.com]
- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
